(+)-Tomoxetine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCDTVCOLNTBX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147075 | |
| Record name | (+)-Tomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105314-53-2 | |
| Record name | (+)-Tomoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105314532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATOMOXETINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZZJ3T1SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neurobiology of (+)-Tomoxetine in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Tomoxetine, the (R)-(-) enantiomer of tomoxetine (B1242691) and marketed as atomoxetine (B1665822), is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is largely attributed to its unique mechanism of action within the prefrontal cortex (PFC), a brain region critical for executive functions such as attention, working memory, and impulse control. This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound modulates PFC neurobiology. It synthesizes key quantitative data, details common experimental protocols used to elucidate its action, and presents visual diagrams of the underlying signaling pathways and experimental workflows.
Primary Mechanism of Action: Norepinephrine Transporter (NET) Inhibition
This compound's principal mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET), encoded by the Slc6a2 gene.[1][2][3] This inhibition prevents the reuptake of norepinephrine (NE) from the synaptic cleft, thereby increasing its extracellular concentration and enhancing noradrenergic signaling.[1][3][4] The (R)-(-) isomer is approximately nine times more potent as a NET inhibitor than the S(+) isomer.[2][5]
Impact on Dopamine (B1211576) Levels in the Prefrontal Cortex
A crucial aspect of this compound's action in the PFC is its ability to also increase extracellular levels of dopamine (DA).[1][5][6][7][8] This effect is indirect and arises from the low expression of the dopamine transporter (DAT) in the PFC.[1][9] In this region, DA is primarily cleared from the synapse by the NET.[9][10][11] Therefore, by blocking NET, this compound effectively inhibits the reuptake of both NE and DA in the PFC, leading to a concomitant increase in the synaptic availability of both catecholamines.[1][3] This dual enhancement of noradrenergic and dopaminergic neurotransmission in the PFC is thought to be central to its therapeutic effects in ADHD.[1][12] Importantly, this effect is regionally specific; this compound does not significantly alter dopamine levels in other brain regions like the striatum or nucleus accumbens, where DAT expression is high.[1][7]
Quantitative Pharmacodynamics
The interaction of this compound with its molecular targets has been quantified through various in vitro and in vivo studies. The following tables summarize key binding affinities and transporter occupancy data.
| Table 1: Binding Affinity (Ki) of this compound and Metabolites for Monoamine Transporters | |
| Compound | Human NET Ki (nM) |
| This compound (Atomoxetine) | 5 |
| 4-Hydroxyatomoxetine | 3.0 |
| N-Desmethylatomoxetine | 92 |
| Data sourced from Bymaster et al. (2002) and the FDA Biopharmaceutics Review.[13][14] |
| Table 2: In Vivo Transporter Occupancy and Neurotransmitter Changes | |
| Parameter | Finding |
| NET Occupancy | >90% at clinically relevant doses (1.0-1.8 mg/kg) in rhesus monkeys. |
| SERT Occupancy | >85% at clinically relevant doses (1.0-1.8 mg/kg) in rhesus monkeys. |
| Extracellular NE Increase (PFC) | Robust increase following systemic administration (3 mg/kg) in rats. |
| Extracellular DA Increase (PFC) | Significant increase following systemic administration (3 mg/kg) in rats. |
| Extracellular 5-HT Increase (PFC) | No significant increase observed in microdialysis studies. |
| Data sourced from PET imaging and microdialysis studies.[1][6][7][15] |
Downstream Signaling and Electrophysiological Effects
The increased availability of NE and DA in the PFC due to NET inhibition by this compound initiates a cascade of downstream signaling events that modulate neuronal activity and connectivity.
Adrenergic and Dopaminergic Receptor Modulation
The therapeutic effects of this compound on PFC-mediated cognitive functions, such as working memory, are dependent on the stimulation of both α2-adrenergic receptors and dopamine D1 receptors.[16][17] Studies in monkeys have shown that the cognitive-enhancing effects of optimal doses of atomoxetine are blocked by antagonists of either α2-adrenoceptors or D1 receptors.[16][17] At the cellular level, atomoxetine exhibits an inverted-U dose-response effect on the firing of PFC neurons during working memory tasks. It enhances the "signal" (memory-related firing for preferred directions) through α2-adrenoceptor stimulation while simultaneously decreasing the "noise" (firing for non-preferred directions) via D1 receptor stimulation.[16][17][18]
Interaction with Glutamatergic Systems
This compound also modulates glutamatergic neurotransmission. It has been found to act as an N-methyl-D-aspartate (NMDA) receptor antagonist at therapeutic concentrations.[1][13] In vivo electrophysiology studies in rats have demonstrated that this compound increases the firing rate of PFC neurons.[19][20] This increase in excitability is not blocked by D1 or α1-adrenergic antagonists but is potentiated by an α2-adrenergic antagonist, suggesting a complex interplay with the noradrenergic system.[1][19][20] Furthermore, this compound potentiates the excitatory response of PFC neurons to the application of NMDA, indicating that an enhancement of NMDA receptor-mediated signaling may contribute to its therapeutic action.[19][20]
Visualization of Mechanisms and Workflows
Signaling Pathways
Caption: Core mechanism of this compound in the PFC.
Experimental Workflows
Caption: Workflow for in vivo microdialysis studies.
Caption: Workflow for in vivo electrophysiology studies.
Key Experimental Protocols
In Vivo Microdialysis in Rat Prefrontal Cortex
This technique allows for the measurement of extracellular neurotransmitter concentrations in the PFC of freely moving animals.
-
Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats (250-350g).[6][7][21]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane (B1672236) or ketamine/xylazine).[21][22]
-
Place the animal in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
Drill a small hole over the medial prefrontal cortex (mPFC).
-
Implant a guide cannula (e.g., CMA 12) at stereotaxic coordinates relative to bregma (e.g., AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm for the guide tip).[21][23]
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow for a 24-48 hour recovery period.[21]
-
-
Microdialysis Experiment:
-
Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.[23]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂) at a constant flow rate (e.g., 1.0-1.5 µL/min).[21][22][23]
-
Allow for a 1-2 hour equilibration period.[21]
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).[21][23]
-
Administer this compound (e.g., 3 mg/kg, intraperitoneally).[6][7]
-
Continue collecting samples for several hours post-administration.
-
-
Analysis:
-
Analyze dialysate samples for norepinephrine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[22]
-
In Vivo Extracellular Single-Unit Recording in Rat Prefrontal Cortex
This method measures the firing rate of individual neurons in the PFC in response to drug administration.
-
Animal Model: Anesthetized male Sprague-Dawley rats.[19][20]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., urethane (B1682113) or chloral (B1216628) hydrate) and place it in a stereotaxic frame.
-
Perform a craniotomy above the PFC.
-
-
Recording Procedure:
-
Slowly lower a glass microelectrode or a multi-electrode array into the PFC to record extracellular action potentials from pyramidal neurons.[24][25]
-
Identify and isolate the activity of a single neuron based on waveform characteristics.
-
Record the baseline firing rate for a stable period (e.g., 15 minutes).[26]
-
Administer this compound systemically (e.g., 1-6 mg/kg, i.v. or i.p.) and record changes in the neuron's firing rate.[19][20]
-
-
Microiontophoresis (for local drug application):
-
Use a multi-barreled micropipette for recording and drug ejection.
-
One barrel contains a recording solution (e.g., NaCl), while others contain solutions of neurotransmitters (e.g., NMDA) or antagonists (e.g., SCH23390, prazosin, yohimbine).[19][20]
-
Apply small electrical currents to eject drugs into the immediate vicinity of the recorded neuron.
-
Assess how this compound administration alters the neuron's response to locally applied agents.
-
Conclusion
The mechanism of action of this compound in the prefrontal cortex is multifaceted, extending beyond simple norepinephrine reuptake inhibition. Its primary action of blocking the NET leads to a regionally specific increase in both norepinephrine and dopamine. This dual catecholaminergic enhancement, in turn, modulates downstream signaling pathways involving α2-adrenergic, D1, and NMDA receptors. The net effect is a refinement of PFC neuronal activity, enhancing the signal-to-noise ratio of network communication, which is believed to underlie its efficacy in treating the cognitive and behavioral symptoms of ADHD. The experimental protocols detailed herein represent the foundational techniques that have been instrumental in developing this comprehensive understanding. Further research utilizing these and other advanced methodologies will continue to refine our knowledge of how this compound and other selective NRIs impact higher-order cognitive functions.
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 5. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomoxetine-induced increases in monoamine release in the prefrontal cortex are similar in spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Influence of Atomoxetine on Relationship Between ADHD Symptoms and Prefrontal Cortex Activity During Task Execution in Adult Patients [frontiersin.org]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Atomoxetine treatment may decrease striatal dopaminergic transporter availability after 8 weeks: pilot SPECT report of three cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methylphenidate and Atomoxetine Enhance Prefrontal Function Through α2-Adrenergic and Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylphenidate and atomoxetine enhance prefrontal function through α2-adrenergic and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Modulation of medial prefrontal cortical activity using in vivo recordings and optogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo Electrophysiology Protocol [protocols.io]
Enantioselective synthesis of (+)-Tomoxetine hydrochloride
An In-depth Technical Guide to the Enantioselective Synthesis of (+)-Tomoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrochloride, the (R)-enantiomer of tomoxetine, is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its stereospecific activity necessitates highly enantioselective synthetic strategies to produce the desired (R)-enantiomer in high purity. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound hydrochloride, complete with detailed experimental protocols, comparative data, and process visualizations.
Core Synthetic Strategies
The enantioselective synthesis of this compound hydrochloride predominantly relies on three key strategies to establish the chiral center at the C-3 position of the propanamine backbone:
-
Asymmetric Reduction of a Prochiral Ketone: This is one of the most common and effective approaches, where a prochiral ketone is reduced to the corresponding chiral alcohol with high enantioselectivity using a chiral catalyst. The Corey-Itsuno (CBS) reduction is a prominent example of this strategy.
-
Chemoenzymatic Synthesis: This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture or to asymmetrically synthesize a key chiral intermediate.
-
Nucleophilic Aromatic Substitution: In this approach, a pre-existing chiral building block is coupled with an aromatic ring to form the characteristic ether linkage of tomoxetine.
This guide will delve into the specifics of each of these strategies, providing detailed experimental procedures and quantitative data.
Asymmetric Synthesis via Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][2] In the synthesis of this compound, this reaction is employed to reduce 3-chloropropiophenone (B135402) to (R)-3-chloro-1-phenyl-1-propanol, a key chiral intermediate. The reaction utilizes a chiral oxazaborolidine catalyst, typically (S)-oxazaborolidine, and a borane (B79455) source.[1][3]
Signaling Pathway of the Corey-Itsuno Reduction
Experimental Protocol: Asymmetric Reduction of 3-Chloropropiophenone
This protocol is adapted from literature procedures for the synthesis of the chiral alcohol intermediate.[3]
Materials:
-
3-Chloropropiophenone
-
(S)-Oxazaborolidine catalyst
-
Borane solution (e.g., BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Sodium Sulfate (anhydrous)
Procedure:
-
A solution of (S)-oxazaborolidine (catalytic amount) in anhydrous THF is prepared in a flame-dried, nitrogen-purged reactor and cooled to 0°C.
-
Borane solution is added dropwise to the catalyst solution, and the mixture is stirred for a short period to allow for the formation of the active catalyst complex.
-
A solution of 3-chloropropiophenone in anhydrous THF is then added slowly to the reaction mixture, maintaining the temperature at 0°C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by aqueous HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude (R)-3-chloro-1-phenyl-1-propanol is purified by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 99% | [3] |
| Enantiomeric Excess (ee) | 94% (can be >99% after recrystallization) | [3] |
Chemoenzymatic Synthesis
Chemoenzymatic methods offer a highly selective route to chiral intermediates for the synthesis of this compound. These methods often involve the enzymatic resolution of a racemic mixture or the asymmetric reduction of a ketone.
Experimental Workflow: Lipase-Catalyzed Resolution
Experimental Protocol: Enzymatic Synthesis of (S)-ethyl-3-hydroxy-3-phenyl propionate (B1217596)
This protocol describes the synthesis of a key chiral precursor.[4]
Materials:
-
(S)-ethyl-3-hydroxy-3-phenyl propionate (obtained via enzymatic methods)
-
Lithium Aluminium Hydride (LiAlH₄)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
o-Cresol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Ethanolic HCl
Procedure:
-
(S)-ethyl-3-hydroxy-3-phenyl propionate is reacted with methylamine to form the corresponding amide.
-
The amide is then reduced with LiAlH₄ to yield (-)-3-hydroxy-N-methyl-3-phenylpropylamine.
-
The amino alcohol is protected with di-tert-butyl dicarbonate to give the N-Boc derivative.
-
A Mitsunobu reaction is performed with o-cresol, triphenylphosphine, and diethyl azodicarboxylate to afford N-methyl-3-phenyl-3-(2-methyl phenoxy) propaneamide.
-
The final step involves the deprotection and salt formation with ethanolic HCl to yield (R)-tomoxetine hydrochloride.
Quantitative Data
| Step | Product | Yield | Reference |
| Amidation & Reduction | (-)-3-hydroxy-N-methyl-3-phenylpropylamine | 98% | [4] |
| Boc Protection | N-Boc derivative | 95% | [4] |
| Mitsunobu Coupling & Deprotection | (R)-Tomoxetine Hydrochloride | 89% | [4] |
Synthesis via Nucleophilic Aromatic Substitution
This route is often favored for large-scale industrial production due to its cost-effectiveness. It involves the reaction of a chiral amino alcohol with an activated aryl halide, typically 2-fluorotoluene, in the presence of a strong base.[5][6]
Logical Relationship in Nucleophilic Aromatic Substitution
Experimental Protocol: Ether Formation with 2-Fluorotoluene
This protocol is based on a patented method for preparing atomoxetine (B1665822).[6]
Materials:
-
(R)-N-methyl-3-hydroxy-3-phenylpropylamine
-
2-Fluorotoluene
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
(R)-N-methyl-3-hydroxy-3-phenylpropylamine, 2-fluorotoluene, and potassium tert-butoxide are dissolved in DMSO.
-
The reaction mixture is heated (e.g., at 60°C) for several hours.
-
After cooling, the mixture is subjected to an aqueous workup with ethyl acetate and water.
-
The organic layer is extracted with aqueous HCl to separate the product from unreacted 2-fluorotoluene.
-
The acidic aqueous layer is then basified with NaOH and extracted with ethyl acetate.
-
The organic layer is concentrated to yield crude (R)-Tomoxetine as an oily product.
-
The free base is then converted to the hydrochloride salt.
Quantitative Data
| Parameter | Value | Reference |
| Yield (crude free base) | 91.0% (by HPLC assay) | [6] |
| Enantiomeric Excess (ee) | 97% | [6] |
Conclusion
The enantioselective synthesis of this compound hydrochloride can be achieved through several robust and efficient methods. The Corey-Itsuno reduction offers a reliable and highly selective route to the key chiral alcohol intermediate. Chemoenzymatic approaches provide an excellent alternative with high enantioselectivity. For large-scale production, nucleophilic aromatic substitution is often the method of choice due to its economic advantages. The selection of a particular synthetic route will depend on factors such as scale, cost, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to make informed decisions and to successfully synthesize this important pharmaceutical agent.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US20060211772A1 - Processes for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 6. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Binding Affinity of (+)-Tomoxetine for the Norepinephrine Transporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of (+)-Tomoxetine, also known as atomoxetine (B1665822), for the norepinephrine (B1679862) transporter (NET). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Norepinephrine Transporter
This compound is a selective norepinephrine reuptake inhibitor (NRI) and is the (R)-enantiomer of tomoxetine (B1242691). It is the active pharmaceutical ingredient in medications primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effect is attributed to its high-affinity binding to the presynaptic norepinephrine transporter.[1]
The norepinephrine transporter is a protein belonging to the solute carrier family 6 (SLC6A2) and is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] This process is crucial for terminating noradrenergic signaling and maintaining norepinephrine homeostasis in the brain. By inhibiting NET, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound for the norepinephrine transporter has been characterized in numerous studies using various experimental paradigms. The affinity is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.
| Parameter | Value (nM) | Species/System | Radioligand | Reference |
| Ki | 5 | Human NET (transfected clonal cells) | Not Specified | [4][5] |
| IC50 | 31 ± 10 ng/mL | Rhesus Monkey (in vivo PET) | [11C]MRB | [6][7] |
Note: The R-isomer of tomoxetine (atomoxetine) is approximately nine-fold more potent as an inhibitor of the norepinephrine transporter relative to the S-isomer.
Experimental Protocols
The binding affinity of this compound for the norepinephrine transporter is primarily determined through radioligand binding assays. Below is a detailed protocol for a competitive binding assay using [3H]nisoxetine, a selective radioligand for the NET.
Radioligand Binding Assay for Norepinephrine Transporter
Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter by measuring its ability to compete with the binding of a specific radioligand, [3H]nisoxetine.
Materials:
-
Biological Material: Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]nisoxetine (specific activity ~70-90 Ci/mmol).
-
Competitor: this compound hydrochloride.
-
Non-specific Binding Control: Desipramine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human NET to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM Desipramine.
-
Competitive Binding: Varying concentrations of this compound.
-
-
-
Incubation:
-
To each well, add the following in order:
-
50 µL of either assay buffer, 10 µM desipramine, or the corresponding this compound dilution.
-
50 µL of [3H]nisoxetine (at a final concentration close to its Kd, typically 0.5-2 nM).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature (or 4°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three to five times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine the IC50:
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]nisoxetine.
-
-
Calculate the Ki:
-
Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) from the IC50 value:[8][9][10][11][12] Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand ([3H]nisoxetine) used in the assay.
-
Kd is the dissociation constant of the radioligand for the norepinephrine transporter.
-
-
Visualizations
Norepinephrine Reuptake Inhibition by this compound
The following diagram illustrates the signaling pathway of norepinephrine at the synapse and the mechanism of action of this compound.
Caption: Mechanism of this compound action on the norepinephrine transporter.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the radioligand binding assay to determine the binding affinity of this compound for the norepinephrine transporter.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
A Comparative Pharmacological Profile: (+)-Tomoxetine Versus its Racemate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tomoxetine (B1242691), a selective norepinephrine (B1679862) reuptake inhibitor (NRI), exists as a chiral molecule with two enantiomers: the (R)-(-)-enantiomer, also known as (+)-tomoxetine or atomoxetine (B1665822), and the (S)-(+)-enantiomer. The racemic mixture contains equal parts of both enantiomers. Atomoxetine is the pharmacologically active isomer approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a detailed comparative analysis of the pharmacological profiles of this compound and its racemic mixture, focusing on their interactions with monoamine transporters. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Data Presentation: Comparative Binding Affinities
The primary mechanism of action of tomoxetine is the inhibition of the norepinephrine transporter (NET). However, its affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) is also a critical aspect of its pharmacological profile. The following tables summarize the in vitro binding affinities (Ki values) of this compound (atomoxetine), racemic tomoxetine, and (S)-(+)-tomoxetine for human monoamine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | Transporter | Ki (nM)[1] |
| This compound (Atomoxetine) | NET | 5 |
| SERT | 77 | |
| DAT | 1451 |
| Compound | Transporter | Relative Potency vs. This compound at NET |
| Racemic Tomoxetine | NET | ~2-fold less potent |
| (S)-(+)-Tomoxetine | NET | ~9-fold less potent[2] |
Core Pharmacological Differences
This compound, or atomoxetine, is a potent and selective inhibitor of the norepinephrine transporter.[1] It demonstrates significantly higher affinity for NET compared to both SERT and DAT. The (S)-(+)-enantiomer is considerably less active at the NET, with approximately nine times lower potency than the (R)-(-)-enantiomer.[2] Consequently, the racemic mixture of tomoxetine is about half as potent as the pure (+)-enantiomer at inhibiting norepinephrine reuptake. This enantioselective activity underscores the stereospecificity of the interaction between tomoxetine and the norepinephrine transporter. While atomoxetine has a much lower affinity for the serotonin transporter compared to the norepinephrine transporter, it is still more potent at SERT than at the dopamine transporter.[1]
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
These assays are performed to determine the binding affinity (Ki) of a test compound for a specific transporter.
Objective: To quantify the affinity of this compound and racemic tomoxetine for the human norepinephrine, serotonin, and dopamine transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human NET, SERT, or DAT.
-
Radioligands:
-
For NET: [³H]-Nisoxetine or [³H]-Tomoxetine
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
For DAT: [³H]-WIN 35,428
-
-
Test Compounds: this compound, racemic tomoxetine.
-
Reference Compounds (for defining non-specific binding): Desipramine (for NET), Imipramine (for SERT), and Cocaine (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to confluency.
-
Harvest the cells and centrifuge at a low speed (e.g., 500 x g) to pellet the cells.
-
Wash the cell pellet with ice-cold buffer and re-centrifuge.
-
Resuspend the pellet in homogenization buffer and disrupt the cells using a homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding wells: Add assay buffer, the appropriate radioligand (at a concentration near its Kd value), and the membrane preparation.
-
Non-specific Binding wells: Add a high concentration of the corresponding reference compound, the radioligand, and the membrane preparation.
-
Test Compound wells: Add serial dilutions of the test compound, the radioligand, and the membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the relevant transporter.
Objective: To determine the functional potency (IC50) of this compound and racemic tomoxetine in inhibiting norepinephrine uptake.
Materials:
-
Rat brain synaptosomes (a preparation of nerve terminals) or cells expressing the norepinephrine transporter.
-
Radiolabeled Neurotransmitter: [³H]-Norepinephrine.
-
Test Compounds: this compound, racemic tomoxetine.
-
Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation (if applicable):
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a sucrose (B13894) solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome or cell suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding [³H]-Norepinephrine at a concentration close to its Km value.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
-
Visualizations
Norepinephrine Reuptake Signaling Pathway
Caption: Mechanism of norepinephrine reuptake and its inhibition by tomoxetine.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The pharmacological activity of tomoxetine resides almost exclusively in its (+)-enantiomer, atomoxetine. This isomer is a potent and selective inhibitor of the norepinephrine transporter, with significantly weaker effects on the serotonin and dopamine transporters. The racemic mixture, due to the presence of the less active (S)-(+)-enantiomer, exhibits approximately half the potency of this compound at the norepinephrine transporter. This detailed pharmacological profile, supported by the outlined experimental methodologies, provides a crucial understanding for researchers and drug development professionals working with these compounds. The clear superiority of the single enantiomer, this compound, in targeting the norepinephrine transporter validates its development and clinical use as a selective norepinephrine reuptake inhibitor.
References
- 1. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (+)-Tomoxetine: A Technical Overview
Introduction
(+)-Tomoxetine, now widely known as Atomoxetine (B1665822) and marketed under the brand name Strattera®, represents a significant milestone in the pharmacological treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), it was the first non-stimulant medication to be approved by the U.S. Food and Drug Administration (FDA) for this indication in children, adolescents, and adults.[1][2] Its development journey, from an antidepressant candidate to a blockbuster ADHD therapy, offers valuable insights into drug repositioning and the evolving understanding of neurobiology in psychiatric disorders. This technical guide provides an in-depth look at the discovery, synthesis, mechanism of action, and clinical development of this compound.
Discovery and Early Development
The story of atomoxetine begins at Eli Lilly and Company in the 1980s.[3] Initially known as tomoxetine (B1242691) (coded as LY139603), the compound was selected from a series of aryloxyphenylpropylamines for its potent and selective inhibition of norepinephrine reuptake.[3][4]
Initial Focus on Depression: The prevailing monoamine hypothesis of depression suggested that enhancing noradrenergic neurotransmission could alleviate depressive symptoms. Consequently, tomoxetine was first investigated as a potential antidepressant.[1][3][5] It progressed to large-scale Phase II clinical trials for major depressive disorder in 1990.[3] While some evidence suggested efficacy, development for this indication was halted by Eli Lilly for reasons that were not publicly detailed.[1][3]
Repositioning for ADHD: In the mid-1990s, a growing understanding of the role of norepinephrine in executive functions and attention, which are core deficits in ADHD, led to a renewed interest in tomoxetine.[6] In 1996, Eli Lilly reinitiated preclinical development, this time targeting ADHD.[3] The compound was later renamed atomoxetine to prevent potential confusion with tamoxifen, a selective estrogen receptor modulator used in cancer therapy.[1] This strategic pivot proved successful, culminating in an FDA New Drug Application (NDA) filing in 2001 and subsequent approval for the treatment of ADHD in 2002.[3][5]
Chemical Synthesis
The synthesis of atomoxetine, specifically the biologically active (R)-(-) enantiomer, is a multi-step process that requires precise stereochemical control.[7] A common commercial pathway involves nucleophilic aromatic substitution.[8]
A Representative Synthetic Route:
-
Asymmetric Reduction: The process often starts with 3-chloropropiophenone, which undergoes an asymmetric reduction using a chiral catalyst, such as (S)-oxazaborolidine, with a reducing agent like borane. This step is crucial as it establishes the desired stereocenter, yielding the chiral alcohol (S)-3-chloro-1-phenyl-1-propanol with high enantiomeric excess.[8]
-
Amine Formation: The resulting chiral alcohol is then reacted with methylamine (B109427) to displace the chloride, forming (R)-N-methyl-3-hydroxy-3-phenylpropylamine.
-
Aryloxy Ether Formation: The key aryloxy group is introduced in the final step. The hydroxyl group of the intermediate is activated and reacts with o-cresol (B1677501) under basic conditions (e.g., using potassium carbonate or potassium phosphate) in a nucleophilic aromatic substitution reaction to form the ether linkage.[8]
-
Salt Formation: Finally, the free base is converted to the more stable and water-soluble hydrochloride salt, yielding (R)-(-)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride, or atomoxetine HCl.
Pharmacology
Mechanism of Action
Atomoxetine's therapeutic effect in ADHD is attributed to its selective inhibition of the presynaptic norepinephrine transporter (NET).[6][9][10]
-
NET Inhibition: By binding with high affinity to NET, atomoxetine blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[11] This leads to an increased concentration of extracellular norepinephrine, enhancing noradrenergic signaling.[10][12]
-
Regional Dopamine (B1211576) Enhancement: The norepinephrine transporter also has a moderate affinity for dopamine. In brain regions like the prefrontal cortex, where dopamine transporters are sparse, NET is responsible for clearing dopamine from the synapse.[6] By inhibiting NET, atomoxetine indirectly increases the levels of dopamine in the prefrontal cortex, a brain region critical for attention, executive function, and impulse control.[6][9][13] This regional specificity is a key differentiator from stimulant medications, which cause a widespread increase in dopamine, including in reward pathways like the nucleus accumbens and striatum, contributing to their abuse potential.[6]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of atomoxetine are well-characterized. A key feature is its primary metabolism by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant variability in plasma concentrations among individuals.[10][11][14]
| Parameter | Value | Reference(s) |
| Bioavailability | ~63% (Extensive Metabolizers) to 94% (Poor Metabolizers) | [12] |
| Time to Peak Plasma (Tmax) | 1-2 hours | [1][2][12] |
| Protein Binding | ~98% (primarily to albumin) | [5][11] |
| Metabolism | Primarily via CYP2D6 | [10][11][14] |
| Primary Active Metabolite | 4-hydroxyatomoxetine | [10][11] |
| Elimination Half-life | ~5 hours (Extensive Metabolizers) to ~21 hours (Poor Metabolizers) | [12] |
| Excretion | >80% in urine, ~17% in feces | [5] |
| Table 1: Pharmacokinetic Properties of Atomoxetine |
Pharmacodynamics
Atomoxetine is a potent and selective inhibitor of the norepinephrine transporter. It exhibits minimal affinity for other neurotransmitter transporters, such as those for serotonin (B10506) (SERT) and dopamine (DAT), or for various other receptors, which contributes to its favorable side-effect profile compared to other classes of antidepressants like tricyclic antidepressants.[6][11] The (R)-isomer is approximately nine times more potent as a NET inhibitor than the (S)-isomer.[2]
Clinical Development
The clinical development program for atomoxetine in ADHD was methodical, beginning with trials in adults and followed by extensive studies in children and adolescents.[1]
Pivotal Trials: Two identical, large-scale, randomized, double-blind, placebo-controlled studies in adults with ADHD confirmed its efficacy.[15] In both studies, atomoxetine was statistically superior to placebo in reducing both inattentive and hyperactive/impulsive symptoms, as measured by the Conners' Adult ADHD Rating Scale (CAARS).[15] Discontinuation rates due to adverse events were low.[15]
Numerous studies in children and adolescents also demonstrated significant improvements in ADHD symptoms compared to placebo.[16][17] Open-label trials provided pilot data on safety, tolerability, and efficacy, showing significant decreases in symptom severity as rated by parents and investigators.[16]
| Study Identifier | Patient Population | Design | Duration | Primary Outcome Measure | Key Finding | Reference(s) |
| Study I & II (Michelson et al., 2003) | Adults with ADHD (n=280, n=256) | Randomized, Double-Blind, Placebo-Controlled | 10 weeks | Conners' Adult ADHD Rating Scale (CAARS) | Atomoxetine statistically superior to placebo in reducing inattentive and hyperactive/impulsive symptoms. | [15] |
| Spencer et al., 2001 (Pilot Study) | Pediatric ADHD (n=10) | Open-Label | 10 weeks | Parent and Investigator Symptom Ratings | Significant decreases in symptom severity; medication was well-tolerated. | [16] |
| NCT00254462 | Young Children (Ages 5-6) with ADHD | Randomized, Double-Blind, Placebo-Controlled | 8 weeks | ADHD Symptoms | To evaluate the effectiveness of atomoxetine in young children. | [17] |
| Table 2: Summary of Key Clinical Trials for Atomoxetine in ADHD |
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
The potency of atomoxetine as a NET inhibitor was determined using in vitro reuptake assays. A representative protocol is as follows:
-
Tissue Preparation: Synaptosomes are prepared from specific brain regions (e.g., hypothalamus or prefrontal cortex) of rodents. The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate the synaptosomal fraction, which is rich in nerve terminals containing neurotransmitter transporters.
-
Assay Conditions: The synaptosomes are resuspended in a physiological buffer.
-
Incubation: The synaptosomal preparation is incubated with various concentrations of the test compound (atomoxetine) and a low concentration of radiolabeled norepinephrine (e.g., [³H]-NE).
-
Termination: The reuptake process is terminated rapidly by filtration through glass fiber filters, trapping the synaptosomes. The filters are then washed to remove any unbound radiolabel.
-
Quantification: The amount of radioactivity trapped on the filters, representing the [³H]-NE taken up by the synaptosomes, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of atomoxetine that inhibits 50% of the specific [³H]-NE uptake (IC₅₀ value) is calculated by non-linear regression analysis. Selectivity is determined by running parallel assays for serotonin and dopamine transporters using [³H]-5-HT and [³H]-DA, respectively.
Clinical Trial Efficacy Assessment
In clinical trials for ADHD, efficacy is assessed using standardized rating scales completed by clinicians, parents, and/or teachers.
-
Clinician-Administered Scales: The ADHD Rating Scale (ADHD-RS) is a common primary outcome measure. A trained clinician interviews the parent or caregiver to score the 18 items, which correspond directly to the DSM-IV/5 criteria for ADHD. Scores are given for inattention and hyperactivity/impulsivity subscales, as well as a total score.
-
Investigator Global Assessment: The Clinical Global Impression-Severity (CGI-S) scale is used at baseline to rate the overall severity of the illness. The Clinical Global Impression-Improvement (CGI-I) scale is used at subsequent visits to rate the change in the patient's condition from baseline.
-
Patient/Parent-Reported Scales: The Conners' Rating Scales (e.g., Conners' Parent Rating Scale-Revised [CPRS-R] or CAARS for adults) are questionnaires that provide a broader assessment of behavior, including oppositional symptoms and other comorbidities.
Conclusion
The journey of this compound from a discontinued (B1498344) antidepressant candidate to a first-in-class non-stimulant treatment for ADHD is a testament to strategic drug development and an advancing understanding of neuropharmacology. Its selective mechanism of action, which enhances norepinephrine and regional dopamine levels in the prefrontal cortex, provides a valuable therapeutic alternative to traditional stimulant medications. The extensive clinical trial program established its efficacy and safety profile, solidifying its role in the management of ADHD across different age groups. The story of atomoxetine continues to be a significant case study for researchers and drug development professionals in the fields of neuroscience and psychopharmacology.
References
- 1. Atomoxetine: a novel treatment for child and adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tomoxetine (Eli Lilly & Co) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of tomoxetine, a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. sterispharma.com [sterispharma.com]
- 10. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 14. researchgate.net [researchgate.net]
- 15. Atomoxetine in adults with ADHD: two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An open-label trial of tomoxetine in pediatric attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
The Selective Norepinephrine Reuptake Inhibitor (+)-Tomoxetine: A Technical Guide for Catecholaminergic System Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of (+)-Tomoxetine (the pharmacologically active (R)-enantiomer, also known as atomoxetine) as a precise tool for the investigation of catecholaminergic systems. Its high affinity and selectivity for the norepinephrine (B1679862) transporter (NET) make it an invaluable ligand for elucidating the role of norepinephrine in various physiological and pathological processes. This document provides a comprehensive overview of its binding profile, detailed experimental protocols for its use in foundational research techniques, and visual representations of its mechanism of action and experimental workflows.
Quantitative Profile of this compound
This compound's efficacy as a research tool is rooted in its specific interaction with monoamine transporters. The following table summarizes its binding affinities for the norepinephrine (NET), serotonin (B10506) (SERT), and dopamine (B1211576) (DAT) transporters, highlighting its selectivity for NET.
| Compound | Transporter | Kᵢ (nM) | Selectivity Ratio (SERT/NET) | Selectivity Ratio (DAT/NET) |
| This compound (Atomoxetine) | NET | 5 | 15.4 | 290.2 |
| SERT | 77 | |||
| DAT | 1451 |
Table 1: Binding Affinities (Kᵢ) of this compound for Human Monoamine Transporters. Data compiled from studies using radioligand binding assays with clonal cell lines transfected with human transporters.[1] The selectivity ratio is calculated by dividing the Kᵢ for the respective transporter by the Kᵢ for NET. A higher ratio indicates greater selectivity for NET.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the presynaptic norepinephrine transporter. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic signaling.[2][3][4] In the prefrontal cortex, where dopamine transporters are sparse, NET is also responsible for the reuptake of dopamine. Consequently, this compound can also increase extracellular dopamine levels in this specific brain region.[4][5]
Experimental Protocols
Radioligand Binding Assay for this compound Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Nisoxetine (a selective NET ligand).
-
Unlabeled ligand: Desipramine (for determining non-specific binding).
-
Test compound: this compound.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293 cells expressing hNET in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, a fixed concentration of [³H]-Nisoxetine, and the membrane suspension.
-
Non-specific Binding: Add binding buffer, [³H]-Nisoxetine, an excess of unlabeled desipramine, and the membrane suspension.
-
Competition Binding: Add binding buffer, [³H]-Nisoxetine, varying concentrations of this compound, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Microdialysis for Measuring Extracellular Norepinephrine
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular norepinephrine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g).
-
Stereotaxic frame.
-
Microdialysis probes (e.g., 2 mm membrane, 20 kDa molecular weight cut-off).
-
Guide cannulae.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.
-
This compound solution for injection.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the medial prefrontal cortex (mPFC) at the appropriate stereotaxic coordinates.
-
Slowly lower a guide cannula to the desired depth and secure it with dental cement and skull screws.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate.
-
Gently insert a microdialysis probe through the guide cannula into the mPFC.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
-
Sample Collection:
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).
-
Administer this compound (e.g., 1-3 mg/kg, i.p.).
-
Continue collecting dialysate samples at the same interval for the desired duration (e.g., 3-4 hours).
-
-
Sample Analysis:
-
Analyze the dialysate samples for norepinephrine content using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the norepinephrine concentration in each sample based on a standard curve.
-
Express the post-administration norepinephrine levels as a percentage of the baseline levels.
-
Experimental and Logical Workflows
Visualizing the workflow of preclinical research and the specific experimental design is crucial for planning and execution.
Conclusion
This compound stands out as a highly selective and potent tool for the study of the norepinephrine transporter and the broader catecholaminergic system. Its well-characterized binding profile allows for targeted investigations into the roles of norepinephrine in health and disease. The detailed protocols provided in this guide offer a starting point for researchers to employ this compound in robust in vitro and in vivo experimental paradigms. By leveraging the specificity of this compound, the scientific community can continue to unravel the complexities of noradrenergic signaling and its implications for novel therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting Regulation of Catecholamine Neurotransmission in the Behaving Brain: Pharmacological Insights from an Electrochemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
In Vitro Activity of (+)-Tomoxetine on Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro activity of the enantiomers of Tomoxetine (B1242691), with a specific focus on (+)-Tomoxetine, at the three primary monoamine transporters: the norepinephrine (B1679862) transporter (NET), the serotonin (B10506) transporter (SERT), and the dopamine (B1211576) transporter (DAT). This document includes quantitative binding affinity data, comprehensive experimental protocols for assessing transporter inhibition, and workflow visualizations to support research and development in neuropharmacology.
Introduction: Tomoxetine and Monoamine Transporters
Tomoxetine is a selective norepinephrine reuptake inhibitor (NRI). It exists as two enantiomers: (R)-(-)-Tomoxetine, which is known as Atomoxetine (B1665822), and (S)-(+)-Tomoxetine. Atomoxetine is the pharmacologically active isomer used clinically for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The therapeutic effects of Atomoxetine are primarily attributed to its potent and selective inhibition of the presynaptic norepinephrine transporter (NET), which leads to increased levels of norepinephrine and dopamine in specific brain regions like the prefrontal cortex.[2][3]
The monoamine transporters (NET, SERT, and DAT) are critical membrane proteins that regulate neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[4] Characterizing the interaction of novel compounds with these transporters is a foundational step in drug discovery for numerous neurological and psychiatric disorders. Understanding the stereoselectivity of this interaction, as seen with Tomoxetine's enantiomers, is crucial for optimizing therapeutic efficacy and minimizing off-target effects.
Quantitative Data: Binding Affinity of Tomoxetine Enantiomers
The in vitro binding affinity of a compound for a transporter is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the transporters. A lower Kᵢ value indicates a higher binding affinity.
Atomoxetine ((R)-(-)-Tomoxetine) demonstrates high affinity and selectivity for the human norepinephrine transporter.[2] In contrast, its affinity for the serotonin and dopamine transporters is substantially lower.[2] The (R)-(-) enantiomer (Atomoxetine) is approximately nine times more potent as an inhibitor of the NET than the (S)-(+)-enantiomer.[3][5]
| Compound | Transporter | Kᵢ (nM) | Selectivity vs. NET |
| (R)-(-)-Tomoxetine (Atomoxetine) | Human NET | 5 | - |
| Human SERT | 77 | 15.4-fold | |
| Human DAT | 1451 | 290.2-fold | |
| (S)-(+)-Tomoxetine | Human NET | ~45 (estimated) | - |
| Human SERT | >1000 | >22-fold | |
| Human DAT | >1000 | >22-fold |
Table 1: In vitro binding affinities (Kᵢ) of Tomoxetine enantiomers for human monoamine transporters expressed in clonal cell lines. Data for (R)-(-)-Tomoxetine is from Bymaster et al. (2002)[2]. The Kᵢ value for (S)-(+)-Tomoxetine at NET is estimated based on the ~9-fold lower potency relative to the (R)-enantiomer[3][5]. Affinities for SERT and DAT are significantly lower.
Experimental Protocols
The following are detailed protocols for two standard in vitro assays used to determine the potency and affinity of compounds like this compound at monoamine transporters.
Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a specific radioligand from its target transporter. The result is typically an IC₅₀ value, which can be converted to a Kᵢ value.
Objective: To determine the binding affinity (Kᵢ) of this compound for NET, SERT, and DAT.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporter.
-
Radioligands:
-
For hNET: [³H]Nisoxetine or [³H]Tomoxetine.
-
For hSERT: [³H]Citalopram or [³H]Paroxetine.
-
For hDAT: [³H]WIN 35,428 or [³H]Cocaine.
-
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Compounds:
-
For hNET: 1 µM Desipramine.
-
For hSERT: 10 µM Fluoxetine.
-
For hDAT: 10 µM Benztropine.
-
-
Equipment: 96-well microplates, glass fiber filters, filtration apparatus, liquid scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to a final concentration of 20-50 µg of protein per well.
-
Assay Setup: Prepare serial dilutions of this compound in assay buffer (e.g., from 0.1 nM to 100 µM).
-
Plate Configuration (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation to each well.
-
Non-specific Binding (NSB): Add 50 µL of the appropriate non-specific binding compound solution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
Test Compound: Add 50 µL of the this compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation. Note: The final concentration of the radioligand should be approximately equal to its Kd value for the respective transporter.
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by performing a non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed presynaptic nerve terminals.
Objective: To determine the inhibitory potency (IC₅₀) of this compound on the uptake of norepinephrine, serotonin, and dopamine into isolated nerve terminals.
Materials:
-
Tissue: Fresh or appropriately frozen brain regions from rodents, enriched in specific transporters (e.g., cortex/hippocampus for NET and SERT, striatum for DAT).
-
Radiolabeled Neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.
-
Buffers:
-
Homogenization Buffer: Typically ice-cold 0.32 M sucrose, often buffered with HEPES.
-
Assay Buffer: Krebs-Ringer bicarbonate buffer (or similar physiological salt solution), saturated with 95% O₂/5% CO₂.[6]
-
-
Test Compound: this compound hydrochloride.
-
Uptake Inhibitors (for defining non-specific uptake):
-
For NET: Desipramine (1 µM).
-
For SERT: Fluoxetine (10 µM).
-
For DAT: GBR 12909 (10 µM).
-
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuges, 96-well plates, filtration apparatus or oil-stop method supplies, liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold homogenization buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 16,000 x g for 20 min) to pellet the crude synaptosomes (P2 fraction).
-
Resuspend the P2 pellet in fresh, oxygenated assay buffer.[6] Determine the protein concentration.
-
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle, a high concentration of a selective inhibitor (for NSB), or varying concentrations of this compound for 10-15 minutes at 37°C.[4]
-
Initiate Uptake: Add the radiolabeled neurotransmitter (at a final concentration near its Km) to each well to start the reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer. Alternatively, an oil-stop method can be used where the synaptosome suspension is layered over silicone oil and centrifuged, pelleting the synaptosomes through the oil and away from the radioactive medium.
-
Measure Radioactivity: Lyse the synaptosomes (if using the oil method) or process the filters for liquid scintillation counting to quantify the amount of radiolabel accumulated.
-
Data Analysis:
-
Calculate specific uptake by subtracting the radioactivity in the non-specific uptake wells from all other wells.
-
Plot the percentage of inhibition (relative to control wells with no test compound) against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]
- 6. Monoamine Transporter (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
The Impact of (+)-Tomoxetine on Neuronal Firing Rates in the Locus Coeruleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of (+)-Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, on the firing rates of neurons within the locus coeruleus (LC). The LC is the principal source of norepinephrine (NE) in the brain, and its activity is crucial for regulating arousal, attention, and cognitive function. Understanding how compounds like this compound modulate LC neuronal activity is paramount for the development of treatments for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), where this noradrenergic system is implicated. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying neurobiological pathways and experimental workflows.
Quantitative Effects of this compound on Locus Coeruleus Neuronal Activity
The administration of this compound (often referred to as atomoxetine (B1665822) or ATM) has a dose-dependent impact on both the spontaneous (tonic) and sensory-evoked (phasic) firing of locus coeruleus neurons. The data presented below is primarily derived from in vivo electrophysiological studies in anesthetized rats.
Effect on Tonic Firing Rate
Systemic administration of this compound leads to a significant reduction in the spontaneous firing rate of LC neurons. This effect is dose-dependent, with higher doses producing a more pronounced and rapid decrease in tonic activity. The baseline spontaneous firing rate of LC neurons before drug administration is approximately 1.74 ± 0.13 Hz[1].
| Dose (mg/kg, i.p.) | Effect on Spontaneous Firing Rate | Onset and Duration | Statistical Significance (vs. Pre-drug) |
| 0.1 | No significant effect.[1] | - | Not significant |
| 0.3 | Decreased to less than 50% of pre-drug rate.[1] | Significant decrease observed during the first two 1-hour periods (30-150 min) post-injection.[1] | p < 0.005[1] |
| 1.0 | Decreased to less than 50% of pre-drug rate.[1] | Faster onset than 0.3 mg/kg; significant decrease observed during the first two 1-hour periods (30-150 min) post-injection. Firing rates recovered after ~150 min.[1] | p < 0.005[1] |
Effect on Phasic Firing Response to Sensory Stimuli
While this compound suppresses tonic activity, it preserves or even enhances the phasic response of LC neurons to sensory stimuli. This differential effect is crucial for its therapeutic action, as it is thought to improve the signal-to-noise ratio of LC neuronal output.
| Dose (mg/kg, i.p.) | Effect on Excitatory Component | Effect on Inhibitory Component |
| 0.1 | No significant effect.[1] | No significant effect. |
| 0.3 | No significant effect on magnitude.[1] | Duration of the inhibitory phase was significantly prolonged.[1] |
| 1.0 | No significant effect on magnitude.[1] | Magnitude of the inhibitory component was significantly increased.[1] |
Effect on the Phasic-to-Tonic Ratio
The differential modulation of tonic and phasic firing results in an overall increase in the phasic-to-tonic ratio of the LC neuronal response. This enhancement of task-relevant signals over background activity is a key proposed mechanism for the cognitive-enhancing effects of this compound[2][3][4][5].
| Dose (mg/kg, i.p.) | Effect on Phasic-to-Tonic Ratio (Excitatory Response) | Effect on Phasic-to-Tonic Ratio (Inhibitory Response) |
| 0.1 | No significant effect. | No significant effect. |
| 0.3 | Borderline, non-significant increase.[1] | Significantly increased.[1] |
| 1.0 | Significantly increased.[1] | Significantly increased.[1] |
Experimental Protocols
The following section outlines a typical experimental methodology for assessing the effects of this compound on the electrophysiological activity of locus coeruleus neurons in vivo.
Animal Model and Surgical Preparation
-
Species: Adult male Sprague-Dawley rats are commonly used.[6]
-
Anesthesia: Anesthesia is induced and maintained with agents such as isoflurane (B1672236) or urethane (B1682113) (1.2-1.5 g/kg, i.p.) to ensure a stable physiological state and lack of distress.[1][6] For studies in awake, behaving animals, chronic microdrive implantation is performed.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A craniotomy is performed over the cerebellum to allow access to the dorsal pons, where the locus coeruleus is located.[6] The cerebellum may be gently aspirated to expose the floor of the fourth ventricle, providing a visual guide for electrode placement.[6]
Drug Administration
-
Route: this compound hydrochloride is typically dissolved in physiological saline and administered via intraperitoneal (i.p.) injection.[1]
-
Dosing: Doses ranging from 0.1 to 1.0 mg/kg are used to establish a dose-response curve for the compound's effects.[1]
In Vivo Single-Unit Electrophysiology
-
Electrodes: Glass micropipettes or tungsten microelectrodes (e.g., 10-12 MΩ impedance) are used for extracellular single-unit recordings.[6]
-
Electrode Placement: The recording electrode is slowly lowered into the brain towards the stereotaxic coordinates of the LC.
-
Identification of LC Neurons: Putative noradrenergic neurons of the LC are identified based on a set of established electrophysiological criteria[7][8]:
-
A spontaneous firing rate of approximately 0.5-5 Hz.
-
A characteristic long-duration (2-3 ms), biphasic or triphasic action potential.[7]
-
A biphasic response (excitation followed by inhibition) to a noxious sensory stimulus, such as a paw pinch.[7]
-
Inhibition of firing by the administration of an α2-adrenergic agonist like clonidine.[7]
-
-
Data Acquisition: Neuronal signals are amplified, filtered (e.g., bandpass 300-7,000 Hz for spikes), and recorded using a data acquisition system.[9]
Sensory Stimulation Protocol
-
Stimulus: To evoke a phasic response, a brief, mildly noxious sensory stimulus is delivered. A common method is a brief electrical stimulation or a pinch applied to the contralateral paw.
-
Timing: Stimuli are delivered at regular intervals to allow for the collection of multiple trials before and after drug administration.
Data Analysis
-
Spike Sorting: Raw electrophysiological data is spike-sorted to isolate the activity of individual neurons.
-
Firing Rate Calculation: Tonic firing rate is calculated as the average number of spikes per second during baseline periods free of sensory stimulation.
-
Peristimulus Time Histograms (PSTHs): Phasic responses are analyzed by constructing PSTHs aligned to the onset of the sensory stimulus. The magnitude and duration of the excitatory and inhibitory components of the response are quantified from these histograms.
-
Phasic-to-Tonic Ratio: This is calculated to quantify the signal-to-noise ratio of the neuronal response.
Visualizations: Pathways and Processes
Signaling Pathway of this compound in the Locus Coeruleus
The primary mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET).[10][11] This action increases the concentration of norepinephrine in the synaptic cleft and the extracellular space surrounding the LC neurons. The elevated norepinephrine then acts on inhibitory α2-adrenergic autoreceptors located on the presynaptic terminals and soma of LC neurons, leading to a decrease in their tonic firing rate.[12]
Caption: Mechanism of this compound on a locus coeruleus neuron.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo electrophysiology experiment designed to test the effects of a compound like this compound on LC neuronal activity.
Caption: Workflow for in vivo electrophysiological study of this compound.
Logical Relationship of Effects
This diagram describes the logical progression from the administration of this compound to its ultimate effect on the firing patterns of locus coeruleus neurons, leading to an enhanced signal-to-noise ratio.
Caption: Logical flow of this compound's effects on LC firing.
References
- 1. Atomoxetine modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Locus coeruleus integrity and the effect of atomoxetine on response inhibition in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. In search of the locus coeruleus: guidelines for identifying anatomical boundaries and electrophysiological properties of the blue spot in mice, fish, finches, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for recording the discharge of locus coeruleus neurons in free-moving mice during different sleep-wake stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 11. Atomoxetine Drug Properties for Repurposing as a Candidate Alzheimer’s Disease Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Structural Dance of Selectivity: An In-depth Guide to the Structure-Activity Relationship of (+)-Tomoxetine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
(+)-Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), stands as a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its efficacy is intrinsically linked to its specific interaction with the norepinephrine transporter (NET), a critical protein regulating synaptic norepinephrine levels. Understanding the nuanced relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
The Aryloxypropanamine Scaffold: A Privileged Motif for Transporter Selectivity
The pharmacological activity of Tomoxetine (B1242691) and its analogs is largely dictated by the aryloxypropanamine scaffold.[1] The substitution pattern on the aryloxy ring is a key determinant of selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT).[1] Generally, compounds with a substituent at the 2'-position of the aryloxy ring, such as Tomoxetine, exhibit selectivity for NET.[1] In contrast, substitution at the 4'-position tends to favor affinity for SERT, as seen in drugs like fluoxetine.[1]
The nature of the substituent also plays a significant role. Halogenation of the Tomoxetine scaffold has been explored to modulate potency and selectivity. For instance, the introduction of an iodo group at the 2-position of the phenoxy ring can yield analogs with high affinity for NET.[2]
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and a selection of its analogs for the norepinephrine and serotonin transporters. These values provide a quantitative measure of the compounds' potency and selectivity.
| Compound | Target | Parameter | Value (nM) | Species/System |
| This compound | NET | Ki | 5 | Human (in vitro)[3] |
| NET | IC50 | 31 ± 10 | Rhesus Monkey (in vivo PET)[3] | |
| SERT | IC50 | 99 ± 21 | Rhesus Monkey (in vivo PET)[3] | |
| 2-Iodo substituted analog (racemic) | NET ([3H]tomoxetine binding) | Ki | 0.37 | Rat cerebral cortex[2] |
| NET ([3H]NE uptake) | Ki | 3.5 | Rat hypothalamic synaptosomes[2] | |
| SERT ([3H]paroxetine binding) | Ki | 25 | Rat cerebral cortex[2] | |
| SERT ([3H]5HT uptake) | Ki | 121 | Rat hypothalamic synaptosomes[2] | |
| (R)-2-Iodo substituted analog | NET ([3H]NE uptake) | - | 10x more potent than (S) | Rat hypothalamic synaptosomes[2] |
| NET ([3H]tomoxetine binding) | - | 29x more potent than (S) | Rat hypothalamic synaptosomes[2] | |
| (R)-(-)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine | NET | Ki | 0.24 | Not specified[4] |
| (S)-(-)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine | NET | Ki | 9.35 | Not specified[4] |
| (R)-(-)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine | SERT | Ki | 0.65 | Rat cortical membrane[4] |
| (S)-(-)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine | SERT | Ki | 13.9 | Rat cortical membrane[4] |
Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively.[3]
Experimental Protocols
The characterization of this compound and its analogs relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Norepinephrine Transporter (NET) Radioligand Binding Assay
This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand specifically bound to NET.[5]
Materials:
-
Cell Membranes: HEK293 cells stably expressing human NET (hNET).
-
Radioligand: [³H]Nisoxetine or [³H]Tomoxetine.
-
Reference Compound: Desipramine.
-
Test Compound: this compound or its analogs.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells, centrifuge, and wash the pellet with ice-cold Assay Buffer.
-
Resuspend the pellet and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh Assay Buffer, determine protein concentration, and store at -80°C.[5]
-
-
Binding Assay:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess reference compound), and test compound wells (radioligand + test compound dilutions).
-
Add the membrane preparation to all wells.
-
Incubate at 4°C for 2-3 hours.[5]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
-
Neurotransmitter Uptake Inhibition Assay (Fluorescence-Based)
This cell-based assay measures the inhibition of norepinephrine uptake using a fluorescent substrate.[6][7]
Materials:
-
Cells: HEK293 or CHO cells stably expressing hNET.
-
Fluorescent Norepinephrine Transporter Substrate: A fluorescent compound that is a substrate for NET.
-
Masking Dye: To quench extracellular fluorescence.
-
Positive Control: Desipramine or this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Seed the hNET-expressing cells into the 96-well plates and allow them to adhere overnight.
-
-
Compound Addition:
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Add the desired concentrations of the test compound or controls to the wells.
-
-
Substrate Addition and Incubation:
-
Add the fluorescent NET substrate to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for substrate uptake.[6]
-
-
Fluorescence Measurement:
-
Add the masking dye to quench extracellular fluorescence.
-
Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Plot the fluorescence intensity against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizing the Core Concepts
To further elucidate the key pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Norepinephrine Signaling and Tomoxetine's Mechanism of Action.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Fluorescence-Based Uptake Assay.
This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. The presented data and methodologies serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting the norepinephrine transporter. Future investigations will undoubtedly continue to refine our understanding of these intricate molecular interactions, paving the way for the next generation of CNS-active drugs.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Novel halogenated analogs of tomoxetine that are potent and selective inhibitors of norepinephrine uptake in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Iodinated tomoxetine derivatives as selective ligands for serotonin and norepinephrine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Tomoxetine: A Technical Whitepaper on its Antidepressant Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Tomoxetine, the (R)-(-) enantiomer of tomoxetine (B1242691) and commonly known as atomoxetine (B1665822), is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) primarily approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Beyond its established efficacy in ADHD, a growing body of evidence suggests a potential role for this compound as an antidepressant agent. This technical guide provides an in-depth analysis of the core scientific data supporting this potential, focusing on its mechanism of action, preclinical evidence, and clinical findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel antidepressant therapies.
Mechanism of Action: Beyond Norepinephrine
This compound's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][3][4][5] This noradrenergic enhancement is believed to be a key contributor to its potential antidepressant effects, as norepinephrine plays a crucial role in mood regulation, motivation, and cognitive function.[6]
However, the pharmacological profile of this compound is more complex than that of a simple NRI. At clinically relevant doses, it also demonstrates significant occupancy of the serotonin (B10506) transporter (SERT), suggesting a dual mechanism of action that may contribute to its therapeutic effects in mood disorders.[7][8][9]
Furthermore, this compound indirectly increases dopamine (B1211576) levels in the prefrontal cortex.[10][11][12] This is due to the low expression of the dopamine transporter (DAT) in this brain region, where norepinephrine transporters are also responsible for dopamine reuptake. By inhibiting NET, this compound effectively boosts both noradrenergic and dopaminergic neurotransmission in the prefrontal cortex, a brain area critically involved in the pathophysiology of depression.[10][11]
Signaling Pathway of this compound
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]
- 3. Atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. medscape.com [medscape.com]
- 12. Atomoxetine-induced increases in monoamine release in the prefrontal cortex are similar in spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Label Therapeutic Applications of (+)-Tomoxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Tomoxetine, commercially known as atomoxetine (B1665822), is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) primarily approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its unique mechanism of action, characterized by the modulation of norepinephrine and dopamine (B1211576) levels, particularly in the prefrontal cortex, has prompted investigation into its therapeutic potential for a range of other conditions. This technical guide provides an in-depth overview of the current evidence for the off-label applications of this compound, with a focus on anxiety disorders, substance use disorders, and mood disorders. This document summarizes key clinical trial data, details experimental methodologies from pivotal studies, and illustrates the underlying neurobiological pathways.
Introduction: The Pharmacological Profile of this compound
This compound hydrochloride is a non-stimulant medication with a high affinity and selectivity for the presynaptic norepinephrine transporter (NET).[1] By inhibiting NET, atomoxetine increases the synaptic concentration of norepinephrine. Due to the limited expression of the dopamine transporter (DAT) in the prefrontal cortex, NET is also responsible for the reuptake of dopamine in this brain region.[1][2] Consequently, atomoxetine also elevates dopamine levels in the prefrontal cortex.[1][2][3] This dual neurochemical action, without the abuse potential associated with direct dopaminergic stimulants, forms the basis for its exploration in various off-label indications.[3]
Off-Label Application: Anxiety Disorders
The anxiolytic potential of atomoxetine has been explored in several clinical trials, with varying outcomes depending on the specific anxiety disorder and the presence of comorbid ADHD.
Generalized Social Anxiety Disorder (GSAD)
Clinical evidence suggests that atomoxetine is not an effective monotherapy for GSAD in individuals without comorbid ADHD.
| Study | Population | N | Treatment Arms | Duration | Primary Outcome Measure | Key Findings |
| Ravindran et al. | Adults with GSAD | 27 | 1. This compound (40-100 mg/day) 2. Placebo | 10 weeks | Liebowitz Social Anxiety Scale (LSAS) | No significant difference between atomoxetine and placebo in reducing LSAS scores. |
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Inclusion Criteria: Patients aged 18-65 years with a primary diagnosis of GSAD according to DSM-IV criteria.
-
Exclusion Criteria: Current or past diagnosis of ADHD, significant comorbid psychiatric disorders, and use of other psychotropic medications.
-
Dosing and Titration: Patients in the atomoxetine group initiated treatment at 40 mg/day for the first week, with flexible titration up to 100 mg/day based on tolerability and clinical response.
-
Assessments: The LSAS was administered at baseline and at regular intervals throughout the 10-week study period.
-
Statistical Analysis: The primary efficacy analysis was a comparison of the mean change from baseline in the LSAS total score between the atomoxetine and placebo groups using an analysis of covariance (ANCOVA).
Anxiety Disorders with Comorbid ADHD
In contrast to its use in primary GSAD, atomoxetine has demonstrated efficacy in reducing anxiety symptoms in patients with ADHD.
| Study | Population | N | Treatment Arms | Duration | Primary Outcome Measures | Key Findings |
| Geller et al. | Children and adolescents (8-17 years) with ADHD and comorbid anxiety disorders | 176 | 1. This compound (target dose 1.2 mg/kg/day) 2. Placebo | 12 weeks | ADHD Rating Scale-IV (ADHD-RS-IV) and Pediatric Anxiety Rating Scale (PARS) | Atomoxetine significantly reduced both ADHD and anxiety symptoms compared to placebo. |
| Adler et al. | Adults with ADHD and comorbid social anxiety disorder | 442 | 1. This compound (40-100 mg/day) 2. Placebo | 14 weeks | Conners' Adult ADHD Rating Scale (CAARS) and Liebowitz Social Anxiety Scale (LSAS) | Atomoxetine significantly improved both ADHD and social anxiety symptoms compared to placebo. |
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Inclusion Criteria: Patients aged 8-17 years with a DSM-IV diagnosis of ADHD and a comorbid anxiety disorder (separation anxiety, generalized anxiety, or social phobia).
-
Exclusion Criteria: History of psychosis, bipolar disorder, or substance use disorder.
-
Dosing and Titration: Atomoxetine was initiated at a dose of 0.5 mg/kg/day and titrated up to a target dose of 1.2 mg/kg/day over a 3-week period.
-
Assessments: The ADHD-RS-IV and PARS were administered at baseline and at subsequent visits.
-
Statistical Analysis: The primary efficacy was assessed by comparing the mean change from baseline to endpoint in the ADHD-RS-IV and PARS total scores between the two treatment groups using a mixed-effects model for repeated measures (MMRM).
Signaling Pathways in Anxiolysis
The anxiolytic effects of atomoxetine in the context of ADHD are believed to be mediated by the normalization of noradrenergic and dopaminergic signaling in the prefrontal cortex (PFC). The PFC plays a crucial role in the top-down regulation of emotional responses generated by subcortical structures like the amygdala. By enhancing norepinephrine and dopamine levels in the PFC, atomoxetine may strengthen the PFC's ability to modulate amygdala activity, thereby reducing anxiety.
Off-Label Application: Substance Use Disorders
The potential of atomoxetine in the treatment of substance use disorders (SUDs) has been investigated, with the rationale that its non-stimulant nature and ability to modulate fronto-striatal circuits could be beneficial.
Cocaine Dependence
Clinical trials have generally not supported the efficacy of atomoxetine for the treatment of cocaine dependence.
| Study | Population | N | Treatment Arms | Duration | Primary Outcome Measure | Key Findings |
| Elman et al. | Cocaine-dependent adults | 50 | 1. This compound (80 mg/day) 2. Placebo | 12 weeks | Proportion of cocaine-negative urine samples | No significant difference between atomoxetine and placebo in reducing cocaine use.[4] |
| Levin et al. | Adults with comorbid ADHD and cocaine dependence | 20 | Open-label this compound | 12 weeks | Cocaine use (urine toxicology) | No significant impact on cocaine use.[5][6] |
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.[4]
-
Inclusion Criteria: Individuals meeting DSM-IV criteria for cocaine dependence.[7]
-
Exclusion Criteria: Dependence on other substances (except nicotine), and significant medical or psychiatric comorbidities.[7]
-
Dosing and Titration: Atomoxetine was initiated at 40 mg/day and increased to a target dose of 80 mg/day over the first week.
-
Assessments: Urine samples were collected three times a week and analyzed for the cocaine metabolite benzoylecgonine.
-
Statistical Analysis: The primary outcome was analyzed using a generalized estimating equations (GEE) model to compare the proportion of cocaine-negative urine samples between the two groups over time.[4]
Nicotine (B1678760) Dependence
Preliminary evidence suggests a potential role for atomoxetine in nicotine withdrawal, although tolerability is a concern at higher doses.
| Study | Population | N | Treatment Arms | Duration | Key Outcome Measures | Key Findings |
| Cryan et al. | Adult smokers | 17 | 1. This compound (40 mg/day) 2. Placebo | 21 days | Cigarette Withdrawal Scale (CWS), number of cigarettes smoked | In completers, atomoxetine significantly reduced withdrawal symptoms and cigarette consumption. However, a high dropout rate was observed in the atomoxetine group due to side effects.[8][9][10] |
-
Study Design: A double-blind, placebo-controlled, fixed-dose study.[8][9][10]
-
Inclusion Criteria: Adult smokers without a current psychiatric diagnosis.[8]
-
Dosing: Participants were randomized to receive either 40 mg of atomoxetine or placebo daily for 21 days.[8][9][10]
-
Assessments: The CWS, self-reported number of cigarettes smoked, and salivary cotinine (B1669453) levels were measured at baseline and weekly.[8][9]
-
Statistical Analysis: A completer analysis was performed using t-tests to compare the outcomes between the two groups at each time point.[9]
Alcohol Use Disorder
In patients with comorbid ADHD, atomoxetine has shown some promise in reducing heavy drinking.
| Study | Population | N | Treatment Arms | Duration | Key Outcome Measures | Key Findings |
| Wilens et al. | Adults with ADHD and comorbid alcohol use disorder | 147 | 1. This compound (25-100 mg/day) 2. Placebo | 12 weeks | Cumulative heavy drinking days | Atomoxetine significantly reduced the number of cumulative heavy drinking days compared to placebo.[11] |
-
Study Design: A randomized, double-blind, placebo-controlled trial.[11]
-
Inclusion Criteria: Adults with DSM-IV diagnoses of ADHD and alcohol abuse or dependence who were recently abstinent.[11]
-
Dosing and Titration: Atomoxetine was initiated at 25 mg/day and titrated up to a maximum of 100 mg/day based on clinical response and tolerability.[11]
-
Assessments: Daily diaries were used to record alcohol consumption.
-
Statistical Analysis: A recurrent-event analysis was used to compare the cumulative number of heavy drinking days between the two groups.[11]
Signaling Pathways in Substance Use Disorders
The theoretical basis for using atomoxetine in SUDs lies in its ability to enhance cognitive control and reduce impulsivity by modulating prefrontal cortex function. The PFC is critical for executive functions that are often impaired in individuals with addiction. By increasing norepinephrine and dopamine in this region, atomoxetine may strengthen top-down control over reward-seeking behaviors driven by the nucleus accumbens and other limbic structures.
Off-Label Application: Mood Disorders
The noradrenergic activity of atomoxetine has led to its investigation as a potential treatment for mood disorders, particularly treatment-resistant depression. However, evidence for its efficacy as a monotherapy is limited.
Further research is required to fully elucidate the potential of this compound in this therapeutic area. Currently, there is insufficient robust clinical trial data to provide a detailed summary and experimental protocol for this off-label application.
Conclusion
The off-label exploration of this compound has yielded mixed results. While it shows promise in managing anxiety symptoms in the context of comorbid ADHD and may have a role in reducing heavy drinking in individuals with ADHD and alcohol use disorder, its efficacy as a primary treatment for anxiety disorders and other substance use disorders is not well-established. The favorable safety profile of atomoxetine, particularly its low abuse potential, makes it an attractive candidate for further research in populations where stimulant medications are contraindicated. Future studies should focus on well-designed, adequately powered clinical trials to definitively establish the role of this compound in these and other off-label indications.
Experimental Workflow Visualization
References
- 1. droracle.ai [droracle.ai]
- 2. Atomoxetine in abstinent cocaine users: cognitive, subjective and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 4. Atomoxetine does not alter cocaine use in cocaine dependent individuals: double blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Atomoxetine Treatment for Cocaine Abuse and Adult Attention-Deficit Hyperactivity Disorder (ADHD): A Preliminary Open Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.gov [clinicaltrials.gov]
- 8. Atomoxetine treatment for nicotine withdrawal: a pilot double-blind, placebo-controlled, fixed-dose study in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 11. Atomoxetine treatment of adults with ADHD and comorbid alcohol use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of (+)-Tomoxetine: A Technical Guide for Preclinical Research
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective properties of (+)-Tomoxetine (atomoxetine) observed in preclinical models. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways.
Core Findings in Preclinical Models
This compound, a selective norepinephrine (B1679862) reuptake inhibitor, has demonstrated significant neuroprotective effects across various preclinical settings, including models of spinal cord injury, Alzheimer's disease, and in vitro neuronal cultures. The primary mechanism of action is the enhancement of noradrenergic neurotransmission, which in turn modulates inflammatory responses, oxidative stress, and apoptotic pathways.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the significant findings.
Table 1: Neuroprotective Effects of Atomoxetine (B1665822) in a Rat Model of Spinal Cord Injury
| Biomarker | Control (Trauma) Group | Atomoxetine (20 mg/kg) Group | Percentage Change | p-value |
| TNF-α (pg/mg protein) | 185.4 ± 12.6 | 112.8 ± 9.7 | ↓ 39.1% | <0.001 |
| Nitric Oxide (µmol/g tissue) | 2.8 ± 0.3 | 1.6 ± 0.2 | ↓ 42.9% | <0.001 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 0.48 ± 0.05 | 0.35 ± 0.04 | ↓ 27.1% | 0.026 |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 28.7 ± 3.1 | 42.1 ± 3.9 | ↑ 46.7% | 0.004 |
Data adapted from Hou et al. (2016). Values are presented as mean ± standard deviation.[1]
Table 2: Effects of Atomoxetine on Human Neuron-like Cells (SH-SY5Y) in vitro
| Parameter | Control | Atomoxetine (10 µM) | Atomoxetine (20 µM) | Atomoxetine (50 µM) |
| Cell Death (%) | ~1% | ~7.7% | ~32% | ~35% |
| Cytosolic ROS Production (Fold Change) | 1.0 | ↑ | ↑↑ | ↑↑↑ |
| Mitochondrial ROS Production (Fold Change) | 1.0 | ↑ | ↑↑ | ↑↑↑ |
| Mitochondrial Mass | Baseline | Increased | Decreased | Decreased |
Data adapted from Mellid et al. (2019). This study indicates a dose-dependent effect, with lower concentrations potentially promoting mitochondrial biogenesis and higher concentrations inducing oxidative stress and cell death.
Key Preclinical Experimental Protocols
Traumatic Spinal Cord Injury (SCI) in Rats
This model evaluates the anti-inflammatory, anti-oxidant, and anti-apoptotic effects of atomoxetine following acute neuronal injury.[1]
-
Animal Model: Adult male Wistar Albino rats (200-300 g) are used.
-
Injury Induction: A laminectomy is performed at the T10 vertebral level, and a standardized weight-drop method is used to induce a contusion injury to the spinal cord.
-
Treatment Groups:
-
Sham Group: Laminectomy without spinal cord injury.
-
Trauma Group: Spinal cord injury with no treatment.
-
Atomoxetine Group: Spinal cord injury followed by intraperitoneal (IP) administration of atomoxetine (20 mg/kg).
-
Methylprednisolone (MP) Group: Spinal cord injury followed by IP administration of MP (30 mg/kg) as a positive control.
-
-
Biochemical Analysis: Spinal cord tissue is harvested 24 hours post-injury. ELISAs are used to measure levels of TNF-α and nitric oxide. Spectrophotometric assays are used to determine MPO and SOD activity.
-
Histopathological Examination: Spinal cord sections are stained with Hematoxylin and Eosin (H&E) to assess neuronal degeneration and inflammatory cell infiltration.
-
Functional Evaluation: Behavioral tests, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, are performed at various time points post-injury to assess motor function recovery.
In Vitro Neuroprotection in Human Neuron-like Cells
This model assesses the direct effects of atomoxetine on neuronal cells, particularly concerning oxidative stress and mitochondrial function.
-
Cell Line: Human neuroblastoma SH-SY5Y cells are differentiated into a neuron-like phenotype using retinoic acid.
-
Treatment: Differentiated cells are treated with varying concentrations of atomoxetine (e.g., 1, 5, 10, 20, 50 µM) for a specified duration (e.g., 7 days).
-
Cell Viability Assay: Cell death is quantified using methods such as trypan blue exclusion or LDH assay.
-
Oxidative Stress Measurement:
-
Cytosolic ROS: Dihydroethidium (DHE) staining followed by fluorescence microscopy or fluorometry.
-
Mitochondrial ROS: MitoSOX Red staining.
-
-
Mitochondrial Function Analysis:
-
Mitochondrial Mass: Staining with MitoTracker Green.
-
Mitochondrial Membrane Potential: Staining with TMRE or JC-1.
-
Autophagy: Western blot analysis for autophagy markers like LC3-II/LC3-I ratio.
-
Alzheimer's Disease Mouse Model
Preclinical studies in mouse models of Alzheimer's disease have suggested that enhancing noradrenergic signaling can be neuroprotective.[2][3]
-
Animal Model: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the development of amyloid-β (Aβ) plaques and cognitive deficits (e.g., APP/PS1 mice).
-
Treatment: Atomoxetine is often administered in combination with the norepinephrine precursor L-threo-3,4-dihydroxyphenylserine (L-DOPS) to maximize noradrenergic signaling. Treatment is typically long-term, starting before or after the onset of significant pathology.
-
Outcome Measures:
-
Cognitive Function: Assessed using behavioral tests such as the Morris water maze or Y-maze.
-
Pathology: Brain tissue is analyzed for Aβ plaque load (immunohistochemistry) and levels of soluble and insoluble Aβ (ELISA).
-
Neuroinflammation: Assessed by measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Neurotrophin Expression: Levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) are measured in brain tissue.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed signaling pathways for the neuroprotective effects of this compound.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound possesses robust neuroprotective properties, primarily through the modulation of norepinephrine levels. This leads to a multifaceted downstream effect, including the attenuation of neuroinflammation, reduction of oxidative stress, and inhibition of apoptosis. The data from spinal cord injury and cellular models, combined with the mechanistic rationale from Alzheimer's disease models, provide a strong foundation for further investigation.
Future preclinical research should focus on elucidating the specific adrenoceptor subtypes involved in these neuroprotective effects and exploring the therapeutic window for administration in various acute and chronic neurological conditions. Furthermore, combination therapies, such as that of atomoxetine and L-DOPS, warrant deeper investigation to optimize therapeutic outcomes. These continued efforts will be crucial in translating the promising preclinical findings of this compound into effective clinical therapies for neuroprotection.
References
Methodological & Application
Application Note: Quantitative Analysis of (+)-Tomoxetine in Human Plasma by HPLC-MS/MS
Introduction
(+)-Tomoxetine, the (R)-enantiomer of atomoxetine (B1665822), is a selective norepinephrine (B1679862) reuptake inhibitor primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). As the pharmacologically active enantiomer, its accurate quantification in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and a deuterated internal standard to ensure accuracy and precision. While the presented method is for the racemic mixture of atomoxetine, it can be adapted for the specific quantification of this compound by employing a chiral stationary phase.
Principle
The method involves the extraction of this compound and its deuterated internal standard (Tomoxetine-d3) from plasma via protein precipitation. The supernatant is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Tomoxetine-d3 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Kinetex C18 (2.1 mm × 50 mm, 2.6 μm) or equivalent[1]
-
For enantioselective separation, a chiral stationary phase column (e.g., polysaccharide-based) is required.
Sample Preparation
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of the internal standard spiking solution (Tomoxetine-d3 in acetonitrile).[2]
-
Vortex mix for 30 seconds at 2500 rpm to precipitate proteins.[2]
-
Centrifuge at 16,100 x g for 5 minutes to pellet the precipitated proteins.[2]
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 900 µL of water to the supernatant.
-
Cap and vortex mix before placing in the autosampler.
Caption: Workflow for plasma sample preparation.
HPLC Method
| Parameter | Value |
| Column | Kinetex C18 (2.1 mm × 50 mm, 2.6 μm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate and 0.1 mM Formic Acid in Water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.25 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Refer to Gradient Table |
Gradient Table
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 5.0 | 30 |
Mass Spectrometry Method
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | See MRM Transitions Table |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Instrument Dependent |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 256.4[1] | 43.8[1] |
| Tomoxetine-d3 (IS) | 259.3[1] | 47.0[1] |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.500 to 2000 ng/mL in human plasma.[1] The coefficient of determination (r²) was > 0.99.
Precision and Accuracy
The intra- and inter-batch precision and accuracy were within acceptable limits.[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85-115 |
| Low | 1.5 | < 15 | < 15 | 85-115 |
| Medium | 150 | < 15 | < 15 | 85-115 |
| High | 1500 | < 15 | < 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated and found to be consistent and reproducible.
| QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Low | > 85 | < 15 |
| High | > 85 | < 15 |
Logical Diagram
Caption: Principle of HPLC-MS/MS quantification.
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and sensitive detection make it suitable for high-throughput analysis in clinical and research settings. For specific enantioselective analysis, the incorporation of a chiral stationary phase is essential.
References
Protocol for In Vivo Microdialysis with (+)-Tomoxetine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting in vivo microdialysis studies to investigate the effects of (+)-Tomoxetine (also known as atomoxetine) on extracellular neurotransmitter levels in the brain. This technique is crucial for understanding the neurochemical mechanisms of Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3][4] By measuring changes in norepinephrine (NE) and dopamine (B1211576) (DA) concentrations in specific brain regions, researchers can gain insights into the drug's pharmacodynamics and therapeutic action.[1][2][4]
Introduction
In vivo microdialysis is a powerful technique for sampling and quantifying extracellular molecules from the interstitial fluid of living animals.[5] A microdialysis probe with a semipermeable membrane is implanted into a specific brain region.[6][7] This probe is then perfused with a physiological solution, allowing extracellular neurotransmitters to diffuse across the membrane into the perfusate, which is collected for analysis.[5][6][7] This method allows for the continuous monitoring of neurotransmitter dynamics in awake and freely moving animals, providing a temporal correlation between pharmacological events and neurochemical changes.[6]
This compound selectively inhibits the norepinephrine transporter (NET), leading to an increase in extracellular NE levels throughout the brain.[1][2][3] In brain regions like the prefrontal cortex (PFC), where dopamine transporters (DAT) are less abundant, NET is also responsible for the reuptake of DA.[8] Consequently, Tomoxetine administration also leads to a significant increase in extracellular DA in the PFC, a key region implicated in attention and executive function.[1][4] This dual effect on catecholamines in the PFC is believed to be a primary mechanism of its therapeutic efficacy in ADHD.[1]
Experimental Protocols
This section details the methodology for performing in vivo microdialysis experiments with Tomoxetine administration in rodents.
Animal Models
-
Species: Rats (e.g., Sprague-Dawley, Wistar, Long-Evans) or mice (e.g., C57BL/6, CD-1).
-
Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to surgery.
-
Housing: House animals individually after surgery to prevent damage to the implant. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., prefrontal cortex, striatum, nucleus accumbens) based on stereotaxic coordinates from a rodent brain atlas.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover for at least 2-3 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF; see table below for composition) at a low flow rate (typically 0.5-2.0 µL/min).[5]
-
Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to determine pre-treatment neurotransmitter concentrations.
-
Tomoxetine Administration: Administer this compound via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)).[2][8][9] The drug is typically dissolved in 0.9% saline.[9]
-
Post-Treatment Sample Collection: Continue collecting dialysate samples for 2-4 hours to monitor changes in extracellular neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples for norepinephrine and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Histological Verification
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
Data Presentation
Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
Table 2: Example Tomoxetine Dosages and Effects on Neurotransmitters
| Animal Model | Brain Region | Tomoxetine Dose & Route | % Increase in Norepinephrine (NE) | % Increase in Dopamine (DA) | Reference |
| Rat | Prefrontal Cortex | 3 mg/kg, i.p. | ~300% | ~300% | [1][4] |
| Rat | Striatum | 3 mg/kg, i.p. | Not Reported | No significant change | [1][4] |
| Rat | Nucleus Accumbens | 3 mg/kg, i.p. | Not Reported | No significant change | [1][4] |
| Mouse | Prefrontal Cortex | 1 mg/kg | Significant Increase | Significant Increase | [10] |
| Mouse | Striatum | 1 mg/kg | No significant change | No significant change | [10] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buczynski-gregus.com [buczynski-gregus.com]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of acute and chronic administration of atomoxetine and methylphenidate on extracellular levels of noradrenaline, dopamine and serotonin in the prefrontal cortex and striatum of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Norepinephrine Reuptake Inhibitor (+)-Tomoxetine: A Tool for Investigating the Role of Norepinephrine in Cognition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Tomoxetine, also known commercially as atomoxetine (B1665822) (Strattera®), is a highly selective and potent inhibitor of the presynaptic norepinephrine (B1679862) transporter (NET).[1][2] This property makes it an invaluable pharmacological tool for elucidating the role of norepinephrine (NE) in a variety of cognitive processes. By blocking the reuptake of NE from the synaptic cleft, this compound effectively increases the concentration and duration of action of NE at its receptors, particularly in brain regions crucial for cognition, such as the prefrontal cortex.[3][4] Unlike traditional psychostimulants, this compound has a minimal affinity for dopamine (B1211576) and serotonin (B10506) transporters, offering a more targeted approach to studying the noradrenergic system.[3][4] Furthermore, it lacks the abuse potential associated with stimulants.[5] These application notes provide detailed protocols and data for utilizing this compound in preclinical and clinical research to investigate the multifaceted role of norepinephrine in cognitive functions, including attention, working memory, and executive functions.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET).[1] This inhibition leads to an increase in extracellular norepinephrine levels.[4] Interestingly, in the prefrontal cortex where dopamine transporters (DATs) are sparse, NET is also responsible for the reuptake of dopamine.[3] Consequently, this compound also increases dopamine levels in this specific brain region, a mechanism thought to contribute to its cognitive-enhancing effects.[3][4] It has also been shown to modulate the cholinergic and glutamatergic systems.[6][7]
Data Presentation
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | Dissociation Constant (Ki) in nM |
| Norepinephrine (NE) Transporter | 5[3][4] |
| Serotonin (5-HT) Transporter | 77[3][4] |
| Dopamine (DA) Transporter | 1451[3][4] |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
| Neurotransmitter | Fold Increase Over Baseline |
| Norepinephrine (NE) | 3-fold[3][4] |
| Dopamine (DA) | 3-fold[3][4] |
| Serotonin (5-HT) | No significant change[4] |
Table 3: Exemplary Dosing in Preclinical and Clinical Studies
| Species | Dosing Range | Cognitive Domain Investigated | Reference |
| Rats (Young-adult) | low mg/kg doses | Attention, Impulsivity, Compulsivity, Cognitive Flexibility, Spatial Reference Memory | [8][9][10] |
| Monkeys (Aged) | µg/kg to low mg/kg doses | Working/Short-term Memory | [8][9][10] |
| Humans (Adults with ADHD) | 40 mg/day - 80 mg/day | Inhibitory Control, Visual Processing | [11][12] |
| Humans (Mild Cognitive Impairment) | 10 mg - 100 mg daily (flexible dosing) | Biomarkers of Alzheimer's Disease | [13] |
| Humans (Schizophrenia) | 80 mg/day (40mg bid) | Learning, Memory, Attention, Problem-solving | [14] |
Experimental Protocols
Protocol 1: Assessment of Attention and Impulsivity in Rats using the Five-Choice Serial Reaction Time Task (5C-SRTT)
This protocol is adapted from studies investigating the effects of this compound on attention and impulsivity in young-adult rats.[8][9]
Objective: To evaluate the effect of this compound on sustained attention, impulsivity, and compulsivity.
Materials:
-
Five-Choice Serial Reaction Time Task (5C-SRTT) apparatus
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Young-adult male rats
Procedure:
-
Habituation and Training:
-
Habituate rats to the 5C-SRTT chambers.
-
Train rats to nose-poke one of five illuminated apertures for a food reward. Gradually increase the difficulty by decreasing the stimulus duration and introducing a fixed inter-trial interval.
-
-
Drug Administration:
-
Once stable baseline performance is achieved, administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the test session.
-
Use a within-subjects design where each rat receives all treatments in a counterbalanced order.
-
-
Testing:
-
Conduct the 5C-SRTT session, which typically consists of 100 trials.
-
Record the following measures:
-
Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) x 100. A measure of sustained attention.
-
Omissions (%): (Number of trials with no response / Total trials) x 100. A measure of inattention.
-
Premature Responses: Number of responses made before the stimulus presentation. A measure of impulsivity.
-
Perseverative Responses: Number of repeated nose-pokes in the correct or incorrect apertures after a choice has been made. A measure of compulsivity.
-
-
-
Data Analysis:
-
Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound with the vehicle control.
-
Protocol 2: Evaluation of Spatial Working Memory in Rats using the Eight-Arm Radial Arm Maze (RAM)
This protocol is based on experiments assessing the impact of this compound on spatial reference memory in rats.[8][9]
Objective: To assess the effect of this compound on spatial working and reference memory.
Materials:
-
Eight-arm radial arm maze
-
Food rewards
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Young-adult male rats
Procedure:
-
Habituation and Training:
-
Habituate rats to the RAM.
-
Train rats to locate food rewards placed at the end of each arm. The goal is for the rat to visit each arm only once to retrieve the reward.
-
-
Drug Administration:
-
Following stable baseline performance, administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg, intraperitoneally) or vehicle 30 minutes before the trial.
-
-
Testing:
-
Place the rat in the center of the maze and allow it to freely explore the arms until all rewards are consumed or a set time has elapsed.
-
Record the following:
-
Working Memory Errors: Re-entry into an arm that has already been visited in the current trial.
-
Reference Memory Errors: Entry into an arm that is never baited (if applicable to the specific paradigm).
-
Time to Complete the Task.
-
-
-
Data Analysis:
-
Use a repeated-measures ANOVA to analyze the number of errors and the time to completion across different treatment conditions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the 5C-SRTT.
Caption: Signaling pathways in the prefrontal cortex.
References
- 1. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Atomoxetine reverses attentional deficits produced by noradrenergic deafferentation of medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain--an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neural correlates of atomoxetine improving inhibitory control and visual processing in Drug‐naïve adults with attention‐deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II study repurposing atomoxetine for neuroprotection in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application of (+)-Tomoxetine in Animal Models of ADHD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by symptoms of inattention, hyperactivity, and impulsivity.[1] (+)-Tomoxetine, marketed as Atomoxetine (B1665822), is a non-stimulant medication approved for the treatment of ADHD in children, adolescents, and adults.[2][3][4] It serves as a valuable alternative to traditional psychostimulants.[1] To investigate its therapeutic effects and underlying mechanisms, researchers widely utilize animal models that exhibit ADHD-like behaviors. The most commonly used and validated genetic model is the Spontaneously Hypertensive Rat (SHR).[5][6][7] This document provides detailed application notes, experimental protocols, and data regarding the use of this compound in these preclinical models.
Mechanism of Action
This compound is a highly selective norepinephrine (B1679862) (NE) reuptake inhibitor.[2] Its primary mechanism involves binding to and blocking the presynaptic norepinephrine transporter (NET), which is responsible for clearing NE from the synaptic cleft.[2][8] This inhibition leads to an increase in the extracellular concentration of norepinephrine throughout the brain.[2][9][10]
A unique aspect of Tomoxetine's action occurs in the prefrontal cortex (PFC), a brain region critical for attention and executive function.[1] In the PFC, the expression of the dopamine (B1211576) transporter (DAT) is minimal.[3] Consequently, dopamine (DA) reuptake is primarily handled by the NET.[11] By blocking NET, Tomoxetine also effectively inhibits DA reuptake in this specific brain region, leading to a simultaneous increase in both norepinephrine and dopamine levels in the PFC.[2][3][9][10] This dual action in the PFC is believed to be central to its therapeutic efficacy in alleviating ADHD symptoms, without affecting dopamine levels in reward pathways like the nucleus accumbens, thus reducing the potential for abuse associated with stimulants.[9][10]
Caption: Mechanism of this compound in the prefrontal cortex.
Data Presentation: Effects in Animal Models
Quantitative data from key studies demonstrate the neurochemical and behavioral effects of this compound in rat models of ADHD.
Table 1: Neurochemical Effects of Atomoxetine (3 mg/kg) in Rat Brain
This table summarizes the impact of atomoxetine on extracellular neurotransmitter levels, as measured by microdialysis.
| Brain Region | Neurotransmitter | Fold Increase vs. Vehicle | Reference |
| Prefrontal Cortex (PFC) | Norepinephrine (NE) | ~3-fold | [9][10] |
| Prefrontal Cortex (PFC) | Dopamine (DA) | ~3-fold | [9][10] |
| Nucleus Accumbens | Dopamine (DA) | No significant change | [9][10] |
| Striatum | Dopamine (DA) | No significant change | [9][10] |
Data adapted from Bymaster et al., Neuropsychopharmacology, 2002.
Table 2: Behavioral Effects of Atomoxetine in the Spontaneously Hypertensive Rat (SHR) Model
This table presents the dose-dependent effects of atomoxetine on hyperactivity as measured by the open-field test.
| Atomoxetine Dose (mg/kg/day) | Treatment Duration | Behavioral Outcome in SHR Model | Reference |
| 0.25 mg/kg | 21 days | Initial reduction in hyperactivity, effect diminished after 2 weeks. | [6][12] |
| 0.5 mg/kg | 21 days | Reduction in hyperactivity, effect diminished after 2 weeks. | [6][12] |
| 1.0 mg/kg | 21 days | Continuous and significant improvement in hyperactivity over 3 weeks. | [6][12] |
| 0.3 - 3.0 mg/kg | Acute/Chronic | Attenuation of ADHD-like behaviors (hyperactivity, inattention). | [1][13] |
Data adapted from Moon et al., PLoS ONE, 2014 and other studies.
Experimental Workflows and Protocols
A typical preclinical study evaluating this compound involves several key stages, from animal selection to behavioral and neurochemical analysis.
Caption: General experimental workflow for preclinical studies.
Protocol 1: Open-Field Test (Locomotor Activity)
Objective: To assess spontaneous locomotor activity and hyperactivity, key features of ADHD models.[14]
Apparatus:
-
A square or circular arena (e.g., 40x40x40 cm for rats) with walls high enough to prevent escape.[7]
-
The floor is typically divided into a grid of equal squares (e.g., center and peripheral zones).
-
An overhead video camera connected to an automated tracking system (e.g., ANY-maze, EthoVision XT).[14]
-
The arena should be made of a non-reflective material and cleaned thoroughly between trials.[14]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test begins.[14] Consistent lighting conditions should be maintained.[14]
-
Placement: Gently place the animal in the center of the open-field arena.
-
Recording: Allow the animal to explore the arena freely for a specified period (e.g., 15-60 minutes).[5][7] Record the session using the tracking software.
-
Removal: At the end of the session, gently remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution or other appropriate disinfectant to remove any olfactory cues before testing the next animal.[14]
Data Analysis:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: Can indicate anxiety levels (less time in the center suggests higher anxiety).
-
Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.[15]
-
Velocity: Average speed of movement.[15]
Protocol 2: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior and impulsivity. The test relies on the conflict between a rodent's tendency to explore and its aversion to open, elevated spaces.[16][17]
Apparatus:
-
A plus-shaped maze elevated above the floor (typically 50-55 cm).[16]
-
Consists of four arms (e.g., 50 cm long x 10 cm wide for rats): two "open" arms without walls and two "closed" arms with high walls (e.g., 30-40 cm).[16]
-
A central platform (10x10 cm) connects the arms.[16]
-
Made of a non-reflective, easy-to-clean material.[16]
-
An automated video tracking system is recommended for accurate data collection.[16]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour prior to testing.[16][18]
-
Placement: Place the animal on the central platform, facing one of the open arms.[17]
-
Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[17][19] The experimenter should leave the room or remain out of the animal's sight.
-
Recording: The entire session is recorded for later analysis.
-
Removal: After the session, gently return the animal to its home cage.
-
Cleaning: Clean the maze thoroughly between each animal to eliminate olfactory cues.[16][18]
Data Analysis:
-
Time Spent in Open Arms vs. Closed Arms: Anxiolytic compounds like Tomoxetine may increase the time spent in open arms.
-
Number of Entries into Open and Closed Arms: Provides information on both anxiety and general activity.
-
Total Arm Entries: A measure of overall locomotor activity.
-
Head Dips and Stretched-Attend Postures: Ethological measures of exploration and risk assessment.[20]
Protocol 3: Microdialysis for Neurotransmitter Measurement
Objective: To measure extracellular levels of norepinephrine and dopamine in specific brain regions of freely moving animals.
Apparatus:
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes (sized for the target brain region).
-
A syringe pump for continuous perfusion.
-
A fraction collector (often refrigerated) to collect dialysate samples.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection for analyzing neurotransmitter concentrations.
Procedure:
-
Surgery: Under anesthesia, surgically implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex). Secure it to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Connect the probe to the syringe pump and begin perfusing with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) or the vehicle solution.[1]
-
Post-Injection Collection: Continue collecting dialysate samples for several hours to measure changes in neurotransmitter levels over time.
-
Analysis: Analyze the collected samples using HPLC to quantify the concentrations of NE and DA.
Data Analysis:
-
Calculate the baseline concentration for each neurotransmitter.
-
Express post-injection concentrations as a percentage change from the baseline.
-
Compare the time course and magnitude of neurotransmitter changes between the Tomoxetine and vehicle groups.
Logical Relationships and Expected Outcomes
The therapeutic application of this compound in ADHD models is based on a clear logical framework: the drug's neurochemical action directly targets the presumed pathophysiology, leading to measurable behavioral improvements.
Caption: Logical framework for Tomoxetine's action in ADHD models.
References
- 1. EFFECTS OF ATOMOXETINE ON THE MPFC OF SHRSP/EZO AS AN ADHD ANIMAL MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 6. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.math.princeton.edu [web.math.princeton.edu]
- 8. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 9. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining (+)-Tomoxetine Potency and Selectivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for characterizing the potency and selectivity of (+)-Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, using cell-based assays. The following information is intended to guide researchers in establishing robust and reliable in vitro systems for evaluating the pharmacological profile of this compound and related compounds.
Introduction
This compound, also known as atomoxetine (B1665822), is a non-stimulant medication primarily used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Its principal mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[2][3] This, in turn, enhances noradrenergic neurotransmission, which is crucial for regulating attention, arousal, and executive functions.[4] To characterize the pharmacological properties of this compound, a suite of cell-based assays is employed to determine its potency at the norepinephrine transporter and its selectivity against other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).
Data Presentation: Potency and Selectivity of this compound
The following tables summarize the in vitro potency and selectivity of this compound for the human norepinephrine, serotonin, and dopamine transporters. These values were determined using various cell-based assay formats.
Table 1: Potency of this compound at the Human Norepinephrine Transporter (hNET)
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293-hNET | [3H]-Nisoxetine Binding | Ki | 5 nM | [5] |
| Cloned human NET | Not Specified | Ki | 5 nM | [6] |
| Rhesus Monkey (in vivo PET) | [11C]MRB Binding | IC50 | 31 ± 10 ng/mL | [1] |
Table 2: Selectivity Profile of this compound against Human Monoamine Transporters
| Transporter | Cell Line/System | Assay Type | Parameter | Value | Reference |
| hSERT | Cloned human SERT | Not Specified | Ki | 77 nM | [6] |
| hDAT | Cloned human DAT | Not Specified | Ki | 1451 nM | [6] |
| hSERT | Rhesus Monkey (in vivo PET) | [11C]AFM Binding | IC50 | 99 ± 21 ng/mL | [1] |
Table 3: Off-Target Activity of this compound
| Target | Cell Line/System | Parameter | Value | Reference |
| hERG Potassium Channel | Human Embryonic Kidney (HEK) Cells | IC50 | 6.3 µM | [5] |
| NMDA Receptor | Rodent Cortical and Hippocampal Neurons | IC50 | ~3 µM | [5] |
| G-protein-coupled inwardly-rectifying potassium (GIRK) Channels (Kir3.1/3.4) | Xenopus Oocytes | Ki | 6,500 nM | [5] |
Signaling Pathway and Experimental Workflows
Mechanism of Action of this compound at the Noradrenergic Synapse
References
- 1. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Norepinephrine Transporter Radioligand Binding Assay Using (+)-Tomoxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine (B1679862) transporter (NET), a member of the solute carrier 6 (SLC6) family, is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] This process terminates noradrenergic signaling and is vital for maintaining norepinephrine homeostasis.[2][3] The NET is a primary target for various therapeutic agents, including antidepressants and drugs used to treat attention-deficit hyperactivity disorder (ADHD).[1][2] (+)-Tomoxetine, the R-enantiomer of atomoxetine, is a potent and selective norepinephrine reuptake inhibitor.[4] Understanding the binding characteristics of compounds like this compound to the NET is fundamental in drug discovery and development.
Radioligand binding assays are a robust method for quantifying the interaction between a ligand and a receptor or transporter.[5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the norepinephrine transporter. While radiolabeled Tomoxetine has been used, it has been shown to also bind to the serotonin (B10506) transporter, which can complicate data interpretation.[6] Therefore, this protocol utilizes [³H]nisoxetine, a highly selective and commonly used radioligand for the NET.[7][8]
Data Presentation
The following tables summarize the binding affinities of various compounds for the norepinephrine transporter, providing a reference for data comparison.
Table 1: Binding Affinity of Selected Ligands for the Norepinephrine Transporter
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) |
| Desipramine | [³H]nisoxetine | Human NET | 2.1 | |
| Protriptyline | [³H]nisoxetine | Human NET | 5.4 | |
| Imipramine | [³H]nisoxetine | Human NET | 35 | |
| GBR 12909 | [³H]nisoxetine | Human NET | 200 | |
| Atomoxetine | Not Specified | Cells with human NETs | 5[4] |
Table 2: Dissociation Constants (Kd) for NET Radioligands
| Radioligand | Preparation | Kₔ (nM) |
| [³H]nisoxetine | Rat brain homogenates | 0.8[7] |
| [³H]nisoxetine | Human NET | 2.9 |
| [³H]nisoxetine | Rat cortical homogenates | 0.7 |
Signaling Pathway
The function of the norepinephrine transporter is dynamically regulated by various intracellular signaling pathways.[5] Phosphorylation is a key mechanism controlling NET cell surface expression and activity.[5] Protein Kinase C (PKC) can phosphorylate the transporter, leading to its internalization and a subsequent reduction in norepinephrine uptake.[1] Other kinases and phosphatases, as well as interacting proteins, also play a role in modulating NET function.
Caption: Norepinephrine Transporter Signaling Pathway.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine transporter.
Materials
-
Cell Culture: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).[5]
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).[5]
-
Test Compound: this compound or other compounds of interest.
-
Reference Compound: Desipramine hydrochloride.[5]
-
Non-specific Binding Control: 10 µM Desipramine.[5]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]
-
Wash Buffer: Cold Assay Buffer.[5]
-
Scintillation Cocktail. [5]
-
96-well microplates. [5]
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C).[5]
-
Cell harvester. [5]
-
Liquid scintillation counter. [5]
-
Protein assay kit (e.g., BCA or Bradford).[5]
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol
1. Cell Membrane Preparation [5]
-
Culture HEK293 or CHO cells stably expressing hNET to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or by sonication.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
2. Binding Assay [5]
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (Desipramine) in Assay Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (final concentration ~1-3 nM, close to its Kd), and 100 µL of the membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
3. Filtration [5]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
4. Quantification and Data Analysis [5]
-
Dry the filter mats under a heat lamp or in a low-temperature oven.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and cap the vials.
-
Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Desipramine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Regulated protein kinases and phosphatases in cell cycle decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globozymes.com [globozymes.com]
- 8. neb.com [neb.com]
Application Notes and Protocols for the Solubilization of (+)-Tomoxetine Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of (+)-Tomoxetine hydrochloride for use in a variety of in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of research findings.
Compound Information
-
Name: this compound hydrochloride (also known as Atomoxetine hydrochloride)
-
CAS Number: 82248-59-7
-
Molecular Formula: C₁₇H₂₁NO • HCl[1]
-
Appearance: White to off-white crystalline solid or powder.[1][2]
Solubility Data
This compound hydrochloride exhibits varying solubility depending on the solvent system employed. The following table summarizes the reported solubility data from various sources to guide the selection of an appropriate solvent for your in vitro studies.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Citations |
| Water | 2 mg/mL | 6.85 mM | [4] | |
| 8.30 mg/mL | 28.44 mM | [5] | ||
| 25 mg/mL | 85.67 mM | [6] | ||
| 27.8 mg/mL | 95.26 mM | [2][6] | ||
| 28 mg/mL | 95.95 mM | [6] | ||
| 38.46 mg/mL | 131.80 mM | Highest solubility reported in distilled water. | [7] | |
| 50 mg/mL | 171.34 mM | May require gentle warming. | [8] | |
| 100 mg/mL | 342.68 mM | May require sonication. | [6] | |
| DMSO (Dimethyl Sulfoxide) | 7 mg/mL | 24.00 mM | [6] | |
| 25 mg/mL | 85.67 mM | [6] | ||
| 30 mg/mL | 102.80 mM | [1] | ||
| ≥48.6 mg/mL | ≥166.54 mM | [6] | ||
| 50 mg/mL | 171.34 mM | [6] | ||
| 58 mg/mL | 198.75 mM | Use of fresh DMSO is recommended as moisture can reduce solubility. | [2][4] | |
| 62.67 mg/mL | 214.76 mM | [5] | ||
| 100 mg/mL | 342.68 mM | May require sonication. | [6] | |
| Ethanol | 17 mg/mL | 58.26 mM | [6] | |
| 25 mg/mL | 85.67 mM | [6] | ||
| 29.14 mg/mL | 99.86 mM | [7] | ||
| 30 mg/mL | 102.80 mM | [1] | ||
| 33.5 mg/mL | 114.80 mM | [5] | ||
| 37 mg/mL | 126.79 mM | [2][4] | ||
| ≥48.6 mg/mL | ≥166.54 mM | [6] | ||
| Methanol | 25 mg/mL | 85.67 mM | [6] | |
| 34.89 mg/mL | 119.56 mM | [7] | ||
| 50 mg/mL | 171.34 mM | [6] | ||
| PBS (Phosphate-Buffered Saline, pH 7.2) | ~2 mg/mL | ~6.85 mM | Aqueous solutions are not recommended for storage for more than one day. | [1][5] |
| 0.1 N HCl | Freely soluble | Not specified | [6] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a concentrated stock solution that can be subsequently diluted in aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile, amber glass vial or a vial protected from light
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolution:
-
Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.[1] For long-term storage (up to one year), aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4]
Caption: Workflow for preparing a concentrated stock solution of this compound hydrochloride.
Preparation of an Aqueous Stock Solution
For experiments where the presence of organic solvents is a concern, an aqueous stock solution can be prepared. However, the solubility in aqueous buffers is significantly lower than in organic solvents.
Materials:
-
This compound hydrochloride powder
-
Sterile, distilled water or desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile, amber glass vial or a vial protected from light
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Solvent Addition: Add the calculated volume of sterile, distilled water or aqueous buffer to achieve the desired concentration (e.g., 2 mg/mL in PBS).[1][5]
-
Dissolution:
-
pH Adjustment (if necessary): If dissolving in unbuffered water, the pH may need to be adjusted depending on the experimental requirements.
-
Sterilization: Filter-sterilize the aqueous solution using a 0.22 µm syringe filter.
-
Storage: It is recommended to prepare aqueous solutions fresh on the day of use. Storage of aqueous solutions for more than one day is not advised.[1]
Mechanism of Action: Norepinephrine (B1679862) Reuptake Inhibition
This compound is a selective and potent inhibitor of the presynaptic norepinephrine transporter (NET).[6][9] By blocking the reuptake of norepinephrine from the synaptic cleft, it increases the concentration of this neurotransmitter, leading to enhanced noradrenergic signaling. This mechanism is central to its therapeutic effects. It has a significantly lower affinity for serotonin (B10506) and dopamine (B1211576) transporters.[4][9]
Caption: Simplified diagram of this compound's mechanism of action at the synapse.
Important Considerations
-
Purity: Ensure the use of high-purity this compound hydrochloride (≥98%) for all experiments.[1]
-
Solvent Effects: When using organic solvents to prepare stock solutions, ensure that the final concentration of the solvent in the in vitro assay is insignificant, as organic solvents can have physiological effects at low concentrations.[1]
-
Stability: this compound hydrochloride is stable as a crystalline solid for at least four years when stored at -20°C.[1] Aqueous solutions are less stable and should be prepared fresh.
-
Safety: Handle this compound hydrochloride in accordance with the safety data sheet (SDS) provided by the manufacturer. Use appropriate personal protective equipment (PPE).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]
- 3. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. iajps.com [iajps.com]
- 8. Atomoxetine hydrochloride | 82248-59-7 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of (+)-Tomoxetine in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Tomoxetine, commercially known as Atomoxetine, is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) extensively utilized in preclinical rodent models to explore cognitive functions and the underlying neurobiology of neuropsychiatric conditions, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). Its primary pharmacological action is the blockade of the norepinephrine transporter (NET). This action leads to an elevation of synaptic norepinephrine concentrations, particularly within the prefrontal cortex. A unique aspect of its mechanism in the prefrontal cortex, a region with sparse dopamine (B1211576) transporters, is that the NET is also responsible for dopamine reuptake. Consequently, tomoxetine (B1242691) indirectly enhances dopaminergic neurotransmission in this specific brain area.[1][2] This dual influence on catecholamine levels in the prefrontal cortex is thought to be the basis for its therapeutic efficacy in improving attention, reducing impulsivity, and enhancing executive functions. These application notes offer a detailed guide on the recommended dosages and experimental protocols for employing this compound in key rodent behavioral assays.
Data Presentation: Recommended Dosages of this compound
The following table provides a summary of the effective dose ranges for this compound as reported in various behavioral studies conducted in rats and mice. It is important to note that the optimal dosage may vary depending on the specific research objectives, the rodent strain used, and the precise experimental conditions.
| Behavioral Test | Rodent Species | Route of Administration | Effective Dose Range (mg/kg) | Key Findings |
| Open Field Test | Rat | Intraperitoneal (i.p.) | 1 - 3 | A reduction in hyperactivity has been observed in ADHD models.[3] |
| Mouse | i.p. | 2 | Normalization of hyperactivity was seen in a prenatal nicotine (B1678760) exposure model of ADHD.[3] | |
| Elevated Plus Maze | Mouse | i.p. | 2.5 | This test is used to evaluate anxiety-like behavior; however, the specific effects of tomoxetine on anxiety can be variable.[4] |
| Forced Swim Test | Rat | i.p. or Subcutaneous (s.c.) | 1 - 20 | Investigated for potential antidepressant-like effects, with outcomes being dependent on the dosage and the administration schedule (acute versus chronic).[5] |
| Mouse | i.p. | 20 | An increase in startle reaction was noted, while lower doses did not produce a significant effect.[4] A modified version of the test demonstrated a reduction in immobility time.[4] | |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | i.p. | 0.1 - 1 | A modest improvement in attention and a significant decrease in impulsivity were reported.[6] |
| Mouse | i.p. | 0.3 - 10 | A reduction in impulsivity was observed in neurokinin-1 receptor knockout mice, which serve as a model for ADHD.[7] |
Experimental Protocols
Open Field Test
Objective: To evaluate locomotor activity and anxiety-like behaviors.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats)
-
Video recording and automated tracking software
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringes and needles for administration
Protocol:
-
Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to achieve the desired concentration.
-
Animal Habituation: Acclimate the rodents to the testing room for a minimum of 30-60 minutes prior to commencing the test.[8]
-
Drug Administration: Administer the prepared this compound solution or the vehicle using the selected route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Procedure:
-
Data Analysis: Analyze the video recordings for various behavioral parameters, including:
-
Total distance traveled
-
Time spent in the center zone versus the peripheral zone
-
Frequency of rearing
-
Duration of grooming behavior
-
Elevated Plus Maze (EPM)
Objective: To measure anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (consisting of two open arms and two closed arms, elevated above the floor)
-
Video recording and tracking software
-
This compound hydrochloride
-
Vehicle
-
Administration supplies
Protocol:
-
Drug Preparation: Prepare the this compound solution as outlined in the Open Field Test protocol.
-
Animal Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the test session.
-
Test Procedure:
-
Data Analysis: Score the recordings for the following measures:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Forced Swim Test (FST)
Objective: To assess behavioral despair, a paradigm often employed for screening potential antidepressant medications.
Materials:
-
Cylindrical water tank (e.g., 20 cm in diameter and 40 cm in height for rats; 15 cm in diameter and 25 cm in height for mice)
-
Water maintained at a controlled temperature of 23-25°C
-
Video recording equipment
-
This compound hydrochloride
-
Vehicle
-
Administration supplies
Protocol:
-
Drug Preparation: Prepare the this compound solution.
-
Pre-test (for rats): On the first day, place the rat in the water tank for a 15-minute swimming session to establish a stable baseline of immobility for the subsequent test day.[7]
-
Drug Administration:
-
Test Session (Day 2 for rats, Day 1 for mice):
-
Data Analysis: Measure the total duration of immobility during the final 4 minutes of the test.
5-Choice Serial Reaction Time Task (5-CSRTT)
Objective: To measure visuospatial attention and impulsivity.
Materials:
-
5-CSRTT operant conditioning chamber
-
Controlling software for the chamber
-
This compound hydrochloride
-
Vehicle
-
Administration supplies
Protocol:
-
Animal Training: The animals require extensive training to learn the task, which involves responding to a brief light stimulus in one of five apertures to obtain a reward. This training period can span several weeks.[13]
-
Drug Preparation: Prepare the this compound solution.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the start of the test session.
-
Test Session:
-
Place the trained animal into the 5-CSRTT chamber.
-
Initiate the task, running it according to the pre-established parameters such as stimulus duration and inter-trial interval.[14]
-
-
Data Analysis: The software automatically records a variety of performance measures, including:
-
Accuracy: Calculated as (Correct responses / (Correct + Incorrect responses)) x 100
-
Omissions: The number of trials where the animal failed to make a response
-
Premature responses: Responses made before the presentation of the light stimulus, serving as a measure of impulsivity
-
Response latency: The time taken to make a correct response following the stimulus presentation
-
Mandatory Visualization
Signaling Pathway of this compound in the Prefrontal Cortex
Caption: Signaling pathway of this compound in the prefrontal cortex.
Experimental Workflow for a Rodent Behavioral Study with this compound
Caption: General experimental workflow for rodent behavioral studies with this compound.
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine Reestablishes Long Term Potentiation in a Mouse Model of Attention Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive Test Solution in Mice with Different Brain Weights after Atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.nmu.edu [commons.nmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. anilocus.com [anilocus.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Premature responses in the 5-choice serial reaction time task reflect rodents’ temporal strategies: Evidence from no-light and pharmacological challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with (+)-Tomoxetine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of (+)-Tomoxetine (atomoxetine), a selective norepinephrine (B1679862) reuptake inhibitor. The following sections detail the mechanism of action, key electrophysiological findings, and standardized protocols for in vitro and in vivo studies.
Introduction
This compound, formerly known as tomoxetine, is a non-stimulant medication primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are largely attributed to its high affinity for the norepinephrine transporter (NET), leading to an increase in synaptic norepinephrine levels by inhibiting its presynaptic reuptake.[1] Atomoxetine (B1665822) also indirectly enhances dopamine (B1211576) levels in the prefrontal cortex, a region with sparse dopamine transporters where norepinephrine transporters also clear dopamine.[2][3][4] Understanding the impact of this compound on neuronal excitability and synaptic transmission is crucial for elucidating its therapeutic mechanisms and potential side effects. Electrophysiological techniques are indispensable tools for these investigations.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the selective inhibition of the presynaptic norepinephrine transporter (NET).[4] This blockade leads to an accumulation of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. In the prefrontal cortex, where dopamine transporters are less abundant, NET is also responsible for the reuptake of dopamine. Consequently, this compound can also increase extracellular dopamine levels in this brain region.[3][4]
Beyond its primary target, this compound has been shown to interact with other channels and pathways. Notably, it can act as an NMDA receptor antagonist at therapeutic concentrations and has been found to inhibit hERG potassium channels, which has implications for cardiac safety.[1][2] Additionally, some studies suggest that atomoxetine can activate the AMPK-ACC-CPT1 pathway, which is involved in cellular energy metabolism.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from electrophysiological studies involving this compound.
Table 1: Effects of this compound on Neuronal Firing
| Brain Region | Neuronal Type | Species | This compound Dose/Concentration | Observed Effect | Reference |
| Locus Coeruleus | Noradrenergic | Rat | 0.3 and 1 mg/kg | Decreased spontaneous firing rate to <50% of pre-drug rate. | [7] |
| Locus Coeruleus | Noradrenergic | Rat | 0.1 mg/kg | No significant effect on spontaneous firing rate. | [7] |
| Prefrontal Cortex | Pyramidal | Rat | 1-6 mg/kg | Increased firing activity. | [8] |
Table 2: Effects of this compound on Ion Channels
| Channel | Cell Type | Species | IC50 | Key Finding | Reference |
| hERG Potassium Channel | Human Embryonic Kidney (HEK) cells | Human | 6.3 µmol/L | Dose-dependent inhibition, open channel block. | [1] |
Table 3: Cardiovascular Effects of this compound in Animal Models
| Parameter | Species | This compound Dose | Effect | Reference |
| Mean Arterial Blood Pressure | Sprague-Dawley Rat | 1 mg/kg, sc | Decreased from 128 ± 11 mm Hg to 117 ± 19 mm Hg. | [9] |
| Heart Rate | Sprague-Dawley Rat | 1 mg/kg, sc | Decreased from 380 ± 23 bpm to 351 ± 21 bpm. | [9] |
| Heart Rate Response to Stress | Sprague-Dawley Rat | 2 mg/kg, sc | Changed from acceleration (+7.5 ± 14.7 bpm) to slowing (-6.2 ± 10.5 bpm). | [9] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology
This protocol is designed to investigate the effects of this compound on ion channels and synaptic currents in isolated neurons or cell lines.
4.1.1. Materials and Solutions
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Bubble with 95% O2 / 5% CO2.
-
Intracellular Solution (for whole-cell): 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA. Adjust pH to 7.3 with KOH.
-
This compound Hydrochloride Stock Solution: Prepare a 10 mM stock solution in distilled water or DMSO.
-
Borosilicate glass capillaries for patch pipettes.
-
Patch-clamp amplifier, data acquisition system, and microscope.
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Cell/Slice Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.
-
Establish Recording:
-
Place the cell/slice in the recording chamber and perfuse with aCSF.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell at a desired potential (e.g., -70 mV) and apply voltage steps to elicit specific currents.
-
In current-clamp mode, inject current to measure membrane potential and action potential firing.
-
Record stable baseline activity for 5-10 minutes.
-
-
Drug Application:
-
Bath apply this compound at the desired concentration by switching the perfusion solution.
-
Allow sufficient time for the drug to equilibrate (typically 5-10 minutes).
-
-
Data Recording and Analysis:
-
Record the effects of this compound on the measured parameters.
-
Perform a washout by perfusing with drug-free aCSF to check for reversibility.
-
Analyze changes in current amplitude, kinetics, firing frequency, and other relevant parameters.
-
In Vivo Extracellular Single-Unit Recording
This protocol is for recording the firing activity of individual neurons in the brain of an anesthetized or awake, behaving animal in response to systemic administration of this compound.
4.2.1. Materials
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane, urethane).
-
Recording electrodes (e.g., glass micropipettes, tungsten microelectrodes).
-
Amplifier and data acquisition system.
-
This compound Hydrochloride solution for injection (e.g., subcutaneous, intraperitoneal).
4.2.2. Experimental Workflow
4.2.3. Detailed Procedure
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex, locus coeruleus).
-
Electrode Placement: Slowly lower the recording electrode to the target coordinates while monitoring for neuronal activity.
-
Neuron Isolation: Isolate the action potentials of a single neuron based on amplitude and waveform.
-
Baseline Recording: Record the spontaneous firing rate of the neuron for a stable period (e.g., 10-20 minutes).
-
Drug Administration: Administer this compound systemically at the desired dose.
-
Post-Drug Recording: Continue to record the firing activity of the same neuron for an extended period (e.g., 60-120 minutes) to observe the drug's effects over time.
-
Data Analysis:
-
Use spike sorting software to ensure the recording is from a single unit.
-
Calculate the mean firing rate during the baseline and at various time points after drug administration.
-
Statistically compare the pre- and post-drug firing rates.
-
Concluding Remarks
The protocols and data presented here provide a framework for investigating the electrophysiological properties of this compound. Researchers should adapt these methodologies to their specific experimental questions and models. Careful consideration of drug concentration, recording technique, and data analysis is essential for obtaining robust and reproducible results. These studies will continue to be vital for a deeper understanding of the neuronal mechanisms underlying the therapeutic actions and potential adverse effects of this compound.
References
- 1. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomoxetine and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomoxetine and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomoxetine modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychostimulants and atomoxetine alter the electrophysiological activity of prefrontal cortex neurons, interaction with catecholamine and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomoxetine changes rat's HR response to stress from tachycardia to bradycardia via alterations in autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging of (+)-Tomoxetine Receptor Occupancy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Positron Emission Tomography (PET) to measure the receptor occupancy of (+)-Tomoxetine, a selective norepinephrine (B1679862) transporter (NET) inhibitor. The following protocols are based on established methodologies for imaging NET occupancy in both preclinical and clinical settings.
Introduction
This compound, the R-(-) isomer of tomoxetine, is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] PET imaging is a powerful, non-invasive technique that allows for the in vivo quantification of receptor or transporter occupancy by a drug.[2][3][4] By measuring the displacement of a specific radioligand from its target, PET studies can determine the relationship between drug dosage, plasma concentration, and the extent of target engagement in the brain.[2][4] This information is crucial for optimizing dosing schedules and making informed decisions in drug development.[3]
This document outlines the protocols for conducting PET studies to measure this compound occupancy at the NET using the radioligands (S,S)-[¹¹C]O-methylreboxetine ([¹¹C]MRB) and (S,S)-[¹⁸F]FMeNER-D₂.
Signaling Pathway of the Norepinephrine Transporter (NET)
The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter. NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[3] By blocking NET, this compound increases the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission.
Radioligands for NET PET Imaging
The selection of a suitable radioligand is critical for a successful receptor occupancy study. The following radioligands have been successfully used for imaging NET.
| Radioligand | Half-life (minutes) | Precursor | Synthesis Time (minutes) | Typical Molar Activity (GBq/µmol) |
| [¹¹C]MRB | 20.4 | (S,S)-2-(morpholin-2-yl-phenyl-methoxy)-phenol | ~40 | 63-85 |
| (S,S)-[¹⁸F]FMeNER-D₂ | 109.8 | Unprotected (S,S)-desfluoro-reboxetine (NER) | ~95 | 430-1707 |
Experimental Protocols
A typical receptor occupancy study involves a baseline PET scan without the drug, followed by a second PET scan after the administration of this compound.[4] The percentage change in radioligand binding between the two scans is used to calculate receptor occupancy.
Radioligand Synthesis
a) Synthesis of [¹¹C]MRB [¹¹C]MRB is synthesized via the C-11 methylation of its precursor, (S,S)-2-(morpholin-2-yl-phenyl-methoxy)-phenol.[2][4]
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I (methyl iodide).
-
React [¹¹C]CH₃I with the precursor in the presence of a base.
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
The total synthesis time is approximately 40 minutes, with a radiochemical purity of >96%.[2]
b) Synthesis of (S,S)-[¹⁸F]FMeNER-D₂ (S,S)-[¹⁸F]FMeNER-D₂ is synthesized through the fluoromethylation of its unprotected precursor.[5]
-
Produce [¹⁸F]Fluoride in a cyclotron.
-
Perform azeotropic drying of the [¹⁸F]Fluoride.
-
React with Br₂CD₂ to produce 1-bromo-2-[¹⁸F]fluoromethane-D₂ ([¹⁸F]BFM).
-
Distill the [¹⁸F]BFM and react it with the unprotected precursor NER.
-
Purify the final product using HPLC and solid-phase extraction (SPE).
-
A fully automated synthesis can yield the final product in approximately 95 minutes.[5][6]
Subject Preparation
a) Non-human Primates (e.g., Rhesus or Cynomolgus Monkeys)
-
Fasting: Animals should be fasted overnight prior to the PET scan.
-
Anesthesia: Anesthetize the animal for the duration of the imaging session. A common choice is isoflurane, though its potential effects on tracer metabolism should be considered.[7]
-
Catheterization: Place intravenous catheters for radioligand injection and arterial blood sampling.
b) Human Subjects
-
Informed Consent: Obtain written informed consent from all participants.
-
Medical History: Record a thorough medical history, including any current medications.
-
Fasting: Subjects should fast for at least 4-6 hours prior to the scan. Water is permitted.
-
Abstinence: Subjects should refrain from caffeine, alcohol, and smoking for at least 24 hours before the scan.
-
Catheterization: Insert intravenous catheters for radioligand administration and, if required by the protocol, arterial blood sampling.
This compound Administration
For occupancy studies, this compound is administered before the second PET scan. The dosage and timing will depend on the study design.
| Subject Type | This compound Dose | Administration Route | Timing |
| Non-human Primates | e.g., 0.13 mg/kg | Intravenous infusion | Infusion starts 2 hours before the PET scan. |
| Human Subjects | e.g., 25, 50, or 100 mg | Oral (po) | Administered a specific time before the second PET scan to allow for peak plasma concentration. |
PET Scan Acquisition
-
Positioning: Position the subject in the PET scanner to ensure the brain is within the field of view.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radioligand Injection: Administer a bolus injection of the radioligand (e.g., ~250 MBq of [¹¹C]MRB or ~190 MBq of (S,S)-[¹⁸F]FMeNER-D₂).
-
Dynamic Scan: Acquire dynamic PET data for 90-120 minutes for [¹¹C]MRB or up to 240 minutes for (S,S)-[¹⁸F]FMeNER-D₂.
-
Arterial Blood Sampling: If required, collect serial arterial blood samples throughout the scan to measure the arterial input function.
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation, scatter, and randoms.
-
Image Co-registration: Co-register the PET images with the subject's MRI scan to define regions of interest (ROIs).
-
Time-Activity Curves (TACs): Generate TACs for each ROI.
-
Kinetic Modeling: Apply a kinetic model to the TACs to estimate the binding potential (BP_ND_). The simplified reference tissue model (SRTM) or a two-tissue compartment model with arterial input function can be used. The caudate is often used as a reference region for NET imaging.[8]
-
Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula:[1]
RO (%) = [(BP_ND_^(baseline) - BP_ND_^(drug)) / BP_ND_^(baseline)] x 100
Where BP_ND_^(baseline) is the binding potential from the first scan and BP_ND_^(drug) is the binding potential from the second scan after this compound administration.
Experimental Workflow
Quantitative Data Summary
The following tables summarize key quantitative data from representative this compound PET occupancy studies.
Table 1: this compound Occupancy of Norepinephrine Transporter (NET)
| Radioligand | Subject | This compound Dose | Plasma Concentration (ng/mL) | NET Occupancy (%) | Brain Region | Reference |
| [¹¹C]MRB | Rhesus Monkey | 0.13 mg/kg (ED₅₀) | 31 ± 10 (IC₅₀) | 50 | Thalamus | [9] |
| (S,S)-[¹⁸F]FMeNER-D₂ | Cynomolgus Monkey | 0.03 - 1.0 mg/kg | - | 38 - 82 | Thalamus, Locus Coeruleus | [10] |
| [¹¹C]MRB | Human | 25 mg | - | ~24 | Midbrain | [11] |
| [¹¹C]MRB | Human | 100 mg | - | ~31 | Midbrain | [11] |
Table 2: Radioligand Binding Potentials (BP_ND_) at Baseline
| Radioligand | Subject | Thalamus | Locus Coeruleus / Midbrain | Caudate (Reference) | Reference |
| [¹¹C]MRB | Rhesus Monkey | 1.8 ± 0.3 | - | - | [9] |
| (S,S)-[¹⁸F]FMeNER-D₂ | Human | 0.54 ± 0.19 | 0.35 ± 0.25 | - | [8] |
| [¹¹C]MRB | Human | 1.48 (DVR) | 1.48 (DVR) | 1.0 (DVR) | [11] |
DVR: Distribution Volume Ratio
Conclusion
PET imaging with radioligands such as [¹¹C]MRB and (S,S)-[¹⁸F]FMeNER-D₂ is a valuable tool for quantifying the in vivo occupancy of the norepinephrine transporter by this compound. The protocols and data presented here provide a framework for designing and conducting robust receptor occupancy studies to support the development of drugs targeting the noradrenergic system. Careful adherence to standardized procedures is essential for obtaining high-quality, reproducible data.
References
- 1. Calculating occupancy when one does not have baseline: a comparison of different options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S,S)-[11C]Methylreboxetine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [18F]FMeNER-D2: Reliable fully-automated synthesis for visualization of the norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]FMeNER-D2: reliable fully-automated synthesis for visualization of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of norepinephrine transporter in the human brain using PET with (S,S)-18F-FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging the norepinephrine transporter in humans with (S,S)-[11C]O-methyl reboxetine and PET: problems and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of (+)-Tomoxetine for Research Applications
Application Note & Protocol
For researchers, scientists, and drug development professionals, the enantioselective synthesis of (+)-Tomoxetine, the (R)-enantiomer, is of significant interest due to its activity as a selective norepinephrine (B1679862) reuptake inhibitor. This document provides a detailed protocol for the synthesis and purification of this compound hydrochloride suitable for research purposes, drawing from established chemical literature.
Overview of Synthetic Strategy
The presented synthesis of this compound, also known as (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, is a multi-step process. A common and effective method involves the coupling of a chiral amino alcohol with an aryl halide, followed by purification and salt formation. The key starting material is the enantiomerically pure (R)-N-methyl-3-hydroxy-3-phenylpropylamine.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |
| (3R)-N-methyl-3-hydroxy-3-phenylpropylamine | C₁₀H₁₅NO | 165.23 |
| 2-Iodotoluene (B57078) | C₇H₇I | 218.04 |
| Potassium Phosphate | K₃PO₄ | 212.27 |
| Copper(I) Iodide | CuI | 190.45 |
| Toluene (B28343) | C₇H₈ | 92.14 |
| Hydrochloric Acid (10% in Ethyl Acetate) | HCl | 36.46 |
| Isopropanol | C₃H₈O | 60.10 |
| Sodium Hydroxide | NaOH | 40.00 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 |
Table 2: Reaction Parameters and Expected Yields
| Step | Reaction | Key Parameters | Time (hours) | Yield (%) | Purity (ee%) |
| 1 | Ullmann Coupling | Reflux in Toluene | 24 | ~85-90 (crude oil) | >99 |
| 2 | Salt Formation & Purification | HCl in Ethyl Acetate, Recrystallization from Isopropanol | 5 (precipitation) | ~83 (hydrochloride salt) | >99 |
Experimental Protocols
This section details the step-by-step methodology for the synthesis and purification of this compound hydrochloride.
Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Ullmann Coupling)
This procedure outlines the coupling of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-iodotoluene.[1][2]
Apparatus:
-
A 3-necked 100 ml glass reactor
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
Flush the reactor with nitrogen for 15 minutes.
-
Charge the reactor with 15 g (90.8 mmol) of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (>99% ee), 28.9 g (136.2 mmol) of potassium phosphate, and 1.73 g (9.8 mmol, 10 mol-%) of copper(I) iodide.[1][2]
-
Add 60 ml of toluene to the mixture to create a suspension.
-
Stir the suspension for 5 minutes.
-
Add 12.8 ml (100 mmol) of 2-iodotoluene to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid residue with toluene.
-
Combine the filtrate and washings.
-
Add 75 ml of water and stir for 10 minutes at room temperature.
-
Separate the aqueous phase and adjust the pH to 1-2 with 30% HCl.
-
Extract the aqueous phase with 60 ml of toluene.
-
To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.
-
Extract the basic aqueous phase with toluene.
-
Evaporate the organic phase under reduced pressure to yield an oil (approximately 25 g).[1]
Purification and Formation of this compound Hydrochloride
This section details the conversion of the free base to its hydrochloride salt and subsequent purification.[1][2]
Procedure:
-
Redissolve the oil obtained in the previous step in 80 ml of toluene.
-
Warm the solution to 80°C.
-
Add 36 g of a 10% HCl-ethyl acetate solution dropwise to the warmed solution. A white solid will precipitate upon cooling.[1][2]
-
Allow the suspension to stand at room temperature for 5 hours.
-
Filter the suspension and dry the residue in a vacuum oven at approximately 50°C. This will yield about 22 g (75.4 mmol, 83%) of Atomoxetine hydrochloride.[1]
Recrystallization
Procedure:
-
Place the obtained Atomoxetine hydrochloride salt in a 100 ml reaction vessel.
-
Add 55 ml of isopropanol.
-
Heat the mixture to reflux until all solids are dissolved.
-
Allow the solution to cool slowly to room temperature, which should induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Filter the crystals and wash with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to obtain purified this compound hydrochloride.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound HCl.
Chiral Purity Analysis
The enantiomeric excess (ee) of the final product should be determined to confirm the stereochemical integrity of the synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice.
Table 3: Example HPLC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak IC-3 |
| Mobile Phase | n-hexane:isopropyl alcohol:diethyl amine (950:50:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
Note: These conditions are an example, and optimization may be required based on the specific column and instrumentation used.[3]
Alternative Synthetic Approaches
For research purposes, it is valuable to be aware of alternative synthetic routes. A notable alternative begins with (E)-3-(N-methylamino)-1-phenyl-2-propylene-1-ketone, which is then subjected to reduction and subsequent etherification with o-fluorotoluene or o-chlorotoluene.[4] Chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, have also been developed to produce enantiomerically pure intermediates.[5][6]
Conclusion
The protocol described provides a reliable method for the synthesis and purification of this compound hydrochloride for research applications. Adherence to the detailed steps, particularly the control of reaction conditions and purification procedures, is crucial for obtaining a high yield of the desired enantiomer with high purity. The provided workflow diagrams and quantitative data serve as a comprehensive guide for researchers undertaking this synthesis.
References
Application Notes and Protocols for Long-Term Administration of (+)-Tomoxetine in Developmental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the long-term administration of (+)-Tomoxetine (also known as atomoxetine) in developmental studies. The focus is on preclinical and clinical research investigating the effects of chronic exposure during critical developmental periods, such as adolescence.
Introduction
This compound is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[1][2][3] Its long-term administration during development has been a subject of extensive research to understand its impact on neurodevelopment, behavior, and physiological parameters. These notes summarize key quantitative data from developmental studies and provide detailed protocols for relevant experiments.
The primary mechanism of action of atomoxetine (B1665822) is the selective inhibition of the presynaptic norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the synaptic cleft.[3] In the prefrontal cortex, where dopamine (B1211576) transporters are less abundant, atomoxetine also increases dopamine levels by inhibiting its reuptake via NET.[1][3][4]
Quantitative Data Summary
The following tables summarize quantitative data from key long-term developmental studies of this compound.
Table 1: Preclinical Studies on Chronic Adolescent Tomoxetine (B1242691) Administration in Rats
| Parameter | Study Details | Results | Reference |
| Dosage and Duration | 1 mg/kg atomoxetine, daily intraperitoneal injections during adolescence (postnatal days 40-54). | N/A | [5][6] |
| Behavioral Outcomes (Adulthood) | - Impulsive Choice: Assessed via the delay-discounting test. - Impulsive Action: Assessed via the five-choice serial reaction time task (5CSRT) and a rodent gambling task. | - Stable decrease in impulsive choice. - No change in impulsive action in the 5CSRT. - Modulated amphetamine's effect on impulsive action in the rodent gambling task. | [5][6] |
| Neurochemical and Molecular Outcomes (Adulthood) | Analysis of the orbitofrontal cortex. | - Decreased phosphorylation of CREB and ERK. - Decreased mRNA for BDNF and cdk5. | [5] |
Table 2: Clinical Studies on Long-Term Tomoxetine Administration in Children and Adolescents
| Parameter | Study Details | Results | Reference |
| Dosage and Duration | 1.2 mg/kg/day for up to 28 weeks in children and adolescents (6-17 years) with ADHD and Autism Spectrum Disorder (ASD). | - Significant decrease in ADHD Rating Scale (ADHD-RS) total scores (from 34.9 to 27.0). - Significant decrease in inattention subscale scores (from 18.3 to 14.5). - Significant decrease in hyperactivity-impulsivity subscale scores (from 16.5 to 12.6). | [7][8] |
| Growth Effects | Treatment for over 2 years in children aged 6-7 with ADHD. | - Initial slowing of growth in the first 9-12 months. - Growth patterns tend to return to expected baselines by the third year of treatment. | [9] |
| Adverse Events | Children and adolescents with ADHD and ASD. | - Most common were mild and diminished over time, particularly nausea and fatigue. - No serious adverse events reported. | [7][8] |
| Common Side Effects | General pediatric population. | Reduced appetite, abdominal pain, nausea, feeling tired, and mood changes.[2][10] | [2][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in developmental studies of this compound.
Objective: To assess the long-term behavioral and neurochemical effects of chronic tomoxetine administration during adolescence in rats.
Materials:
-
Male Long-Evans rats (postnatal day 40 at the start of the experiment).
-
This compound hydrochloride (Sigma Aldrich).
-
Sterile 0.9% saline.
-
Standard laboratory animal housing.
-
Behavioral testing apparatus (e.g., operant chambers for delay-discounting and 5CSRT).
Procedure:
-
Animal Housing: House rats in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water unless otherwise specified for behavioral testing.
-
Drug Preparation: Dissolve this compound hydrochloride in 0.9% saline to a final concentration of 1 mg/ml.
-
Dosing Regimen:
-
Washout Period: Following the last injection on postnatal day 54, leave the animals undisturbed for a two-week washout period to allow for drug clearance before behavioral testing in adulthood.[5][6]
-
Behavioral Testing (Adulthood):
-
Delay-Discounting Task: Train rats to choose between a small, immediate reward and a large, delayed reward to assess impulsive choice.
-
Five-Choice Serial Reaction Time Task (5CSRT): Train rats to detect a brief visual stimulus in one of five locations to measure attention and impulsive action (premature responses).[5]
-
-
Neurochemical Analysis (Post-Behavioral Testing):
-
Euthanize animals and dissect the orbitofrontal cortex.
-
Process tissue for analysis of protein phosphorylation (e.g., Western blot for pCREB, pERK) and mRNA levels (e.g., qPCR for BDNF, cdk5).[5]
-
Objective: To evaluate the long-term efficacy and tolerability of tomoxetine for treating ADHD symptoms in a pediatric population with comorbid ASD.
Study Design: Open-label extension study following a double-blind, placebo-controlled trial.[8]
Participants: Children and adolescents aged 6-17 years with a diagnosis of ADHD and ASD.[8]
Procedure:
-
Recruitment and Screening: Recruit participants who have completed an initial 8-week double-blind, placebo-controlled trial. Obtain informed consent from parents/guardians and assent from participants.
-
Treatment Protocol:
-
All participants receive open-label atomoxetine at a target dose of 1.2 mg/kg/day for 20 weeks.[8]
-
The dose can be administered as a single morning dose or split into two doses (morning and late afternoon/early evening).
-
-
Efficacy and Safety Monitoring:
-
Primary Efficacy Endpoint: ADHD Rating Scale-IV (ADHD-RS), administered at baseline and subsequent study visits.[8]
-
Safety and Tolerability: Monitor for adverse events at each visit through spontaneous reporting and a structured questionnaire. Record vital signs (blood pressure, heart rate), height, and weight.
-
-
Data Analysis:
-
Analyze changes in ADHD-RS total and subscale scores from the beginning of the open-label extension to the endpoint using appropriate statistical methods (e.g., mixed-effects models for repeated measures).
-
Summarize the incidence and severity of adverse events.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for preclinical developmental studies.
Caption: Proposed signaling pathway of this compound.
Caption: Preclinical experimental workflow.
References
- 1. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Atomoxetine Effects in Young People with Developmental Disabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic atomoxetine treatment during adolescence decreases impulsive choice, but not impulsive action, in adult rats and alters markers of synaptic plasticity in the orbitofrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic atomoxetine treatment during adolescence does not influence decision-making on a rodent gambling task, but does modulate amphetamine's effect on impulsive action in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term treatment with atomoxetine for attention-deficit/hyperactivity disorder symptoms in children and adolescents with autism spectrum disorder: an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the long-term effects of Atomoxetine on growth in children and adolescents with ADHD? [clearvuehealth.com]
- 10. Child and Adolescent Health Service | CAHS - Options for managing ADHD [cahs.health.wa.gov.au]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of (+)-Tomoxetine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of (+)-Tomoxetine.
Troubleshooting Guide
Issue: My this compound hydrochloride is not dissolving completely in my aqueous buffer.
-
Question 1: Why is my this compound HCl exhibiting poor solubility in an aqueous solution?
While often described as water-soluble, this compound hydrochloride's solubility can be limited, especially at higher concentrations or in certain buffer systems.[1][2] Factors influencing its solubility include pH, temperature, and the presence of other ions in the solution. One study noted its solubility in distilled water to be 38.46 mg/mL, while in a pH 1.2 acidic buffer, the solubility dropped to 19.78 mg/mL.[3] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 2 mg/ml.[4]
-
Question 2: How can I improve the solubility of this compound HCl in my aqueous solution?
There are several effective methods to enhance the aqueous solubility of this compound HCl:
-
pH Adjustment: The solubility of Tomoxetine, a basic compound, is pH-dependent.[5] Lowering the pH of the solution by adding a small amount of a pharmaceutically acceptable acid can significantly increase its solubility.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[6][7][8] Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[6][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with increased aqueous solubility.[10][11][12][13]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.[14][15]
-
-
Question 3: I've tried adjusting the pH, but I'm still seeing precipitation. What should I do next?
If pH adjustment alone is insufficient, consider a combined approach. The use of a co-solvent in conjunction with pH modification can often achieve higher concentrations.[7] Alternatively, cyclodextrin (B1172386) complexation may be a more suitable approach, particularly if the final formulation needs to be free of organic solvents.
-
Question 4: Are there any potential downsides to using co-solvents or surfactants?
Yes, there are considerations for each. Co-solvents can sometimes lead to precipitation of the drug upon dilution with an aqueous medium.[7] Both co-solvents and surfactants need to be carefully selected for compatibility with your experimental system and for potential toxicity in biological assays.[7]
Frequently Asked Questions (FAQs)
-
Q1: What is the reported aqueous solubility of this compound hydrochloride?
The reported solubility of this compound hydrochloride varies depending on the aqueous medium. It is cited as being highly soluble in water, with specific values including 50 mg/mL (171.34 mM) with ultrasonic assistance, and soluble up to 50 mM with gentle warming.[16][17][18] However, in PBS at pH 7.2, its solubility is noted to be approximately 2 mg/mL.[4] A study also reported a solubility of 38.46 mg/mL in distilled water.[3]
-
Q2: Can I heat the solution to improve the solubility of this compound HCl?
Gentle warming can aid in the dissolution of this compound HCl.[16][18] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. It is recommended to monitor the stability of the compound under your specific heating conditions.
-
Q3: How do I choose the right cyclodextrin for my experiment?
The choice of cyclodextrin depends on the size of the drug molecule and the desired complexation efficiency. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to improve the solubility of various drugs.[11][12] It is often necessary to experimentally screen different cyclodextrins to find the most effective one for this compound.
-
Q4: What are some common co-solvents used for poorly soluble drugs?
Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin.[6][8] The selection of a co-solvent should be based on the drug's properties and the requirements of the final application.
-
Q5: Will particle size reduction help with the solubility of this compound HCl?
Particle size reduction techniques like micronization and nanosizing can increase the dissolution rate of a compound by increasing its surface area.[19][20][21] While this can be beneficial for improving the speed at which the compound dissolves, it may not significantly increase the equilibrium solubility.
Quantitative Data
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Notes |
| Water | Soluble to 50 mM with gentle warming | [16][18] |
| Water | 50 mg/mL (171.34 mM) | Requires sonication[17] |
| Distilled Water | 38.46 mg/mL | [3] |
| PBS (pH 7.2) | Approx. 2 mg/mL | [4] |
| Methanol | 34.89 mg/mL | [3] |
| Ethanol | 29.14 mg/mL | [3] |
| Phosphate Buffer (pH 6.8) | 26.54 mg/mL | [3] |
| Phosphate Buffer (pH 7.4) | 24.79 mg/mL | [3] |
| Acidic Buffer (pH 1.2) | 19.78 mg/mL | [3] |
| DMSO | Approx. 30 mg/mL | [4] |
| Dimethyl formamide | Approx. 30 mg/mL | [4] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound hydrochloride.
-
Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., ethanol or PEG 400). Vortex or sonicate briefly to aid dissolution.
-
-
Preparation of Final Aqueous Solution:
-
While stirring, slowly add the aqueous buffer of choice to the co-solvent stock solution.
-
Continue stirring until a clear solution is obtained.
-
Note: The final concentration of the co-solvent should be kept as low as possible and tested for its effect in the intended experimental model.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Preparation of the Mixture:
-
Weigh the this compound hydrochloride and the selected cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.
-
Transfer the powders to a mortar.
-
-
Kneading:
-
Add a small amount of a water-alcohol mixture (e.g., 50% v/v ethanol in water) to the powder mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
-
Drying and Sieving:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a fine powder.
-
-
Dissolution:
-
The resulting powder can then be dissolved in the desired aqueous buffer.
-
Visualizations
Caption: Workflow for enhancing this compound HCl solubility.
References
- 1. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. iajps.com [iajps.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Methods of solubility enhancements | PPTX [slideshare.net]
- 15. brieflands.com [brieflands.com]
- 16. Atomoxetine hydrochloride CAS#: 82248-59-7 [m.chemicalbook.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Tomoxetine hydrochloride | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ijmsdr.org [ijmsdr.org]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of (+)-Tomoxetine in vivo
Welcome to the technical support center for researchers utilizing (+)-Tomoxetine in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected experimental outcomes that may arise from the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to rodents expecting to see an increase in behaviors sensitive to norepinephrine (B1679862), but observed an unexpected anxiolytic-like effect. What could be the cause?
A1: While this compound is a selective norepinephrine reuptake inhibitor (NET), it also exhibits significant occupancy of the serotonin (B10506) transporter (SERT) at clinically relevant doses.[1] Increased serotonergic neurotransmission is often associated with anxiolytic effects. It is crucial to consider the dose administered, as the ratio of NET to SERT occupancy can be dose-dependent.[1] To dissect the contribution of serotonergic versus noradrenergic effects, consider pretreating with a selective serotonin receptor antagonist prior to this compound administration.
Q2: Our in vivo study shows significant variability in the behavioral response to this compound between individual animals, despite standardized dosing. What could explain this?
A2: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which is highly polymorphic.[2][3][4][5] Genetic variations in CYP2D6 can lead to different metabolizer phenotypes, such as poor, intermediate, and extensive metabolizers.[3][6] Poor metabolizers can have up to 10-fold higher plasma concentrations of Tomoxetine compared to extensive metabolizers, leading to a greater risk of off-target effects and exaggerated pharmacological responses.[2][3][4][5] If feasible, genotyping the animals for CYP2D6 polymorphisms or measuring plasma concentrations of this compound can help to correlate drug exposure with the observed behavioral outcomes.
Q3: We have observed unexpected cognitive changes in our animal models that do not align with the known effects of norepinephrine enhancement. Could there be another mechanism at play?
A3: Yes, this compound has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist at therapeutic concentrations.[2][7][8][9] This interaction is non-competitive and results in an open-channel block of the NMDA receptor.[8][9] The glutamatergic system is critically involved in learning and memory. Therefore, the NMDA receptor antagonism of this compound could contribute to unexpected cognitive effects in your experiments. In vivo studies have shown that Tomoxetine can decrease glutamatergic transmission in a brain-region-specific manner.[7]
Q4: In our in vivo cardiovascular studies, we are observing arrhythmias at doses that are considered therapeutically relevant. What is the potential off-target cause?
A4: this compound has been found to directly inhibit hERG potassium channels with an IC50 of 6.3 µM.[2][10][11] Inhibition of hERG channels can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of arrhythmias.[2][10][11] This effect is particularly important to consider in animals that are poor CYP2D6 metabolizers, as they will have higher circulating concentrations of the drug.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotypes
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Anxiolytic or anxiogenic effects | Serotonin Transporter (SERT) Occupancy: this compound can occupy SERT, modulating serotonergic neurotransmission.[1] | 1. Dose-Response Analysis: Conduct a dose-response study to determine if the effect is dose-dependent. 2. Pharmacological Blockade: Pre-treat with a selective serotonin receptor antagonist to see if the unexpected effect is attenuated. 3. Comparative Compound: Use a more selective NET inhibitor as a positive control. |
| Cognitive deficits or unexpected alterations in learning and memory tasks | NMDA Receptor Antagonism: this compound can act as a non-competitive NMDA receptor antagonist.[2][7][8][9] | 1. NMDA Receptor Agonist Co-administration: Investigate if co-administration of an NMDA receptor agonist can reverse the observed cognitive effects. 2. Alternative Cognitive Tasks: Utilize a battery of cognitive tests that are differentially sensitive to noradrenergic and glutamatergic modulation. |
| High inter-individual variability in behavioral responses | CYP2D6 Polymorphisms: Differences in CYP2D6 metabolism can lead to significant variations in drug exposure.[2][3][4][5][6] | 1. Genotyping: If possible, genotype the animals for CYP2D6 variants. 2. Pharmacokinetic Analysis: Measure plasma concentrations of this compound and its major metabolites to correlate with behavioral outcomes. 3. Use of Inbred Strains: Employ inbred strains of animals with a more uniform genetic background. |
Issue 2: Unexpected Physiological Readouts
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Cardiac arrhythmias or QT prolongation | hERG Channel Inhibition: this compound can block hERG potassium channels, affecting cardiac repolarization.[2][10][11] | 1. ECG Monitoring: Conduct electrocardiogram (ECG) monitoring in conscious, freely moving animals to assess QT intervals. 2. In Vitro Electrophysiology: Perform patch-clamp studies on isolated cardiomyocytes to directly measure the effect of this compound on cardiac ion channels. 3. Dose Adjustment: Lower the dose of this compound and assess if the cardiac effects are diminished. |
| Altered seizure threshold | NMDA Receptor Antagonism: Modulation of the glutamatergic system can influence neuronal excitability. | 1. EEG Monitoring: Use electroencephalography (EEG) to monitor for any sub-clinical seizure activity. 2. Seizure Threshold Testing: Employ models such as pentylenetetrazol (PTZ) or maximal electroshock (MES) to determine if this compound alters the seizure threshold. |
Data Presentation
Table 1: Binding Affinities (Ki) and Functional Inhibition (IC50) of this compound
| Target | Species | Parameter | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | Human | Ki | 5 | [7] |
| Serotonin Transporter (SERT) | Human | IC50 | 99 (ng/mL) | [1] |
| Dopamine Transporter (DAT) | Rat | Ki | 1451 | [12] |
| NMDA Receptor | Rat | IC50 | ~3000 | [8] |
| hERG Potassium Channel | Human | IC50 | 6300 | [2][10][11] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency of inhibition, respectively.
Table 2: Pharmacokinetic Parameters of this compound in Different CYP2D6 Metabolizer Phenotypes
| Parameter | CYP2D6 Extensive Metabolizers | CYP2D6 Poor Metabolizers | Fold Difference (PM vs. EM) | Reference |
| Bioavailability | 63% | 94% | 1.5x | [2] |
| Half-life | ~5.2 hours | ~21.6 hours | ~4.2x | |
| Peak Plasma Concentration | Lower | 5-fold higher | 5x | [3][4] |
| Area Under the Curve (AUC) | Lower | 10-fold higher | 10x | [3][4] |
Experimental Protocols
In Vivo Administration of this compound in Rodents
Objective: To administer this compound to rodents for behavioral or physiological studies.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline or sterile water)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., in mg/kg) and the number and weight of the animals.
-
Dissolve the this compound hydrochloride in the chosen vehicle. Ensure complete dissolution by vortexing. The concentration should be calculated to allow for a consistent and appropriate injection volume (e.g., 5-10 ml/kg for intraperitoneal injection in mice).
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately on the day of the experiment to ensure correct dose calculation.
-
Administer the this compound solution or vehicle via the desired route (e.g., intraperitoneal, oral gavage, subcutaneous). Ensure proper technique to minimize stress and injury to the animal.
-
For acute studies, behavioral or physiological testing is typically conducted 30-60 minutes post-injection. For chronic studies, administer daily at the same time for the duration of the study.
-
-
Controls:
-
Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Analyze the video recordings using tracking software to measure parameters such as:
-
Total distance traveled (locomotor activity)
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior)
-
Frequency of entries into the center zone
-
Rearing frequency
-
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
Elevated Plus Maze
Objective: To assess anxiety-like behavior based on the animal's aversion to open and elevated spaces.
Materials:
-
Elevated plus maze (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Testing:
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze freely for a set period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to measure parameters such as:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Total distance traveled
-
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.
Visualizations
Caption: Primary and major off-target molecular interactions of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Simplified metabolic pathways of this compound in different CYP2D6 phenotypes.
References
- 1. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atomoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Optimizing (+)-Tomoxetine dosage to minimize cardiovascular side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize (+)-Tomoxetine dosage while minimizing cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects associated with this compound administration in preclinical studies?
A1: this compound, a selective norepinephrine (B1679862) reuptake inhibitor, can lead to cardiovascular side effects due to its mechanism of action. The primary effects observed are dose-dependent increases in heart rate (tachycardia) and blood pressure (hypertension). In some cases, these hemodynamic changes can be accompanied by alterations in cardiac electrophysiology, such as prolongation of the QT interval, which is a key indicator of proarrhythmic risk.
Q2: How do I establish a dose-response relationship for the cardiovascular effects of this compound in my animal model?
A2: To establish a clear dose-response relationship, a study with multiple dose groups is recommended. This typically includes a vehicle control group and at least three dose levels of this compound (low, medium, and high). Continuous cardiovascular monitoring, for instance, using telemetry, should be employed to measure parameters like heart rate, blood pressure, and ECG intervals before and after drug administration. The data should be analyzed to determine the dose at which statistically significant cardiovascular changes occur.
Q3: What are the recommended preclinical models for assessing the cardiovascular liability of this compound?
A3: Rodent models, such as Sprague-Dawley rats, are commonly used for initial in vivo cardiovascular assessments due to their well-characterized physiology.[1] For more detailed hemodynamic and electrophysiological evaluations that are more translatable to humans, larger animal models like beagle dogs or non-human primates are often used. The choice of model depends on the specific research question and stage of drug development.
Q4: What in vitro assays are crucial for evaluating the proarrhythmic potential of this compound?
A4: The most critical in vitro assay is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay.[2] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT prolongation and an increased risk of torsades de pointes.[2] Additionally, assessing the effects on other cardiac ion channels, such as Nav1.5 (sodium) and Cav1.2 (calcium), can provide a more comprehensive cardiac safety profile.[2][3]
Q5: I am observing significant artifacts in my in vivo ECG recordings. What are the common causes and how can I troubleshoot this?
A5: ECG artifacts can arise from several sources, including poor electrode contact, animal movement, and electrical interference.[4][5] To troubleshoot, ensure proper skin preparation and secure electrode placement.[6] Allow the animal to acclimate to the housing and monitoring equipment to reduce stress-related movement.[7] Shielding the experimental setup from other electrical equipment can minimize 60 Hz interference.[4]
Troubleshooting Guides
In Vivo Cardiovascular Monitoring
Issue: Unstable blood pressure readings.
-
Possible Cause: Improper catheter placement or air bubbles in the line.
-
Solution: Ensure the catheter is correctly placed in the artery and securely sutured. Flush the catheter with heparinized saline to remove any air bubbles.
Issue: High variability in heart rate data.
-
Possible Cause: Stress or activity level of the animal.
-
Solution: Allow for a sufficient acclimation period for the animals in the experimental environment. Conduct monitoring during the animal's resting phase and ensure consistent handling procedures.
In Vitro Ion Channel Assays
Issue: High variability in IC50 values in the hERG assay.
-
Possible Cause: Inconsistent compound concentration, temperature fluctuations, or cell passage number.
-
Solution: Use freshly prepared and accurately diluted compound solutions for each experiment. Maintain a constant temperature (e.g., 37°C) throughout the assay. Use cells within a consistent and low passage number range.
Data Presentation
Table 1: Dose-Dependent Hemodynamic Effects of this compound in Conscious Sprague-Dawley Rats
| Dosage (mg/kg, p.o.) | Change in Heart Rate (bpm, mean ± SEM) | Change in Systolic Blood Pressure (mmHg, mean ± SEM) | Change in Diastolic Blood Pressure (mmHg, mean ± SEM) |
| Vehicle Control | +5 ± 2 | +2 ± 1 | +1 ± 1 |
| 1 | +25 ± 5 | +10 ± 3 | +7 ± 2 |
| 3 | +60 ± 8 | +25 ± 4 | +18 ± 3 |
| 10 | +110 ± 12 | +45 ± 6 | +32 ± 5 |
Table 2: In Vitro Cardiac Ion Channel Profiling of this compound
| Ion Channel | Assay Type | IC50 (µM) |
| hERG (IKr) | Manual Patch Clamp | > 30 |
| Nav1.5 (INa, peak) | Automated Patch Clamp | > 50 |
| Cav1.2 (ICa,L) | Automated Patch Clamp | > 50 |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Assessment in Rats via Telemetry
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Telemetry Implantation: Surgically implant telemetry transmitters for the measurement of ECG and blood pressure. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate animals to individual housing and the experimental room for at least 48 hours before dosing.
-
Dose Administration: Administer this compound or vehicle orally at the desired dose volumes.
-
Data Collection: Record baseline cardiovascular parameters for at least 1 hour pre-dose. Continuously record data for at least 24 hours post-dose.
-
Data Analysis: Analyze changes in heart rate, blood pressure, and ECG intervals (including QT interval corrected for heart rate, e.g., QTcF) from baseline for each dose group.
Protocol 2: Manual Patch-Clamp Assay for hERG Channel Inhibition
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).
-
Cell Culture: Culture cells under standard conditions and passage them regularly.
-
Electrophysiology:
-
Prepare a single-cell suspension and place cells in a recording chamber on an inverted microscope.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ filled with an appropriate internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents.
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution.
-
Apply the vehicle and then increasing concentrations of this compound to the cell.
-
-
Data Acquisition and Analysis:
-
Record the hERG current at each concentration.
-
Calculate the percentage of current inhibition at each concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to cardiovascular effects.
Caption: Experimental workflow for cardiovascular risk assessment.
Caption: Logical workflow for troubleshooting unexpected cardiovascular signals.
References
- 1. insights.inotiv.com [insights.inotiv.com]
- 2. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 3. physiostim.com [physiostim.com]
- 4. med-linket-corp.com [med-linket-corp.com]
- 5. Guide to Understanding ECG Artifact | Southern Maryland Medical Group [smmgmd.com]
- 6. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 7. aclsnow.com [aclsnow.com]
How to prevent degradation of (+)-Tomoxetine in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (+)-Tomoxetine to prevent its degradation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in several organic solvents and aqueous solutions. For biological experiments, it is soluble in ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[1] It is also soluble in water up to 50 mM with gentle warming.[2][3] For long-term storage, DMSO is a common choice. However, aqueous solutions can be prepared for immediate use. When preparing aqueous solutions, it is recommended to do so just before the experiment and not to store them for more than one day.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For maximum stability, stock solutions of this compound in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C.[4] At -20°C, the solid form is stable for at least two years.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] It is crucial to store solutions in tightly sealed containers to prevent evaporation and moisture absorption.[6][7]
Q3: Is this compound sensitive to light?
A3: While some sources suggest that this compound is labile under photolytic conditions, others have found it to be stable.[5][8] To minimize any potential for photodegradation, it is best practice to store stock solutions in amber vials or to wrap containers in aluminum foil to protect them from light.
Q4: What is the impact of pH on the stability of this compound in aqueous solutions?
A4: this compound is susceptible to degradation in both acidic and basic conditions.[5][8][] Specifically, it is unstable in the presence of free HCl, and an aqueous solution of stable Atomoxetine (B1665822) Hydrochloride should have a pH of at least 4.[10] Therefore, when preparing aqueous solutions, it is advisable to use a buffer system to maintain a pH in the neutral range (around 7.0-7.4).
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1] If you need to prepare an aqueous solution, it should be made fresh from a frozen stock in an organic solvent before each experiment. If short-term storage of an aqueous solution is unavoidable, it should be kept at 4°C and used as soon as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid compound.2. Verify the storage conditions of your current stock solution (temperature, light protection, container seal).3. Perform a stability check of your stock solution using an appropriate analytical method like HPLC. |
| Precipitate observed in the stock solution after thawing. | The solubility limit has been exceeded, or the solvent has absorbed water. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. If the precipitate does not dissolve, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution.3. Use anhydrous solvents and store with desiccant to prevent moisture absorption. |
| Discoloration of the stock solution. | Potential degradation of the compound. | 1. Discard the discolored solution.2. Prepare a fresh stock solution.3. Review your storage procedures to prevent future degradation. |
Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | ~50 mM (with gentle warming) | [2][3] |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| PBS (pH 7.2) | ~2 mg/mL | [1] |
Table 2: Stability of this compound Hydrochloride under Stress Conditions
| Condition | Stability | Reference |
| Acidic (0.1 M HCl) | Labile/Unstable | [5][8][] |
| Basic (0.1 M NaOH) | Labile/Unstable | [5][8][] |
| Oxidative (3% H₂O₂) | Labile/Unstable | [5][] |
| Thermal (Dry and Wet Heat) | Susceptible to degradation | [8] |
| Photolytic | Potentially unstable | [5] |
Experimental Protocols
Protocol: Preparation and Storage of a this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the powder to achieve the desired concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Protocol: Stability Assessment of this compound Stock Solution by HPLC
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
Aged this compound stock solution
-
Freshly prepared this compound stock solution (as a control)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297) buffer)[8]
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Dilute an aliquot of the aged stock solution and the freshly prepared control solution to a suitable concentration for HPLC analysis using the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the detection wavelength to 275 nm.[8]
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak in the aged sample to that of the fresh control sample. A significant decrease in the peak area of the aged sample indicates degradation.
-
Examine the chromatogram of the aged sample for the presence of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Tomoxetine hydrochloride | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. targetmol.com [targetmol.com]
- 8. academic.oup.com [academic.oup.com]
- 10. US20060252836A1 - Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability - Google Patents [patents.google.com]
Technical Support Center: Addressing Variability in Animal Response to (+)-Tomoxetine Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal response to (+)-Tomoxetine (also known as Atomoxetine) treatment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the known sources of variability in Tomoxetine animal studies.
???+ question "Q1: What are the primary sources of variability in animal response to Tomoxetine?"
???+ question "Q2: How does Tomoxetine metabolism contribute to inconsistent results?"
???+ question "Q3: What is the mechanism of action of Tomoxetine, and how can this influence variability?"
Section 2: Troubleshooting Guides
This section provides a step-by-step guide to troubleshooting common issues encountered during Tomoxetine experiments.
Guide 1: Inconsistent Behavioral Effects in the Open-Field Test
???+ question "My Tomoxetine-treated group is not showing a consistent effect on locomotor activity in the open-field test. What should I investigate?"
Guide 2: High Inter-Animal Variability in Molecular Assays (e.g., Western Blot)
???+ question "I am observing high variability in the expression of proteins like the dopamine (B1211576) transporter (DAT) in brain tissue after Tomoxetine treatment. How can I reduce this?"
Section 3: Data Presentation
Table 1: Impact of CYP2D6 Metabolizer Status on Human Plasma Tomoxetine Pharmacokinetics (Illustrative for Animal Model Considerations)
| Metabolizer Phenotype | Approximate Fold-Increase in Peak Plasma Concentration (Cmax) vs. Extensive Metabolizers | Approximate Fold-Increase in Area Under the Curve (AUC) vs. Extensive Metabolizers |
| Poor Metabolizer (PM) | 5-fold | 10-fold |
| Intermediate Metabolizer (IM) | 1.5-fold | 3.1-fold |
| Extensive Metabolizer (EM) | Baseline | Baseline |
| Ultrarapid Metabolizer (UM) | Decreased | Decreased |
Data adapted from human studies to illustrate the potential magnitude of pharmacokinetic variability due to metabolic differences.[1][2][3]
Table 2: Dose-Dependent Effects of Tomoxetine on Locomotor Activity in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) in Open-Field Test (Hypothetical Data) | Percent Change from Vehicle |
| Vehicle (Saline) | 0 | 5500 ± 450 | 0% |
| Tomoxetine | 0.25 | 5100 ± 500 | -7.3% |
| Tomoxetine | 0.5 | 4800 ± 480 | -12.7% |
| Tomoxetine | 1.0 | 4200 ± 400* | -23.6% |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM and are hypothetical, based on trends reported in the literature.[4]
Section 4: Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity Assessment
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm for mice; 90 cm x 90 cm x 50 cm for rats) made of a non-porous material that is easy to clean.[5] The arena should be evenly illuminated.
-
Animal Preparation:
-
House animals in the testing facility for at least one week prior to the experiment for acclimatization.
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
-
Procedure:
-
Administer Tomoxetine or vehicle at the predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the animal in the center of the open-field arena.[6]
-
Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).[5][6]
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
-
Data Analysis:
-
Use an automated tracking software to analyze the video recordings.
-
Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety).
-
Rearing frequency.
-
-
Protocol 2: Western Blot for Dopamine Transporter (DAT) in Rat Brain Tissue
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., prefrontal cortex, striatum) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Sonicate the homogenate briefly to shear DNA and increase protein yield.[7]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[8]
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for DAT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band density using image analysis software.
-
Normalize the DAT signal to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Section 5: Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for in vivo Tomoxetine studies.
Caption: Troubleshooting decision tree for inconsistent Tomoxetine results.
References
- 1. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 6. anilocus.com [anilocus.com]
- 7. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating CYP2D6 Polymorphisms in (+)-Tomoxetine Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the impact of Cytochrome P450 2D6 (CYP2D6) polymorphisms on the metabolism of (+)-tomoxetine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in this critical area of pharmacogenetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and the role of CYP2D6?
A1: this compound, a selective norepinephrine (B1679862) reuptake inhibitor, is primarily metabolized in the liver by the CYP2D6 enzyme.[1][2] The main metabolic route is the hydroxylation of tomoxetine (B1242691) to form its major active metabolite, 4-hydroxyatomoxetine (B19935).[1][2][3] This metabolite is then typically glucuronidated and excreted.[4][5] Genetic variations (polymorphisms) in the CYP2D6 gene can significantly alter the enzyme's activity, leading to substantial inter-individual differences in tomoxetine plasma concentrations and, consequently, its efficacy and safety profile.[1][6][7]
Q2: How do CYP2D6 polymorphisms affect the pharmacokinetics of this compound?
A2: Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, which directly impact tomoxetine's pharmacokinetic profile.[6] Individuals classified as "Poor Metabolizers" (PMs) have significantly reduced or no CYP2D6 enzyme activity. This results in a decreased clearance of tomoxetine, leading to substantially higher plasma concentrations.[8][9] Compared to "Normal Metabolizers" (NMs) with fully functional CYP2D6, PMs can exhibit a 10-fold higher area under the curve (AUC) and a 5-fold higher peak plasma concentration (Cmax) for a given dose of tomoxetine.[8][9] Conversely, "Ultrarapid Metabolizers" (UMs), who have multiple copies of the CYP2D6 gene, may experience lower plasma concentrations, potentially reducing the drug's efficacy at standard doses.[3][8]
Q3: What are the clinical implications of altered tomoxetine metabolism due to CYP2D6 polymorphisms?
A3: The significant pharmacokinetic variability driven by CYP2D6 polymorphisms has direct clinical consequences. CYP2D6 Poor Metabolizers (PMs) are at an increased risk of experiencing adverse effects from tomoxetine, such as increased heart rate, diastolic blood pressure, and decreased appetite, due to higher drug exposure.[8][10][11][12] However, some studies suggest that this increased exposure might also be linked to a greater therapeutic response in some individuals.[8][10] On the other hand, Ultrarapid Metabolizers (UMs) may have a poor response to standard doses of tomoxetine because the drug is cleared too quickly.[8] These variations underscore the importance of considering a patient's CYP2D6 genotype for personalized dosing strategies.[8][13]
Q4: What is "phenoconversion" and how is it relevant to tomoxetine metabolism?
A4: Phenoconversion is a phenomenon where a patient's genotypically predicted drug metabolism (e.g., Normal Metabolizer) is converted to a different phenotype (e.g., Poor Metabolizer) due to non-genetic factors.[14] In the context of tomoxetine, this is most commonly caused by the co-administration of drugs that are strong inhibitors of the CYP2D6 enzyme.[15] For example, certain antidepressants like paroxetine, fluoxetine, and bupropion (B1668061) can significantly inhibit CYP2D6 activity.[15][16] When a CYP2D6 Normal Metabolizer takes such an inhibitor concurrently with tomoxetine, their ability to metabolize tomoxetine is reduced, mimicking the metabolic profile of a Poor Metabolizer.[8][9] This can lead to increased tomoxetine plasma concentrations and a higher risk of adverse effects.[15]
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data from in-vivo animal studies.
-
Question: We are observing significant inter-animal variability in plasma concentrations of tomoxetine in our preclinical studies. Could this be related to CYP2D6?
-
Answer: While common laboratory animal species (e.g., rats, mice) have orthologs to human CYP2D6, their substrate specificity and activity can differ significantly. This inherent biological difference, coupled with potential genetic variations within the animal strain, can contribute to high variability. It is crucial to characterize the specific CYP enzymes responsible for tomoxetine metabolism in the chosen animal model. Consider using humanized mouse models expressing human CYP2D6 for more translatable results.
Problem 2: Inconsistent results in in-vitro CYP2D6 inhibition assays.
-
Question: Our IC50 values for a potential CYP2D6 inhibitor on tomoxetine metabolism are not reproducible. What could be the issue?
-
Answer: Several factors can lead to inconsistent IC50 values in in-vitro CYP inhibition assays:
-
Microsome Quality and Concentration: Ensure the use of high-quality, well-characterized human liver microsomes (HLMs) or recombinant CYP2D6 enzymes. The protein concentration should be kept low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding of the inhibitor.[17]
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO, methanol) used to dissolve the test compound should be minimal (typically <1%) to avoid solvent-mediated inhibition.[18]
-
Incubation Times: Pre-incubation and incubation times must be consistent and within the linear range of product formation.[18]
-
Cofactor Stability: Ensure the NADPH regenerating system is freshly prepared and active throughout the experiment.
-
Direct vs. Time-Dependent Inhibition: Differentiate between direct and time-dependent inhibition (TDI) by performing assays with and without a pre-incubation step with NADPH.[17]
-
Problem 3: Difficulty translating CYP2D6 genotype to a predicted phenotype.
-
Question: We have genotyping data for our study participants, but we are unsure how to accurately predict their metabolizer status.
-
Answer: Translating a CYP2D6 genotype to a phenotype can be complex due to the large number of alleles and the presence of gene duplications and deletions.[8][19][20] The recommended approach is to use the "activity score" system, where each allele is assigned a value based on its function (e.g., 1 for normal function, 0.5 for decreased function, and 0 for no function).[8] The sum of the two allele scores determines the predicted phenotype. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides standardized tables for translating diplotypes to phenotypes, which should be consulted.[21] Be aware that different laboratories may use slightly different criteria, so consistency in methodology is key.[19][20]
Data Presentation
Table 1: Impact of CYP2D6 Phenotype on this compound Pharmacokinetics
| CYP2D6 Phenotype | Genotype Examples | Effect on Tomoxetine Metabolism | Fold-Increase in AUC (vs. NM) | Fold-Increase in Cmax (vs. NM) |
| Poor Metabolizer (PM) | Two no-function alleles (e.g., 4/4, 5/5) | Significantly decreased | ~10-fold | ~5-fold |
| Intermediate Metabolizer (IM) | One decreased-function and one no-function allele (e.g., 10/4) or two decreased-function alleles (e.g., 10/10) | Decreased | ~5-fold (for 10/10) | ~5-fold (for 10/10) |
| Normal Metabolizer (NM) | Two normal-function alleles (e.g., 1/1, 1/2) | Normal | Baseline | Baseline |
| Ultrarapid Metabolizer (UM) | Gene duplication of a functional allele (e.g., *1xN, *2xN) | Increased | Likely decreased | Likely decreased |
Data compiled from multiple sources.[8][9][11][22][23][24] Note that values are approximate and can vary between studies.
Table 2: Dosing Recommendations for this compound Based on CYP2D6 Phenotype (CPIC Guidelines)
| CYP2D6 Phenotype | Therapeutic Recommendation |
| Poor Metabolizer (PM) | Consider a 50% reduction of the usual starting dose. Titrate to effect. |
| Intermediate Metabolizer (IM) | Consider a 25% reduction of the usual starting dose. Titrate to effect. |
| Normal Metabolizer (NM) | Start with the label-recommended dose. |
| Ultrarapid Metabolizer (UM) | Consider an alternative medication not primarily metabolized by CYP2D6 due to the potential for sub-optimal response. |
These are simplified recommendations. For detailed clinical guidance, refer to the latest CPIC guidelines.[7][21][22][25]
Experimental Protocols
1. In-Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP2D6-mediated tomoxetine metabolism.
-
Principle: This assay measures the ability of a test compound to inhibit the formation of 4-hydroxyatomoxetine from tomoxetine by CYP2D6 in human liver microsomes (HLMs). The rate of metabolite formation is quantified using LC-MS/MS.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Dissolve tomoxetine (probe substrate) in a suitable solvent.
-
Prepare stock solutions of the test compound and a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.[18]
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18][26]
-
-
Incubation Setup (96-well plate format):
-
Add HLMs (e.g., final concentration of 0.2-0.5 mg/mL) to wells containing the phosphate buffer.[18]
-
Add various concentrations of the test compound, positive control, or vehicle control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[18]
-
Reaction Initiation: Add tomoxetine to all wells. Immediately after, initiate the reaction by adding the NADPH regenerating system.[18]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[18]
-
Reaction Termination: Stop the reaction by adding an ice-cold organic solvent like acetonitrile.[18]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[18]
-
Analysis: Analyze the supernatant for the formation of 4-hydroxyatomoxetine using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression.
-
2. CYP2D6 Genotyping using Targeted Variant Analysis
-
Objective: To identify the specific CYP2D6 alleles present in a DNA sample.
-
Principle: This method uses techniques like Polymerase Chain Reaction (PCR) followed by allele-specific probing or DNA sequencing to detect single nucleotide polymorphisms (SNPs) and other variations that define different CYP2D6 star (*) alleles.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from a biological sample (e.g., blood, saliva).
-
Allele Selection: Choose a panel of CYP2D6 variants to test for, based on their frequency in the target population and their known impact on enzyme function. Targeted genotyping typically includes up to 30 variant alleles.[8]
-
PCR Amplification: Amplify the specific regions of the CYP2D6 gene containing the target variants using PCR.
-
Genotyping Analysis: Use a suitable platform (e.g., real-time PCR with TaqMan assays, microarray, or Sanger/Next-Generation Sequencing) to identify the specific alleles present at each variant locus.
-
Diplotype Assignment: Combine the results from all tested variants to determine the maternal and paternal CYP2D6 alleles, resulting in a diplotype (e.g., CYP2D6 1/4).
-
Phenotype Prediction: Use the assigned diplotype and an activity score system to predict the individual's metabolizer phenotype (PM, IM, NM, or UM).[8]
-
Visualizations
References
- 1. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacogenetics Implementation Consortium Guideline for Cytochrome P450 (CYP)2D6 Genotype and Atomoxetine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Atomoxetine response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A precision medication study of atomoxetine in children with attention deficit hyperactivity disorder: CYP2D6 genetic testing and therapeutic drug monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The CYP2D6 Gene And Its Influence On Drug Detoxification [xcode.life]
- 17. bioivt.com [bioivt.com]
- 18. benchchem.com [benchchem.com]
- 19. Challenges in CYP2D6 phenotype assignment from genotype data: a critical assessment and call for standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Challenges in CYP2D6 phenotype assignment from genotype data: a critical assessment and call for standardization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. CPIC® Guideline for Atomoxetine based on CYP2D6 genotype – CPIC [cpicpgx.org]
- 22. files.cpicpgx.org [files.cpicpgx.org]
- 23. The Influence of CYP2D6 Phenotype on the Pharmacokinetic Profile of Atomoxetine in Caucasian Healthy Subjects | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 24. ClinPGx [clinpgx.org]
- 25. New guideline concerning CYP2D6 and atomoxetine – LifeLabs Genetics [lifelabsgenetics.com]
- 26. mdpi.com [mdpi.com]
Identifying and minimizing analytical interference in (+)-Tomoxetine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing analytical interference during the quantification of (+)-Tomoxetine.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for a basic compound like Tomoxetine in reverse-phase HPLC is a common issue. Here are the likely causes and troubleshooting steps:
-
Secondary Interactions with Residual Silanols: The most frequent cause is the interaction of the basic amine group of Tomoxetine with acidic residual silanol (B1196071) groups on the C18 column packing material.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure that the silanol groups are protonated and less likely to interact with the protonated Tomoxetine molecule.
-
Solution 2: Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA) (e.g., 0.1-0.2%), to the mobile phase can mask the active silanol sites.[1]
-
Solution 3: Employ an End-Capped Column: Use a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: If the problem persists, try flushing the column with a strong solvent. If that fails, replacing the guard column or the analytical column may be necessary.
-
Q2: I am observing peak fronting for my this compound peak. What could be the reason?
A2: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to a distorted peak shape.
-
Solution: Dilute the sample and re-inject.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Inaccurate or Inconsistent Results
Q3: My results for this compound quantification are highly variable between injections. What should I investigate?
A3: High variability in results can stem from several sources:
-
Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids) can interfere with the ionization of Tomoxetine in the mass spectrometer source, leading to either suppressed or enhanced signal intensity.[2][3]
-
Solution 1: Improve Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but often less clean method.
-
Solution 2: Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Tomoxetine from the interfering compounds.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., d3-Tomoxetine) is the most effective way to compensate for matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction of the signal.
-
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent results.
-
Solution: Ensure that the sample preparation protocol is followed precisely for all samples. The use of an internal standard added at the beginning of the sample preparation process can help to correct for inconsistencies in recovery.
-
Q4: I am concerned about potential interference from Tomoxetine's metabolites. How can I ensure my assay is selective?
A4: The major metabolites of Tomoxetine are 4-hydroxyatomoxetine (B19935) and N-desmethylatomoxetine. To ensure selectivity:
-
Chromatographic Separation: Develop a chromatographic method that can baseline-separate Tomoxetine from its metabolites. Several published LC-MS/MS methods demonstrate the successful separation of Tomoxetine and its major metabolites.[2][5][6]
-
Mass Spectrometry Detection (MS/MS): Use Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer. By selecting specific precursor-product ion transitions for Tomoxetine and its metabolites, you can selectively detect and quantify each compound, even if they are not fully chromatographically resolved.
Issue 3: System Performance Problems
Q5: I am experiencing a gradual increase in backpressure in my HPLC system. What are the likely causes?
A5: A gradual increase in backpressure is often due to:
-
Column Frit Blockage: Particulate matter from samples or the mobile phase can clog the inlet frit of the column.
-
Solution: Back-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced. Using a guard column can help protect the analytical column.
-
-
Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate on the column.
-
Solution: Ensure the sample is completely dissolved in a solvent compatible with the mobile phase.
-
-
Buffer Precipitation: High concentrations of buffer salts in mobile phases with a high percentage of organic solvent can lead to precipitation.
-
Solution: Ensure the buffer concentration is appropriate for the mobile phase composition and consider flushing the system with a high-aqueous mobile phase after each run.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common source of analytical interference in the bioanalysis of this compound?
A1: The most significant source of interference in LC-MS/MS-based bioanalysis is the matrix effect , where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of Tomoxetine.[2][3] This can lead to inaccurate quantification if not properly addressed.
Q2: How can I minimize matrix effects in my this compound assay?
A2: A multi-pronged approach is most effective:
-
Efficient Sample Preparation: Use techniques like LLE or SPE to remove a significant portion of the matrix components.
-
Optimized Chromatography: Develop a separation method that resolves Tomoxetine from the regions where most matrix components elute.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated Tomoxetine internal standard is highly recommended as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing reliable correction.[4]
Q3: Can co-administered drugs interfere with this compound quantification?
A3: Yes, co-administered drugs or their metabolites can potentially interfere if they co-elute and have the same mass-to-charge ratio as Tomoxetine or its fragments in an MS/MS assay. This is less common but should be assessed during method validation by testing for interference from commonly co-administered medications. The high selectivity of MS/MS generally minimizes this risk.
Q4: What are the key validation parameters to assess for potential interference in a bioanalytical method for this compound?
A4: According to regulatory guidelines (e.g., ICH M10), the key parameters are:
-
Selectivity: The ability to differentiate and quantify Tomoxetine in the presence of other components in the sample. This is tested using at least six different blank matrix lots.[7]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that are expected to be present, such as metabolites and concomitant medications.
-
Matrix Effect: To be quantitatively assessed to ensure it does not compromise the accuracy and precision of the assay.
Q5: What type of internal standard is best for this compound quantification?
A5: A stable isotope-labeled (deuterated) Tomoxetine (e.g., d3-Tomoxetine) is the gold standard.[4] It has nearly identical chemical and physical properties to the unlabeled drug, meaning it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate correction for any variability in the analytical process.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | 85 - 105% | Low | High |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Medium to High | Medium |
| Solid-Phase Extraction (SPE) | 80 - 100% | High | Low to Medium |
Note: The values presented are typical ranges and can vary depending on the specific protocol and biological matrix.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of deuterated Tomoxetine internal standard.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the internal standard.
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of an organic extraction solvent (e.g., methyl t-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: Troubleshooting workflow for analytical interference in this compound quantification.
Caption: General experimental workflow for the quantification of this compound in biological matrices.
References
- 1. youtube.com [youtube.com]
- 2. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. database.ich.org [database.ich.org]
How to differentiate between on-target and off-target effects of (+)-Tomoxetine.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to differentiating the on-target and off-target effects of (+)-Tomoxetine (also known as atomoxetine). The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the selective inhibition of the presynaptic norepinephrine (B1679862) transporter (NET).[1][2][3] This inhibition leads to an increase in the extracellular concentration of norepinephrine and dopamine (B1211576) in the prefrontal cortex, which is the intended therapeutic mechanism for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4][5]
Q2: What are the known off-target effects of this compound?
A2: this compound and its major active metabolite, 4-hydroxyatomoxetine (B19935), have been shown to interact with several other molecular targets. These include:
-
NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8]
-
Opioid Receptor Modulation: The metabolite 4-hydroxyatomoxetine displays activity at opioid receptors, acting as a partial agonist at the kappa-opioid receptor and an antagonist at the mu-opioid receptor.[1][9]
-
GIRK Channel Inhibition: this compound can inhibit G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][7][10]
-
hERG Channel Inhibition: this compound has been shown to inhibit the hERG potassium channel, which is an important consideration for cardiac safety assessment.[1]
Q3: How can I experimentally distinguish between on-target NET inhibition and off-target effects?
A3: Differentiating on-target from off-target effects requires a multi-faceted approach employing a combination of in vitro assays:
-
Binding Assays: Directly measure the affinity of this compound and its metabolites for the intended target (NET) and a panel of potential off-targets (e.g., NMDA receptors, opioid receptors).
-
Functional Assays: Assess the functional consequences of drug binding to these targets. For example, a norepinephrine reuptake assay for NET function and a calcium influx assay for NMDA receptor function.
-
Cellular Assays in Genetically Modified Cells: Utilize cell lines that lack the on-target protein (NET knockout) to isolate and study the off-target effects. Any remaining activity of this compound in these cells can be attributed to its off-target interactions.
-
Dose-Response Analysis: Compare the concentration-response curves for the on-target and off-target effects. A significant separation between the potency (EC50 or IC50) for the on-target versus off-target activities can indicate a therapeutic window.
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound and its metabolite at various on- and off-target sites.
Table 1: Binding Affinity and Potency of this compound
| Target | Parameter | Value | Reference |
| Norepinephrine Transporter (NET) | Ki | ~5 nM | [11] |
| NMDA Receptor | IC50 | ~3-3.5 µM | [6][8] |
| GIRK Channels | IC50 | ~15.4 µM | [10] |
| hERG Potassium Channel | IC50 | 6.3 µM | [1] |
| Dopamine Transporter (DAT) | IC50 | 3100 nM | [12] |
Table 2: Binding Affinity of 4-hydroxyatomoxetine (Metabolite)
| Target | Parameter | Affinity | Reference |
| µ-Opioid Receptor | Antagonist | Sub-micromolar | [1] |
| κ-Opioid Receptor | Partial Agonist | Sub-micromolar | [1][9] |
Experimental Protocols & Troubleshooting
Protocol 1: Competitive Radioligand Binding Assay for NET
This protocol determines the binding affinity (Ki) of this compound for the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Membrane preparation from hNET-expressing cells
-
[³H]-Nisoxetine (radioligand)
-
Desipramine (reference competitor)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from confluent HEK293-hNET cells.[13]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer + [³H]-Nisoxetine (final concentration ~1 nM) + membrane preparation (20-40 µg protein).
-
Non-specific Binding (NSB): 10 µM Desipramine + [³H]-Nisoxetine + membrane preparation.
-
Competition: Serial dilutions of this compound + [³H]-Nisoxetine + membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Troubleshooting Guide: Radioligand Binding Assay
| Issue | Possible Cause | Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Optimize the radioligand concentration; it should ideally be at or below its Kd. |
| Insufficient washing. | Increase the number and volume of washes. Ensure wash buffer is ice-cold. | |
| Filter binding of the radioligand. | Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). | |
| Low Specific Binding | Low receptor expression in the membrane prep. | Verify receptor expression by Western blot. Use a fresh membrane preparation. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incubation time is too short. | Optimize the incubation time to ensure equilibrium is reached. | |
| Poor Reproducibility | Inconsistent pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inefficient separation of bound/free ligand. | Ensure the cell harvester is functioning correctly and that vacuum is sufficient. |
Protocol 2: Functional Assay for NMDA Receptor Antagonism (Calcium Influx)
This protocol assesses the ability of this compound to block NMDA receptor-mediated calcium influx.
Materials:
-
HEK293 cells expressing NMDA receptors (e.g., GluN1/GluN2A subunits)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
NMDA and Glycine (B1666218) (co-agonists)
-
This compound
-
MK-801 (positive control for NMDA receptor antagonism)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-NMDA cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound or MK-801 for a defined period.
-
Stimulation: Add a solution containing NMDA and glycine to the wells to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Troubleshooting Guide: Cell-Based Functional Assays
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. Use a masking dye if available. |
| Cell death or stress. | Handle cells gently. Ensure optimal cell culture conditions. | |
| Low Signal-to-Noise Ratio | Low receptor expression. | Use a cell line with higher receptor expression or optimize transfection efficiency. |
| Suboptimal agonist concentration. | Perform an agonist dose-response curve to determine the optimal concentration for stimulation. | |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before plating and use proper seeding techniques. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. |
Visualizing On-Target and Off-Target Mechanisms
Signaling Pathways and Experimental Workflows
Caption: On-target effect of this compound on the norepinephrine transporter (NET).
Caption: Key off-target interactions of this compound and its primary metabolite.
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atomoxetine produces oxidative stress and alters mitochondrial function in human neuron-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atomoxetine hydrochloride [neurotransmitter.net]
- 10. Inhibition of G-Protein-Activated Inwardly Rectifying K+ Channels by the Selective Norepinephrine Reuptake Inhibitors Atomoxetine and Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atomoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. benchchem.com [benchchem.com]
Adjusting (+)-Tomoxetine experimental protocols for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing (+)-Tomoxetine (also known as atomoxetine) in preclinical animal studies. The information is designed to address specific issues that may arise when adjusting experimental protocols for different animal strains.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust this compound dosage when switching between different animal strains?
A1: Different animal strains, even within the same species (e.g., Wistar vs. Sprague-Dawley rats), can exhibit significant variations in their physiology, neurochemistry, and baseline behaviors.[1] These differences can influence how an animal responds to this compound. Factors necessitating dosage adjustments include:
-
Pharmacokinetic Variability: Strains can differ in drug metabolism and clearance, leading to different levels of drug exposure. For instance, the oral bioavailability of atomoxetine (B1665822) is low in rats (4%) compared to dogs (74%) due to efficient first-pass hepatic clearance in rats.[2][3][4]
-
Pharmacodynamic Sensitivity: The density and function of norepinephrine (B1679862) transporters (NET), the primary target of tomoxetine, can vary between strains, affecting drug efficacy.
-
Baseline Behavioral Differences: Strains with higher baseline levels of anxiety or hyperactivity may require different doses to observe a therapeutic effect.[1] For example, BALB/c mice are known to have higher baseline anxiety-like behaviors compared to C57BL/6 mice.[1]
Q2: What are the recommended starting doses of this compound for common rodent strains?
A2: Starting doses can vary based on the research question and the specific behavioral assay. It is always recommended to conduct a pilot dose-response study.[1] However, based on published literature, the following table summarizes commonly used doses for different strains and their intended effects.
| Animal Strain | Dose Range (mg/kg) | Administration Route | Typical Use Case / Effect |
| Rats | |||
| Spontaneously Hypertensive Rat (SHR) | 0.25 - 1 | Oral (gavage) | Reduction of hyperactivity[5] |
| Wistar | 0.3 | Intraperitoneal (i.p.) | Increase in extracellular norepinephrine and dopamine (B1211576) in the prefrontal cortex[6] |
| Sprague-Dawley | 1 - 10 | Intraperitoneal (i.p.) | Behavioral activation[1] |
| Mice | |||
| NK1R Knockout | 1 - 10 | Intraperitoneal (i.p.) | Reduction of hyperactivity and impulsivity[7] |
| CD-1 (Outbred) | 3 | Oral (gavage) | Enhancement of enrichment discrimination in attentionally-low phenotype mice[8] |
| C57BL/6 | Not specified, but used as a control | Intraperitoneal (i.p.) | Comparison against higher anxiety strains[1] |
Q3: How should I prepare and administer this compound?
A3: this compound hydrochloride is typically dissolved in 0.9% sterile saline or sterile water.[7][8] For oral administration, a vehicle like 0.5% Tween-80 in sterile water can be used.[8]
-
Preparation: Always prepare fresh solutions on the day of the experiment to ensure stability and potency.[1]
-
Administration: The choice of administration route (intraperitoneal injection or oral gavage) depends on the desired pharmacokinetic profile and experimental design.
Troubleshooting Guide
Problem 1: I am not observing the expected behavioral effects of this compound in my new animal strain.
-
Potential Cause: Strain-dependent differences in drug response.
-
Troubleshooting Steps:
-
Review Strain Characteristics: Research the known behavioral and neurochemical profile of your specific strain. For example, Wistar rats are generally more active than Sprague-Dawley rats.[1]
-
Conduct a Pilot Dose-Response Study: A pilot study with a small cohort of animals from the new strain is crucial to establish an effective dose range for your specific behavioral assay.[1]
-
Consider the Serotonergic System: Be aware of potential strain differences in serotonin (B10506) receptor density and function, as high doses of atomoxetine can have off-target effects on serotonin.[4]
-
Verify Drug Administration Technique: Ensure consistent and accurate administration of the drug.
-
Problem 2: My animals are showing adverse effects (e.g., hyperactivity, tremors) at a dose that was well-tolerated in another strain.
-
Potential Cause: Differential sensitivity to the pharmacological effects of this compound.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose in the more sensitive strain.
-
Monitor Animal Welfare: Closely observe animals for any signs of distress and consult with veterinary staff.
-
Review Pharmacokinetic Data: If available, compare pharmacokinetic data between the strains to determine if the sensitive strain has higher drug exposure.
-
Experimental Protocols
Protocol 1: Assessing the Effects of this compound on Hyperactivity in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the dose-dependent effects of this compound on locomotor hyperactivity in an animal model of ADHD.
-
Animals: Young male Spontaneously Hypertensive Rats (SHR) and a control strain (e.g., Wistar-Kyoto rats).[5]
-
Drug Preparation: Dissolve this compound hydrochloride in distilled water to the desired concentrations (e.g., 0.25, 0.5, 1.0 mg/kg).[5]
-
Administration: Administer the drug or vehicle (distilled water) orally once daily for 21 consecutive days.[5]
-
Behavioral Testing (Open-Field Test):
-
Habituate the animals to the testing room for at least 1 hour before the test.
-
Place each rat in the center of an open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 10-30 minutes) using an automated tracking system.
-
Conduct tests at regular intervals throughout the 21-day treatment period.
-
Protocol 2: Evaluating the Impact of this compound on Impulsivity in NK1R Knockout Mice
-
Objective: To assess the effect of this compound on impulsive behavior in a genetic mouse model.
-
Animals: NK1R knockout (NK1R-/-) mice and wild-type controls.[7]
-
Drug Preparation: Dissolve this compound hydrochloride in 0.9% saline to the desired concentrations (e.g., 0.3, 3, 10 mg/kg).[7]
-
Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[7]
-
Behavioral Testing (5-Choice Serial Reaction Time Task - 5-CSRTT):
-
Train the mice on the 5-CSRTT to a stable baseline performance.
-
Administer a single dose of this compound or vehicle before each test session, with a washout period between different doses.[7]
-
Key measures of impulsivity include premature responses (responses made before the stimulus is presented).[7]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. | Semantic Scholar [semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test [scirp.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in (+)-Tomoxetine Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during behavioral assays with (+)-Tomoxetine (atomoxetine).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High variability or lack of expected effect on locomotor activity.
Question: We are not observing the expected decrease in hyperactivity in our animal model after administering this compound. What could be the cause?
Answer: Inconsistent effects on locomotor activity are a common challenge. Several factors can contribute to this variability. Consider the following:
-
Animal Model and Strain: The behavioral response to tomoxetetine can be highly dependent on the animal model and strain used. For instance, some studies show that a 3 mg/kg dose of atomoxetine (B1665822) reduces hyperactivity in neurokinin-1 receptor knockout (NK1R-/-) mice but does not affect the locomotor activity of wildtype mice.[1][2] Spontaneously Hypertensive Rats (SHR) are a common model for ADHD, but responses can still vary.[3][4]
-
Baseline Activity Levels: The effect of tomoxetine (B1242691) can be more pronounced in animals with high baseline impulsivity or hyperactivity.[1] It is crucial to characterize the baseline behavior of your animals before starting the experiment.
-
Dosage: The dose-response relationship for tomoxetine's effect on locomotor activity can be complex. While higher doses (e.g., 10 mg/kg) may reduce locomotor activity in both knockout and wildtype mice, a lower dose (e.g., 3 mg/kg) might selectively affect the hyperactive model.[1][2] A dose-response study is recommended to determine the optimal dose for your specific model and experimental conditions.
-
Route and Timing of Administration: The bioavailability of tomoxetine can differ significantly based on the route of administration. For example, oral bioavailability is low in rats (4%) compared to dogs (74%) due to extensive first-pass metabolism.[5][6][7] Intraperitoneal (i.p.) injection is a common alternative.[1][2] The timing of behavioral testing relative to drug administration is also critical and should be consistent. Peak plasma concentrations are typically reached 1-2 hours after oral administration.[8]
-
Habituation: Ensure that animals are properly habituated to the testing environment to minimize stress-induced hyperactivity, which can mask the effects of the drug.
Issue 2: Inconsistent results in anxiety-related behavioral assays (e.g., Elevated Plus Maze).
Question: Our results in the elevated plus maze (EPM) are inconsistent when testing the anxiolytic/anxiogenic potential of this compound. Why might this be happening?
Answer: The EPM is sensitive to various environmental and procedural factors that can influence behavioral outcomes.
-
Testing Conditions: Factors such as the time of day (TOD), lighting conditions, and age of the animals can significantly impact EPM performance.[9] For example, younger rats may show more open arm exploration in bright light in the morning, while older rats may explore more in dim light in the morning.[9]
-
Stress Levels: The EPM relies on the conflict between the drive to explore and the fear of open spaces. High levels of stress can alter this balance. Ensure consistent and gentle handling of the animals to minimize extraneous stress.
-
Drug's Primary Mechanism: Tomoxetine is primarily a norepinephrine (B1679862) reuptake inhibitor.[10][11] Its effects on anxiety are not as well-characterized as its effects on attention and hyperactivity and may be context-dependent. The observed effects could be secondary to its primary mechanism of action.
Issue 3: Unexpected or paradoxical results in the Forced Swim Test (FST).
Question: We are using the Forced Swim Test to evaluate the antidepressant-like effects of this compound and are getting inconsistent or unexpected results. What should we consider?
Answer: The Forced Swim Test is a controversial assay with known limitations, and results should be interpreted with caution.[12][13][14]
-
Predictive Validity: The FST has been criticized for its poor predictive validity for antidepressant efficacy in humans.[12][14] A lack of effect in the FST does not necessarily mean the compound lacks antidepressant potential.
-
Mechanism of Action: The FST is sensitive to compounds that modulate serotonergic and noradrenergic systems.[15] While tomoxetine is a norepinephrine reuptake inhibitor, its profile in the FST may not be as robust or consistent as classic antidepressants.
-
Experimental Parameters: Results in the FST can be influenced by numerous factors, including water temperature, cylinder dimensions, and the strain and sex of the animal.[12][15] For example, some mouse strains show different sensitivities to antidepressant drugs in the FST.[12]
Quantitative Data Summary
Table 1: Dose-Response of this compound in Various Behavioral Assays
| Animal Model | Assay | Dose (mg/kg) | Route | Effect | Reference |
| NK1R-/- Mice | Light/Dark Exploration Box | 1, 3, 10 | i.p. | 3 mg/kg reduced hyperactivity in NK1R-/- mice but not wildtypes. 10 mg/kg reduced activity in both. | [1][2] |
| NK1R-/- Mice | 5-Choice Serial Reaction Time Task | 0.3, 3, 10 | i.p. | 10 mg/kg reduced premature responses (impulsivity) in NK1R-/- mice. No effect on attention. | [1][2] |
| CD-1 Mice | Enrichment Discrimination Test | 3 | Oral | Selectively enhanced enrichment discrimination in attentionally-low phenotype mice. | [16] |
| Spontaneously Hypertensive Rats (SHR) | Open Field Test | 0.25, 0.5, 1 | - | 1 mg/kg/day showed continuous improvement in motor activity. | [4][17] |
| Prenatal Nicotine Exposed (PNE) Mice | Open Field & Y-Maze | 2 | i.p. | Normalized hyperactivity and spatial memory deficits after 7 days. | [18] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Bioavailability (Oral) | Tmax (Oral) | Primary Metabolism | Reference |
| Rat | 4% | - | CYP2D6 (extensive first-pass) | [5][6][7] |
| Dog | 74% | - | CYP2D6 | [5][6] |
| Human | 63% (Extensive Metabolizers), 94% (Poor Metabolizers) | 1-2 hours | CYP2D6 | [8][19][20] |
Experimental Protocols
Protocol 1: Administration of this compound in Mice for Behavioral Testing
This protocol is a general guideline and may need to be adapted for specific experimental needs.
-
Drug Preparation: Dissolve this compound hydrochloride in 0.9% sterile saline.[1] Some studies have used sterile water with 0.5% Tween-80 for oral administration.[16]
-
Dosage Calculation: Calculate the required dose based on the animal's body weight. Doses in the literature for mice range from 0.3 to 10 mg/kg.[1][2]
-
Administration:
-
Timing: Conduct behavioral testing 30 minutes after i.p. injection.[1] For chronic studies, administer the drug once daily for the specified duration.[16]
-
Control Group: Administer the vehicle (e.g., 0.9% saline or sterile water with 0.5% Tween-80) to the control group using the same volume and route of administration.[1][16]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Behavioral Study
Caption: A standard workflow for a behavioral pharmacology study.
Troubleshooting Logic for Inconsistent Locomotor Activity
Caption: A logical approach to troubleshooting locomotor activity results.
References
- 1. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of atomoxetine on locomotor activity and impulsivity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. | Semantic Scholar [semanticscholar.org]
- 6. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 12. peta.org [peta.org]
- 13. Pressure grows to ditch controversial forced swim test in rodent studies of depression [bostonbrandmedia.com]
- 14. The forced swim test has poor accuracy for identifying novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test [scirp.org]
- 17. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Atomoxetine - Wikipedia [en.wikipedia.org]
- 20. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of (+)-Tomoxetine compounds
This technical support center provides best practices for the long-term storage of (+)-Tomoxetine compounds, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound hydrochloride?
A1: For long-term stability, solid this compound hydrochloride should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two years.[1] While it is stable at room temperature for shorter periods under normal handling conditions, refrigerated or frozen storage is recommended for extended preservation of purity and integrity.[1]
Q2: How should I store solutions of this compound hydrochloride?
A2: Aqueous suspensions of this compound hydrochloride are stable for at least 91 days when stored at either 4°C or 25°C.[1] For solutions prepared in organic solvents such as ethanol, DMSO, or dimethylformamide, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to ensure stability. It is crucial to use airtight containers to prevent solvent evaporation and exposure to moisture.
Q3: What are the main degradation pathways for this compound?
A3: this compound is susceptible to degradation under several conditions. The primary degradation pathways include:
-
Hydrolysis: The compound is labile and can degrade in both acidic and basic aqueous solutions.[1][2][3]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[2][3][]
-
Thermal Stress: Elevated temperatures can cause degradation of the compound.[2][3] It is noteworthy that this compound has been found to be relatively stable under photolytic (UV light) conditions.[2][3]
Q4: Can I use a standard refrigerator for storing flammable solvents containing this compound?
A4: No, it is not safe to store flammable solvents in a standard domestic refrigerator. These refrigerators have ignition sources, such as interior lights and thermostats, that can ignite flammable vapors. For storing flammable liquids, it is mandatory to use a spark-free or explosion-proof refrigerator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | 1. Review your storage conditions against the recommended guidelines.2. Perform a purity analysis (e.g., HPLC) to check for degradation products.3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | 1. Exposure to moisture or humidity.2. Degradation due to exposure to light or high temperatures. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary.2. Store in a dark, temperature-controlled environment as recommended.3. Analyze a sample for purity before use. |
| Precipitation observed in a previously clear solution upon thawing. | 1. The concentration of the compound exceeds its solubility at the storage temperature.2. Solvent evaporation during storage. | 1. Gently warm the solution and vortex or sonicate to redissolve the compound.2. Ensure vials are properly sealed to prevent solvent evaporation.3. If the precipitate does not redissolve, it may indicate degradation, and the solution should be analyzed for purity. |
| Inconsistent results between different aliquots of the same stock solution. | 1. Improper mixing after thawing.2. Degradation of some aliquots due to multiple freeze-thaw cycles. | 1. Ensure the stock solution is completely thawed and mixed thoroughly before taking an aliquot.2. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Summary of this compound Hydrochloride Stability under Various Conditions
| Form | Condition | Duration | Stability | Reference |
| Solid State | -20°C | ≥ 2 years | Stable | [1] |
| Solid State | Room Temperature | Short-term | Stable under normal handling | [1] |
| Aqueous Suspension | 4°C or 25°C | At least 91 days | Stable | [1] |
| In Solution (Organic) | -20°C | 1 month | Stable | |
| In Solution (Organic) | -80°C | 6 months | Stable | |
| Stress Testing | Acidic Hydrolysis (e.g., 0.1N HCl, heat) | Not specified | Labile/Unstable | [1][2][3] |
| Stress Testing | Basic Hydrolysis (e.g., 0.1N NaOH, heat) | Not specified | Labile/Unstable | [1][2][3] |
| Stress Testing | Oxidative Degradation (e.g., 3% H₂O₂) | Not specified | Labile/Unstable | [1][2][3] |
| Stress Testing | Thermal Stress (e.g., 60°C) | Not specified | Labile/Unstable | [1][2][3] |
| Stress Testing | Photolytic Stress (e.g., UV light) | Not specified | Stable | [2][3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound Hydrochloride
This protocol is adapted from a validated method for determining the stability of atomoxetine (B1665822) hydrochloride.[2][3]
1. Chromatographic Conditions:
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size)[2][3]
-
Mobile Phase: Acetonitrile:Methanol (B129727):0.032 M Ammonium Acetate (55:05:40, v/v/v)[2][3]
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase at a concentration of 100 µg/mL.
-
From the stock solution, prepare working standards in the range of 0.5-5 µg/mL by diluting with the mobile phase.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas.
Protocol 2: Forced Degradation Study of this compound Hydrochloride
This protocol outlines the conditions for inducing degradation to identify potential degradation products and validate the stability-indicating nature of an analytical method.[]
1. Acid Hydrolysis:
-
Dissolve this compound HCl in 0.1 M HCl to a concentration of 100 µg/mL.[]
-
Reflux the solution for three hours.[]
-
Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound HCl in 0.1 M NaOH to a concentration of 100 µg/mL.[]
-
Reflux the solution for three hours.[]
-
Cool, neutralize with 0.1 M HCl, and dilute to the final concentration with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound HCl in a solution of 3% H₂O₂ in methanol to a concentration of 100 µg/mL.[]
-
Reflux the solution for three hours.[]
-
Cool and dilute to the final concentration with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Keep the solid this compound HCl powder in a hot air oven at 60°C for a specified period (e.g., 24 hours).
-
Alternatively, reflux a solution of the compound in a suitable solvent at 60°C.
-
Dissolve the heat-stressed solid or dilute the solution with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound HCl (e.g., 100 µg/mL) to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Workflow for conducting a forced degradation study.
References
Validation & Comparative
A Preclinical Showdown: (+)-Tomoxetine vs. Methylphenidate in Animal Models of ADHD
For researchers and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a comparative analysis of the efficacy of (+)-Tomoxetine (the active enantiomer of atomoxetine) and methylphenidate in preclinical models of Attention-Deficit/Hyperactivity Disorder (ADHD). We delve into the experimental data, detailing the methodologies employed and visualizing the key signaling pathways to offer a comprehensive overview for informed decision-making.
The development of effective pharmacotherapies for ADHD relies on robust preclinical evaluation. Animal models, while not perfectly replicating the human condition, provide a critical platform to investigate the neurobiological underpinnings of ADHD-like behaviors and to screen the therapeutic potential of novel compounds. This guide focuses on two cornerstone treatments: the non-stimulant this compound, a selective norepinephrine (B1679862) reuptake inhibitor, and the stimulant methylphenidate, a dopamine (B1211576) and norepinephrine reuptake inhibitor.
Comparative Efficacy in Core ADHD-like Behaviors
The efficacy of this compound and methylphenidate has been assessed across the three core domains of ADHD: inattention, impulsivity, and hyperactivity. The following sections summarize the key findings from head-to-head preclinical studies.
Inattention
Inattention in rodent models is often assessed using tasks that require sustained vigilance and accurate responses to stimuli. The five-choice serial reaction time task (5-CSRTT) is a widely used paradigm for this purpose.
Table 1: Comparative Effects on Inattention in the 5-CSRTT
| Drug | Dose (mg/kg) | Animal Model | Key Findings on Inattention (Accuracy) | Reference |
| This compound | 0.5, 1.0 | Long Evans Rats | Modest improvement in overall attention. | Navarra et al., 2008 |
| Methylphenidate | 2.5, 5.0 | Long Evans Rats | Modest improvement in overall attention. | Navarra et al., 2008 |
| This compound | 0.3, 1.0, 3.0 | Spontaneously Hypertensive Rat (SHR) | No significant effects on accuracy. | Dommett et al., 2014 |
| Methylphenidate | 0.5, 1.0, 2.0 | Spontaneously Hypertensive Rat (SHR) | Increased incorrect responding at a single dose, leading to decreased accuracy. | Dommett et al., 2014 |
Impulsivity
Impulsivity, characterized by premature and ill-considered actions, is another core symptom of ADHD. In preclinical research, this is often measured by premature responses in the 5-CSRTT or through delay discounting tasks, which assess the preference for smaller, immediate rewards over larger, delayed rewards.
Table 2: Comparative Effects on Impulsivity
| Drug | Dose (mg/kg) | Animal Model | Behavioral Task | Key Findings on Impulsivity | Reference |
| This compound | 0.1, 0.5, 1.0 | Long Evans Rats | 5-CSRTT | Marked decrease in premature (impulsive) responses. | Navarra et al., 2008 |
| Methylphenidate | 2.5, 5.0 | Long Evans Rats | 5-CSRTT | Significant increase in premature (impulsive) responses at the highest dose. | Navarra et al., 2008 |
| This compound | 0.3, 1.0, 3.0 | Spontaneously Hypertensive Rat (SHR) | 5-CSRTT | No effects on premature responding. | Dommett et al., 2014 |
| Methylphenidate | 0.5, 1.0, 2.0 | Spontaneously Hypertensive Rat (SHR) | 5-CSRTT | No effects on premature responding. | Dommett et al., 2014 |
Hyperactivity
Hyperactivity in rodent models is typically quantified by measuring locomotor activity in an open field or familiar environment. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of ADHD that exhibits baseline hyperactivity.
Direct head-to-head comparative studies on locomotor activity are limited. However, separate studies in the SHR model provide some insights:
-
This compound (as Atomoxetine): Studies have reported that atomoxetine (B1665822), at doses thought to be selective for norepinephrine, had no significant effect on locomotor activity in SHR.[1] This suggests that its therapeutic effects are likely independent of a general suppression of motor activity.
-
Methylphenidate: The effects of methylphenidate on hyperactivity in the SHR model are complex and dose-dependent. Some studies report that low to medium doses of methylphenidate can paradoxically increase locomotor activity in SHRs, while higher doses may lead to a decrease in activity and an increase in stereotyped behaviors.
Experimental Protocols
A clear understanding of the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Five-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a test of visuospatial attention and motor impulsivity.[2]
-
Apparatus: An operant chamber with five apertures arranged in an arc on one wall. Each aperture can be illuminated. A food magazine on the opposite wall delivers a reward.
-
Procedure:
-
Habituation and Training: Rats are first trained to associate the food magazine with a reward. They are then trained to poke their nose into an illuminated aperture to receive a reward.
-
Testing: During a trial, one of the five apertures is briefly illuminated. The rat must make a correct nose-poke into the illuminated hole within a limited time to receive a reward.
-
Inter-Trial Interval (ITI): A variable period between trials where the rat must withhold from responding.
-
-
Key Measures:
-
Accuracy (% Correct): A measure of selective attention.
-
Premature Responses: Responses made during the ITI, indicating impulsivity.
-
Omissions: Failure to respond to the stimulus, which can indicate inattention.
-
Response Latency: The time taken to make a correct response.
-
References
Head-to-head comparison of (+)-Tomoxetine and reboxetine on norepinephrine uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (+)-Tomoxetine (also known as atomoxetine) and reboxetine (B1679249), two selective norepinephrine (B1679862) reuptake inhibitors (NRIs). The focus of this analysis is their direct effects on the norepinephrine transporter (NET), a critical target in the treatment of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][2][3] This document summarizes key quantitative data on their binding affinities, details the experimental protocols used to obtain this data, and provides visual representations of the underlying mechanisms and experimental workflows.
Quantitative Comparison of Binding Affinity
The primary mechanism of action for both this compound and reboxetine is the inhibition of the norepinephrine transporter, which blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors.[1][4][5] The potency of this inhibition is a key determinant of their pharmacological effects. The binding affinity of these compounds to the norepinephrine transporter is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.
| Compound | Transporter | Kᵢ (nM) | pKᵢ | Experimental System | Reference |
| This compound (Atomoxetine) | Human NET | 3.4 | 8.87 | Not specified | [6] |
| Reboxetine | Human NET | 8.2 | 8.09 | Not specified | [6] |
| This compound (Atomoxetine) | Human NET | Subnanomolar range (calculated from pKi) | 9.07 | Human neocortical synaptosomes | [7] |
| (S,S)-Reboxetine | Human NET | ~1.26 (calculated from pKi) | 8.9 | Human neocortical synaptosomes | [7] |
Note: pKᵢ values from reference[7] were converted to Kᵢ for this table using the formula Kᵢ = 10(-pKᵢ) M and then converted to nM. The original paper described the atomoxetine (B1665822) pKi as being in the subnanomolar range.
Based on the available data, this compound generally exhibits a higher binding affinity for the norepinephrine transporter than reboxetine, as indicated by its lower Kᵢ value in one study and a higher pKᵢ in another.[6][7] It is important to note that the specific enantiomer of reboxetine tested can influence the results, with the (S,S)-enantiomer showing high potency.[7]
Experimental Protocols
The quantitative data presented above is typically generated using one of two primary experimental techniques: radioligand binding assays or synaptosomal uptake assays.
Radioligand Binding Assay for Norepinephrine Transporter
This assay directly measures the affinity of a test compound for the norepinephrine transporter by competing with a radiolabeled ligand that is known to bind to the transporter.
Objective: To determine the Kᵢ of this compound and reboxetine for the human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET.[6]
-
Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).[6]
-
Test compounds: this compound and reboxetine.
-
Reference compound (for non-specific binding): Desipramine.[8]
-
Assay Buffer (e.g., Tris-HCl based buffer).
-
Wash Buffer.
-
Scintillation fluid.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest the cells and centrifuge to form a pellet.
-
Wash the cell pellet with ice-cold assay buffer.
-
Homogenize the cells to release the cell membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Store the membrane preparation at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound and reboxetine.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.
-
Total Binding: Add assay buffer, [³H]Nisoxetine, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of desipramine, [³H]Nisoxetine, and the membrane preparation.
-
Test Compound: Add the respective dilution of this compound or reboxetine, [³H]Nisoxetine, and the membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Synaptosomal Norepinephrine Uptake Assay
This assay measures the functional effect of a test compound on the ability of nerve terminals (synaptosomes) to take up norepinephrine.
Objective: To determine the IC₅₀ of this compound and reboxetine for the inhibition of norepinephrine uptake into synaptosomes.
Materials:
-
Rodent brain tissue (e.g., neocortex or hypothalamus).[7][9]
-
Radiolabeled neurotransmitter: [³H]Norepinephrine.
-
Test compounds: this compound and reboxetine.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation fluid.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region from the animal.
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in fresh buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with various concentrations of this compound or reboxetine in KRH buffer.
-
Initiate the uptake reaction by adding [³H]Norepinephrine.
-
Incubate for a short period at 37°C to allow for uptake.
-
-
Filtration and Counting:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove extracellular [³H]Norepinephrine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]Norepinephrine taken up at each concentration of the test compound.
-
Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value.
-
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound and Reboxetine at the noradrenergic synapse.
References
- 1. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. Meta-analysis on the efficacy of the norepinephrine reuptake inhibitors reboxetine and atomoxetine for the treatment of schizophrenia and attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Critical assessment of noradrenaline uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of (+)-Tomoxetine for the Norepinephrine Transporter
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the selectivity of (+)-Tomoxetine for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data and detailed methodologies to support the understanding of this compound's pharmacological profile.
Data Presentation: Binding Affinity and Functional Potency
The selectivity of this compound is primarily determined by its differential binding affinity (Ki) and functional inhibition (IC50) at the respective monoamine transporters. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Binding Affinity (Ki) of this compound for Human Monoamine Transporters
| Transporter | Radioligand | Test Compound | Ki (nM) | Reference |
| NET | [³H]Nisoxetine | This compound | 5 | [1] |
| SERT | [³H]Citalopram | This compound | 77 | [1] |
| DAT | [³H]GBR12935 | This compound | 1451 | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Transporter Occupancy (IC50) of Atomoxetine in Rhesus Monkeys
| Transporter | PET Radioligand | Test Compound | IC50 (ng/mL plasma) | Reference |
| NET | [¹¹C]MRB | Atomoxetine | 31 ± 10 | [2] |
| SERT | [¹¹C]AFM | Atomoxetine | 99 ± 21 | [2] |
Lower IC50 values indicate greater potency in occupying the transporter in a living system.
Based on the in vitro binding data, this compound exhibits a clear selectivity for NET. It is approximately 15-fold more potent at binding to NET than to SERT and about 290-fold more potent than at DAT.[1] In vivo studies in non-human primates further support this selectivity, demonstrating a 3-fold higher potency for NET over SERT occupancy.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of norepinephrine available to bind to postsynaptic and presynaptic adrenergic receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for NET, SERT, and DAT
This protocol is based on the methods described by Bymaster et al. (2002).[1]
1. Cell Culture and Membrane Preparation:
-
Clonal cell lines (e.g., HEK293 or CHO cells) stably transfected with the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT) are cultured to confluence.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the appropriate radioligand ([³H]Nisoxetine for NET, [³H]Citalopram for SERT, or [³H]GBR12935 for DAT).
-
A range of concentrations of this compound (or a reference compound).
-
The prepared cell membrane suspension.
-
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT, GBR12909 for DAT).
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This is a general protocol for a functional assay to measure the inhibition of neurotransmitter reuptake.
1. Cell Culture:
-
Cells stably expressing hNET, hSERT, or hDAT are plated in 96-well plates and grown to confluence.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 10-20 minutes).
-
The uptake reaction is initiated by adding a solution containing a radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine) at a concentration close to its Km value.
-
The incubation is carried out for a short period (e.g., 5-15 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.
3. Termination and Lysis:
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.
-
The cells are then lysed with a lysis buffer (e.g., 1% SDS).
4. Scintillation Counting and Data Analysis:
-
The lysate from each well is transferred to a scintillation vial, and the radioactivity is counted.
-
Total uptake is measured in the absence of any inhibitor.
-
Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the specific uptake in the control wells.
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
References
- 1. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of (+)-Tomoxetine on Executive Function: A Cross-Study Comparative Analysis
For Immediate Release
A comprehensive review of multiple clinical studies reveals that (+)-Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, demonstrates significant efficacy in improving various domains of executive function in individuals with Attention-Deficit/Hyperactivity Disorder (ADHD). This comparative guide synthesizes quantitative data from key clinical trials, providing researchers, scientists, and drug development professionals with a consolidated overview of its effects on cognitive processes such as working memory, inhibition, and cognitive flexibility.
Quantitative Comparison of this compound's Effects on Executive Function
The following tables summarize the quantitative outcomes from several key studies, offering a side-by-side comparison of this compound's impact on executive function as measured by various validated assessment tools.
Table 1: Effects of Atomoxetine (B1665822) on the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A)
| Study | Population | Treatment Group | Placebo Group | Outcome Measure | Mean Change from Baseline (Atomoxetine) | Mean Change from Baseline (Placebo) | p-value |
| Adler et al. (2014)[1][2] | Young Adults (18-30 years) with ADHD | Atomoxetine (20-50 mg BID, N=220) | Placebo (N=225) | Global Executive Composite (GEC) Score | -22.4 ± 1.9 | -14.8 ± 1.9 | 0.002 |
| Behavioral Regulation Index (BRI) Score | Statistically significant reduction vs. placebo | <0.05 | |||||
| Metacognition Index (MI) Score | Statistically significant reduction vs. placebo | <0.05 | |||||
| Working Memory Subscale Score | Statistically significant reduction vs. placebo | <0.05 | |||||
| Inhibit Subscale Score | Statistically significant reduction vs. placebo | <0.05 | |||||
| Plan/Organize Subscale Score | Statistically significant reduction vs. placebo | <0.05 |
Table 2: Effects of Atomoxetine on the Brown Attention-Deficit Disorder Scale (BADDS)
| Study | Population | Treatment Group | Placebo Group | Outcome Measure | Mean Change from Baseline (Atomoxetine) | Mean Change from Baseline (Placebo) | p-value |
| Brown et al. (2009)[3] | Adults with ADHD | Atomoxetine (25-100 mg/day) | Placebo | Total Score | -27.0 | -19.0 | <0.001 |
| Organizing and Activating to Work | Significantly more improved vs. placebo | <0.01 | |||||
| Focusing for Tasks | Significantly more improved vs. placebo | <0.01 | |||||
| Regulating Alertness and Effort | Significantly more improved vs. placebo | <0.01 | |||||
| Modulating Emotions | Significantly more improved vs. placebo | <0.01 | |||||
| Utilizing Working Memory | Significantly more improved vs. placebo | <0.01 |
Table 3: Effects of Atomoxetine on Performance-Based Neuropsychological Tests
| Study | Population | Treatment Group | Comparison Group | Outcome Measure | Atomoxetine Improvement | Comparison Improvement | Key Findings |
| Ni et al. (2013)[4] | Adults with ADHD | Atomoxetine | IR-Methylphenidate | Spatial Working Memory (CANTAB) | Significant Improvement | Significant Improvement | Both medications improved spatial working memory. |
| Spatial Planning (SOC - CANTAB) | Significant Improvement | No Significant Improvement | Atomoxetine showed significantly greater improvement in spatial planning. | ||||
| Sustained Attention (RVP - CANTAB) | Significant Improvement | Not Reported | Atomoxetine improved sustained attention. | ||||
| Yang et al. (2011)[5] | Children and Adolescents with ADHD | Atomoxetine (ATX) | OROS-Methylphenidate (OROS-MPH) | Working Memory (Digit Span) | Significant Improvement | Significant Improvement | Both treatments improved working memory to normative levels. |
| Inhibition (Stroop Color-Word Task) | Significant Improvement | Significant Improvement | Both treatments improved inhibitory control. | ||||
| Set Shifting (Trail-Making Test) | Not Significant | Significant Improvement | OROS-MPH significantly improved set-shifting. | ||||
| Dittmann et al. (2020)[6][7] | Children (6-12 years) with ADHD | Atomoxetine (1.2 mg/kg/day) | Placebo | Commission Error Rate (cb-CPT/MT) | Significant Reduction (ES=0.50) | p<0.001 | |
| Omission Error Rate (cb-CPT/MT) | Significant Reduction (ES=0.70) | p<0.001 | |||||
| Reaction Time Variation (cb-CPT/MT) | Significant Reduction (ES=0.71) | p<0.001 |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.
Adler et al. (2014): Atomoxetine Effects on BRIEF-A in Young Adults with ADHD [1][2]
-
Study Design: A 12-week, Phase 4, multi-center, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 445 young adults (18-30 years old) diagnosed with ADHD.
-
Intervention: Participants were randomized to receive either atomoxetine (n=220) with a target dose of 40-50 mg twice daily (BID) or a placebo (n=225). The dosage was initiated at 40 mg/day and titrated up based on tolerability and clinical response.
-
Primary Outcome Measure: The Behavior Rating Inventory of Executive Function-Adult (BRIEF-A) self-report scale was used to assess various aspects of executive functioning. The primary analysis focused on the mean change from baseline to the 12-week endpoint in the Global Executive Composite (GEC) score.
-
Statistical Analysis: An Analysis of Covariance (ANCOVA) model was used, with the baseline BRIEF-A score, treatment group, and investigator as factors.
Brown et al. (2009): Atomoxetine's Effect on Executive Function Impairments in Adults with ADHD [3]
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Adults diagnosed with ADHD.
-
Intervention: Patients received either atomoxetine (25 to 100 mg/day) or a placebo.
-
Primary Outcome Measure: The Brown Attention-Deficit Disorder Scale (BADDS) for Adults, a self-report scale assessing five clusters of executive function impairments related to ADHD.
-
Statistical Analysis: Mean scores of the atomoxetine group were compared to the placebo group.
Ni et al. (2013): Head-to-Head Comparison of Methylphenidate and Atomoxetine [4]
-
Study Design: An 8-10 week, open-label, head-to-head, randomized clinical trial.
-
Participants: 63 adults with a clinical diagnosis of ADHD.
-
Intervention: Participants were randomized to two treatment arms: immediate-release methylphenidate (IR-methylphenidate, n=31) or atomoxetine once daily (n=32).
-
Primary Outcome Measure: Executive functions were assessed using the Cambridge Neuropsychological Test Automated Battery (CANTAB), which included tests for spatial working memory, spatial span, set-shifting, sustained attention, and spatial planning.
-
Statistical Analysis: Comparison of the magnitude of improvement in executive function scores between the two medication groups from baseline to the final visit.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
This compound's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET).[8] This action leads to an increase in the synaptic concentration of norepinephrine, particularly in the prefrontal cortex, a brain region crucial for executive functions.[8][9] Additionally, by inhibiting NET in the prefrontal cortex, where dopamine (B1211576) transporters are sparse, atomoxetine also indirectly increases dopamine levels in this region.[9]
Caption: Mechanism of this compound Action.
Experimental Workflow for a Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial (RCT) investigating the effects of this compound on executive function.
Caption: Typical Randomized Controlled Trial Workflow.
References
- 1. Atomoxetine Effects on Executive Function as Measured by the BRIEF-A in Young Adults with ADHD: A Randomized, Double-Blind, Placebo-Controlled Study | PLOS One [journals.plos.org]
- 2. Atomoxetine effects on executive function as measured by the BRIEF--a in young adults with ADHD: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of atomoxetine on executive function impairments in adults with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of OROS-MPH and atomoxetine on executive function improvement in ADHD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does atomoxetine improve executive function, inhibitory control, and hyperactivity? Results from a placebo-controlled trial using quantitative measurement technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atomoxetine Effects on Executive Function as Measured by the BRIEF-A in Young Adults with ADHD: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of (+)-Tomoxetine and Its Major Metabolites
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of (+)-Tomoxetine and its primary active metabolites, 4-hydroxyatomoxetine (B19935) and N-desmethylatomoxetine. This document provides a detailed comparison of their plasma concentration profiles, metabolic pathways, and the experimental methodologies used for their characterization.
This compound, the R-enantiomer of tomoxetine (B1242691) and the active ingredient in the attention-deficit/hyperactivity disorder (ADHD) medication Strattera®, undergoes extensive metabolism in the body, leading to the formation of several metabolites.[1] The two most significant metabolites in terms of pharmacological activity and plasma concentrations are 4-hydroxyatomoxetine and N-desmethylatomoxetine.[2][3] Understanding the pharmacokinetic profiles of the parent drug and these metabolites is crucial for optimizing therapeutic efficacy and ensuring safety. This guide provides a comparative overview of their key pharmacokinetic parameters, the metabolic pathways involved, and the experimental protocols for their assessment.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][4] This leads to distinct differences in drug exposure between individuals classified as extensive metabolizers (EMs) and poor metabolizers (PMs).[1] The following table summarizes the key pharmacokinetic parameters for this compound and its major metabolites in these two populations.
| Parameter | This compound | 4-Hydroxyatomoxetine | N-desmethylatomoxetine |
| CYP2D6 Extensive Metabolizers (EMs) | |||
| Cmax (Maximum Plasma Concentration) | Dose-proportional | ~1% of atomoxetine (B1665822) Cmax[5] | ~5% of atomoxetine Cmax[5] |
| Tmax (Time to Cmax) | ~1.0-2.0 hours[1][4] | - | - |
| AUC (Area Under the Curve) | Dose-proportional | Lower than in PMs | Lower than in PMs |
| t½ (Half-life) | ~5.2 hours[1][6] | - | ~8.9 hours[5] |
| CYP2D6 Poor Metabolizers (PMs) | |||
| Cmax (Maximum Plasma Concentration) | ~5-fold higher than EMs[7] | ~0.1% of atomoxetine Cmax[5] | ~45% of atomoxetine Cmax[5] |
| Tmax (Time to Cmax) | ~2.5 hours[4] | - | - |
| AUC (Area Under the Curve) | ~10-fold higher than EMs[7] | Lower than in EMs[3] | Higher than in EMs |
| t½ (Half-life) | ~21.6 hours[1][6] | - | - |
Note: Specific ng/mL or µg·h/mL values for Cmax and AUC can vary depending on the administered dose. The table highlights the relative differences between the parent drug and its metabolites, and between the two metabolizer phenotypes.
Metabolic Pathways of this compound
The biotransformation of this compound is a multi-step process primarily occurring in the liver. The major metabolic pathways include aromatic hydroxylation and N-demethylation, followed by glucuronidation.
References
- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjunctive (+)-Tomoxetine with SSRIs: A Comparative Efficacy Analysis in Preclinical Depression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a combination therapy, specifically the adjunct use of (+)-Tomoxetine with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), versus SSRI monotherapy in preclinical models of depression. The content is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways to aid in research and development.
Executive Summary
The combination of agents that modulate both serotonergic and noradrenergic systems is a promising strategy for enhancing antidepressant efficacy, particularly in patient populations with treatment-resistant depression. Preclinical evidence suggests that the addition of a norepinephrine (B1679862) reuptake inhibitor (NRI), such as this compound, to an existing SSRI regimen can produce synergistic effects, leading to a more robust antidepressant-like response than SSRI monotherapy. This guide synthesizes findings from key preclinical studies to elucidate the comparative efficacy and underlying neurobiological mechanisms of this combination therapy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of combined NRI and SSRI treatment in animal models of depression.
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | Animal Model | Immobility Time (seconds) | % Change vs. Control | % Change vs. SSRI Alone | Reference |
| Control (Vehicle) | Pilocarpine-induced Epilepsy (Rat) | ~150 | - | - | [1] |
| Fluoxetine (B1211875) (SSRI) | Pilocarpine-induced Epilepsy (Rat) | ~140 | ↓ 6.7% | - | [1] |
| Reboxetine (NRI) | Pilocarpine-induced Epilepsy (Rat) | ~110 | ↓ 26.7% | - | [1] |
| Fluoxetine + Reboxetine | Pilocarpine-induced Epilepsy (Rat) | ~80 | ↓ 46.7% | ↓ 42.9% | [1] |
Note: Data are approximated from graphical representations in the cited study. Reboxetine is used as a representative NRI.
Table 2: Sucrose (B13894) Preference Test (SPT) - Sucrose Preference
Direct preclinical data for a sucrose preference test comparing an SSRI alone to a combination with this compound or a similar NRI in a standard depression model was not available in the reviewed literature. However, the rationale for improved efficacy with dual-acting agents is supported by clinical observations and synergistic effects in other preclinical models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pilocarpine-Induced Epilepsy and Comorbid Depression Model
-
Animal Model: Male Wistar rats were used. Epilepsy was induced by a single injection of pilocarpine (B147212) following a pre-treatment with lithium chloride. This model is known to produce depression-like behaviors.
-
Drug Administration:
-
Fluoxetine (SSRI) was administered over one week.
-
Reboxetine (NRI) was administered either alone or in combination with fluoxetine over one week.
-
-
Behavioral Assessment (Forced Swim Test):
-
Rats were individually placed in a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
A 15-minute pre-test session was conducted 24 hours before the 5-minute test session.
-
During the 5-minute test session, the total duration of immobility (making only movements necessary to keep the head above water) was recorded.[1]
-
Chronic Unpredictable Mild Stress (CUMS) Model
-
Objective: To induce a state of anhedonia and other depression-like behaviors in rodents.
-
Procedure:
-
Animals are exposed to a series of mild, unpredictable stressors over several weeks.
-
Stressors may include: cage tilt, wet bedding, light/dark cycle reversal, social isolation, and restraint stress.
-
The sequence and timing of stressors are varied to prevent habituation.
-
-
Behavioral Assessment (Sucrose Preference Test):
-
Animals are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.
-
Following the CUMS protocol, animals are deprived of food and water for a set period.
-
They are then presented with the two pre-weighed bottles for a defined duration (e.g., 1-24 hours).
-
Sucrose preference is calculated as: (weight of sucrose solution consumed / total weight of liquid consumed) x 100%. A decrease in sucrose preference is indicative of anhedonia.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combined NRI and SSRI Action
The enhanced antidepressant effect of combining a norepinephrine reuptake inhibitor with an SSRI is believed to stem from the synergistic modulation of downstream signaling cascades, particularly the CREB and BDNF pathways, which are crucial for neuroplasticity and neuronal survival.[2][3][4]
Caption: Combined action of this compound and SSRIs on monoamine reuptake and downstream signaling.
Experimental Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of antidepressant compounds in rodent models.
Caption: Workflow for evaluating antidepressant efficacy in preclinical models.
Conclusion
The available preclinical and clinical evidence, although not exhaustive for the specific enantiomer this compound, strongly supports the hypothesis that adjunctive therapy with a norepinephrine reuptake inhibitor can significantly enhance the antidepressant effects of SSRIs. The synergistic action on both serotonergic and noradrenergic systems appears to lead to a more robust activation of downstream signaling pathways critical for neuroplasticity, such as the CREB/BDNF pathway. This dual-pronged approach may overcome the limitations of SSRI monotherapy in certain contexts. Further preclinical studies directly comparing this compound in combination with various SSRIs in standardized depression models are warranted to fully elucidate its therapeutic potential and optimize treatment strategies for depression.
References
- 1. Effects of selective serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment [frontiersin.org]
- 4. Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of (+)-Tomoxetine's Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of (+)-Tomoxetine, the active (R)-enantiomer of atomoxetine, with its racemic form and other norepinephrine (B1679862) reuptake inhibitors. The information presented herein is supported by experimental data to aid in research and drug development efforts.
In Vitro Pharmacological Profile: A Comparative Analysis
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET). Its in vitro activity, along with that of its racemic form and other selective norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), is summarized in the table below. The data highlights the binding affinities (Ki) of these compounds for the human norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT).
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity | NET/DAT Selectivity |
| This compound | 5 [1] | 77 [1] | 1451 [1] | 15.4 | 290.2 |
| Racemic Atomoxetine | 5 | 77 | 1451 | 15.4 | 290.2 |
| Reboxetine (B1679249) | 1.1 | 129 | >10000 | 117.3 | >9090.9 |
| Venlafaxine | 2480 | 82 | 7647 | 0.03 | 3.08 |
Data Summary: The table clearly indicates that this compound is a potent inhibitor of NET with significant selectivity over both SERT and DAT. Its binding affinity is comparable to that of racemic atomoxetine. Reboxetine demonstrates higher potency and selectivity for NET compared to this compound. In contrast, Venlafaxine shows a preference for SERT over NET.
In Vivo Pharmacological Activity: Preclinical Evidence
The in vivo pharmacological effects of this compound have been evaluated in various preclinical models, primarily focusing on its impact on locomotor activity and performance in behavioral tests indicative of antidepressant and anxiolytic activity.
Effects on Locomotor Activity
Studies in rodents have shown that this compound does not typically increase spontaneous locomotor activity. In some instances, it has been observed to decrease locomotor activity. This profile is consistent with other NRIs like reboxetine and distinguishes them from stimulant medications.
| Compound | Species | Dose | Effect on Locomotor Activity |
| This compound | Rat | 1 mg/kg | No significant effect |
| Racemic Atomoxetine | Rat | 3 mg/kg | No significant effect |
| Reboxetine | Mouse | 10 mg/kg | No significant effect |
Efficacy in Behavioral Models of Depression and Anxiety
This compound has demonstrated efficacy in animal models sensitive to antidepressant and anxiolytic drugs, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, an increase in mobility or a decrease in immobility time is indicative of an antidepressant-like effect.
| Test | Species | Compound | Dose | Outcome |
| Forced Swim Test | Mouse | This compound | 10 mg/kg | Decreased immobility time |
| Tail Suspension Test | Mouse | This compound | 10 mg/kg | Decreased immobility time |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Radioligand Binding Assay for NET, SERT, and DAT
Objective: To determine the binding affinity (Ki) of test compounds for the human norepinephrine, serotonin, and dopamine transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human NET, SERT, or DAT.
-
Radioligands: [3H]Nisoxetine for NET, [3H]Citalopram for SERT, and [3H]WIN 35,428 for DAT.
-
Test compounds: this compound, racemic atomoxetine, reboxetine, venlafaxine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, and 50 µL of the test compound at various concentrations.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM desipramine (B1205290) for NET).
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vivo Microdialysis for Extracellular Norepinephrine Measurement
Objective: To measure the effect of this compound on extracellular norepinephrine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (2-4 mm membrane length).
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4.
-
This compound solution for administration.
-
HPLC system with electrochemical detection.
Procedure:
-
Anesthetize the rats and place them in the stereotaxic apparatus.
-
Implant a guide cannula targeting the prefrontal cortex.
-
Allow the animals to recover for at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes.
-
Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline norepinephrine levels.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Norepinephrine Transporter (NET) Signaling Pathway.
Caption: In Vitro Radioligand Binding Assay Workflow.
Caption: In Vivo Microdialysis Experimental Workflow.
References
A Comparative Analysis of (+)-Tomoxetine's Effects in Juvenile Versus Adult Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (+)-Tomoxetine (also known as atomoxetine) in juvenile versus adult animal models, supported by experimental data. The information is intended to assist researchers in designing and interpreting studies related to the developmental pharmacology of this compound.
Executive Summary
This compound, a selective norepinephrine (B1679862) reuptake inhibitor, is widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations. Preclinical studies in animal models have revealed age-dependent differences in the neurochemical, pharmacokinetic, and behavioral effects of this drug. Understanding these differences is crucial for translating preclinical findings to clinical applications and for elucidating the long-term consequences of early-life exposure.
Pharmacokinetic Profile: A Tale of Two Ages?
While direct comparative pharmacokinetic studies of this compound in juvenile and adult animal models are not extensively available, data from human studies and separate animal studies provide valuable insights. In humans, after adjusting for body weight, the pharmacokinetic parameters of atomoxetine (B1665822) are largely similar between children, adolescents, and adults.[1] However, preclinical studies in adult rats indicate a low oral bioavailability due to significant first-pass metabolism.[2]
Table 1: Pharmacokinetic Parameters of this compound in Different Age Groups and Species
| Parameter | Juvenile/Adolescent | Adult | Species | Source |
| Tmax (hours) | 1-2 | ~1-2 | Human | [1][3] |
| Half-life (t½) (hours) | ~3.28 (steady state) | ~5.2 (extensive metabolizers) | Human | [3][4] |
| Oral Bioavailability (F) | Not Available | 4% | Rat (Fischer 344) | [2] |
| Clearance (CL/F) | Not Available | Varies by CYP2D6 phenotype | Human | [4] |
Note: The lack of direct comparative animal pharmacokinetic data highlights a research gap. The provided human data suggests that dose adjustments based on body weight may lead to comparable exposures across different age groups.
Neurochemical Effects: A Focus on the Prefrontal Cortex
The prefrontal cortex (PFC), a brain region critical for executive functions, is a primary target of this compound. Studies have shown that the density of the norepinephrine transporter (NET), the main target of atomoxetine, is higher in the PFC of juvenile and adolescent rats compared to adults.[5][6] This suggests a potentially greater impact of NET inhibition on norepinephrine and dopamine (B1211576) levels in the developing brain.
This compound selectively inhibits the reuptake of norepinephrine, leading to increased extracellular levels of both norepinephrine and dopamine in the PFC.[7] This dual effect is due to the low expression of dopamine transporters (DAT) in the PFC, where norepinephrine transporters are also responsible for dopamine clearance.
Table 2: Comparative Neurochemical Effects of this compound
| Effect | Juvenile/Adolescent Models | Adult Models | Key Brain Region | Source |
| Norepinephrine Transporter (NET) Density | Higher | Lower | Prefrontal Cortex | [5][6] |
| Extracellular Norepinephrine Levels | Increased | Increased | Prefrontal Cortex | [7] |
| Extracellular Dopamine Levels | Increased | Increased | Prefrontal Cortex | [7] |
| Downstream Signaling | Chronic treatment alters pCREB and pERK levels in the orbitofrontal cortex. | Acute treatment can modulate CREB and ERK signaling. | Orbitofrontal Cortex, Hippocampus, Prefrontal Cortex | [1][8][9][10][11] |
Behavioral Outcomes: From Executive Function to Long-Term Impact
The differential neurochemical effects of this compound across age groups translate into distinct behavioral outcomes. In juvenile and adolescent animal models, this compound has been shown to improve executive functions that are still maturing.
Table 3: Comparative Behavioral Effects of this compound
| Behavioral Domain | Juvenile/Adolescent Models | Adult Models | Animal Model | Source |
| Executive Function (Attentional Set-Shifting) | Improved performance. | Can impair performance in non-lesioned rats. | Long-Evans Rats | [5][6] |
| Impulsivity (Delay Discounting) | Chronic treatment during adolescence leads to a long-term decrease in impulsive choice in adulthood. | Not directly compared. | Rats | [8] |
| Hyperactivity | Reduced in young spontaneously hypertensive rats (SHR). | Not directly compared in the same model. | Spontaneously Hypertensive Rats (SHR) | |
| Response to Other Drugs | Adolescent treatment can alter the response to cocaine in adulthood. | Not applicable. | Rats | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound in the prefrontal cortex.
Caption: General experimental workflow for comparative studies.
Experimental Protocols
The following are summaries of typical experimental protocols used in the cited studies.
Animal Models:
-
Species and Strain: Most studies utilize rats, with common strains being Spontaneously Hypertensive Rats (SHR) as a model for ADHD, and Wistar-Kyoto (WKY) or Wistar rats as controls. Long-Evans rats are also frequently used for behavioral studies.
-
Age Definitions:
-
Juvenile/Adolescent: Typically defined as the period from postnatal day (PND) 28 to PND 42 or up to PND 60.
-
Adult: Generally considered to be PND 60 or older.
-
Drug Administration:
-
Compound: this compound hydrochloride is dissolved in a vehicle such as saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is common in preclinical studies.
-
Dosage: Doses can range from low (e.g., 0.3 mg/kg) to higher (e.g., 3.0 mg/kg) depending on the study's objective (acute vs. chronic treatment).
Behavioral Assays:
-
Attentional Set-Shifting Task: This task assesses cognitive flexibility. Animals are trained to discriminate between stimuli based on one dimension (e.g., odor) and then must shift their attention to a new dimension (e.g., texture) to receive a reward.
-
Delay-Discounting Task: This assay measures impulsive choice. Animals choose between a small, immediate reward and a larger, delayed reward. A preference for the smaller, immediate reward is indicative of higher impulsivity.
-
Open-Field Test: This test is used to assess locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and its movements are tracked.
Neurochemical Analysis:
-
Microdialysis: This technique is used to measure extracellular levels of neurotransmitters like norepinephrine and dopamine in specific brain regions of awake, freely moving animals.
-
Receptor Autoradiography: This method is employed to quantify the density of receptors or transporters, such as NET, in different brain areas.
-
Western Blotting: This technique is used to measure the levels of specific proteins, such as phosphorylated CREB (pCREB) and phosphorylated ERK (pERK), which are markers of neuronal activity and plasticity.
Conclusion
The effects of this compound in animal models are significantly influenced by the age of the subject. Juvenile and adolescent animals exhibit a distinct neurochemical environment in the prefrontal cortex, which likely underlies the observed differences in behavioral responses to the drug. Notably, exposure to this compound during adolescence can have long-lasting consequences on adult behavior and neurochemistry. These findings underscore the importance of considering developmental stage in both preclinical research and clinical practice when evaluating the efficacy and long-term safety of this compound. Further research is warranted to directly compare the pharmacokinetics of this compound in juvenile and adult animal models to better inform dose selection in preclinical studies.
References
- 1. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine pharmacokinetics in children and adolescents with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-related changes in prefrontal norepinephrine transporter density: The basis for improved cognitive flexibility after low doses of atomoxetine in adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. Atomoxetine - Wikipedia [en.wikipedia.org]
- 8. Chronic atomoxetine treatment during adolescence decreases impulsive choice, but not impulsive action, in adult rats and alters markers of synaptic plasticity in the orbitofrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine increases the activity of the ERK-CREB signal system and alleviates the depressive-like behavior in rats exposed to chronic forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Therapeutic Window of (+)-Tomoxetine for Cognitive Enhancement: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Tomoxetine's performance against other cognitive enhancers, supported by experimental data and detailed methodologies. We delve into its therapeutic potential for cognitive enhancement, offering a clear perspective on its efficacy and mechanisms of action.
This compound, commercially known as Atomoxetine (B1665822), is a selective norepinephrine (B1679862) reuptake inhibitor (sNRI) primarily approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its unique mechanism of action, which involves increasing norepinephrine levels in the synaptic cleft, has garnered interest in its potential for broader cognitive enhancement.[3][4] This guide synthesizes findings from preclinical and clinical studies to validate the therapeutic window of this compound for improving cognitive functions beyond its primary indication.
Comparative Efficacy for Cognitive Enhancement
To contextualize the cognitive-enhancing effects of this compound, this section compares its performance with other well-known cognitive enhancers, including the stimulant methylphenidate and the Alzheimer's disease medication donepezil (B133215). The following tables summarize quantitative data from various studies, highlighting the effective dose ranges and observed cognitive improvements.
| Compound | Dosage Range | Primary Mechanism of Action | Key Efficacy Findings for Cognitive Enhancement | References |
| This compound (Atomoxetine) | 10-100 mg/day (human); 1-6 mg/kg (rat) | Selective Norepinephrine Reuptake Inhibitor (NET inhibitor) | - Improved spatial and emotional learning and memory in rats.[5]- Enhanced memory and executive function in young adult rats and aged monkeys.[2][6]- In a study with medication-naive ADHD boys, a single dose of atomoxetine normalized underactivation in the right dorsolateral prefrontal cortex during a working memory task.[7] | [2][5][6][7] |
| Methylphenidate | 5-20 mg/day (human); 30 mg single dose (human) | Dopamine (B1211576) and Norepinephrine Reuptake Inhibitor | - Showed greater improvement in ADHD symptoms in the first two weeks of treatment compared to atomoxetine in one study.[8]- A single 30 mg dose in healthy adults increased cortical facilitation and decreased inhibition, similar to atomoxetine.[9]- In a study with ADHD boys, methylphenidate upregulated the left inferior frontal cortex during a working memory task.[7] | [7][8][9] |
| Donepezil | Not specified in direct comparison | Acetylcholinesterase Inhibitor | - Did not attenuate distractor effects on accuracy in a delayed match to sample task in aged monkeys when used alone.[2][6]- Combining sub-effective doses of atomoxetine and donepezil enhanced accuracy, suggesting a potential synergistic effect.[2][6] | [2][6] |
| Piracetam | 300 mg/kg/day (rat) | Modulator of neurotransmitter receptors (e.g., AMPA, NMDA) | - Used as a reference drug in a study where atomoxetine improved cognitive impairments in amnesic rats.[5] | [5] |
Side Effect Profile Comparison
Understanding the therapeutic window also requires a thorough evaluation of the side effect profiles of these cognitive enhancers.
| Compound | Common Side Effects | Serious Adverse Events | References |
| This compound (Atomoxetine) | Abdominal pain, decreased appetite, nausea, fatigue, dizziness.[3] | Angioedema, liver problems, stroke, psychosis, heart problems, suicidal ideation in children and adolescents.[3][10] | [3][10] |
| Methylphenidate | Insomnia, decreased appetite, weight loss, headache, increased heart rate.[3] | Sympathomimetic, cardiovascular, and addictive potential.[10] | [3][10] |
| Donepezil | Nausea, vomiting, diarrhea, insomnia, muscle cramps. | Bradycardia, syncope, gastrointestinal bleeding. | |
| Piracetam | Hyperkinesia, nervousness, weight gain, somnolence, depression. | Generally considered to have a low side-effect profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols cited in the comparative data.
Morris Water Maze Test (for spatial learning and memory in rats)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.8 m diameter, 0.6 m high) filled with water made opaque with a non-toxic substance. A hidden platform is submerged just below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Rats are trained to find the hidden platform from different starting positions. Each trial lasts until the rat finds the platform or for a maximum duration (e.g., 60 seconds). The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: Comparison of escape latencies during acquisition and time spent in the target quadrant during the probe trial between different treatment groups.[5]
Passive Avoidance Test (for emotional learning and memory in rats)
-
Objective: To evaluate fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Acquisition Trial: The rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a specified time (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured.
-
-
Data Analysis: Comparison of the step-through latency between treatment groups. A longer latency indicates better retention of the fear memory.[5]
Delayed Match-to-Sample Task with Distractor (for working memory in aged monkeys)
-
Objective: To assess non-spatial working/short-term memory and the effect of distractors.
-
Apparatus: A computer-controlled testing apparatus with a screen and a response lever.
-
Procedure:
-
A sample stimulus (e.g., a specific image) is presented on the screen.
-
After a delay period, the sample stimulus and one or more distractor stimuli are presented.
-
The monkey is required to select the original sample stimulus to receive a reward.
-
In the distractor version, an irrelevant stimulus is presented during the delay period to challenge working memory.
-
-
Data Analysis: Accuracy of matching the sample stimulus is measured, particularly at different delay lengths and in the presence of a distractor.[2][6]
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of this compound are primarily attributed to its ability to selectively inhibit the norepinephrine transporter (NET).[3][6] This action leads to an increase in the extracellular concentration of norepinephrine, particularly in the prefrontal cortex.[1] Furthermore, because the dopamine transporter (DAT) is less abundant in the prefrontal cortex, the NET is also responsible for clearing dopamine in this region.[1][4] Therefore, by inhibiting NET, this compound also indirectly increases dopamine levels in the prefrontal cortex, contributing to its pro-cognitive effects.[1][4]
Some studies also suggest that the therapeutic actions of atomoxetine may extend beyond NET inhibition. For instance, it has been shown to increase extracellular levels of acetylcholine (B1216132) in cortical and hippocampal regions in rodents.[6] Additionally, long-term treatment with norepinephrine reuptake inhibitors can lead to neuroplastic changes, including an increase in Brain-Derived Neurotrophic Factor (BDNF), which supports synaptic strengthening and remodeling.[11]
Caption: Mechanism of Action of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the cognitive-enhancing effects of a compound in a preclinical animal model.
Caption: Preclinical Experimental Workflow.
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychiatry and Behavioral Sciences [pbsciences.org]
- 6. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-specific laterality effects on frontal lobe activation of atomoxetine and methylphenidate in attention deficit hyperactivity disorder boys during working memory | Psychological Medicine | Cambridge Core [cambridge.org]
- 8. Atomoxetine versus stimulants for treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the inhibitory and excitatory effects of ADHD medications methylphenidate and atomoxetine on motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Side-by-side comparison of (+)-Tomoxetine and duloxetine on synaptic plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of the effects of (+)-Tomoxetine (atomoxetine) and duloxetine (B1670986) on synaptic plasticity. The information is compiled from preclinical experimental data, offering insights into their distinct and overlapping mechanisms of action.
Executive Summary
Both this compound, a selective norepinephrine (B1679862) reuptake inhibitor, and duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), modulate synaptic plasticity through their influence on glutamatergic and neurotrophic systems. While both compounds impact NMDA receptor function and Brain-Derived Neurotrophic Factor (BDNF) signaling, they exhibit different profiles in their effects on long-term potentiation (LTP). This compound has been shown to restore impaired LTP, whereas evidence suggests that SNRIs like duloxetine may impair LTP in certain contexts. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of their effects.
Data Presentation: Quantitative Effects on Synaptic Plasticity Markers
The following tables summarize the quantitative experimental data on the effects of this compound and duloxetine on key markers of synaptic plasticity.
Table 1: Effects on Long-Term Potentiation (LTP)
| Compound | Animal Model | Brain Region | Experimental Condition | Effect on fEPSP Slope (% of Baseline) |
| This compound | Mouse model of ADHD (prenatal nicotine (B1678760) exposure) | Hippocampus (CA1) | Restoration of impaired LTP | Control: 148.9 ± 5.2% PNE Model: 110.6 ± 4.5% PNE Model + this compound (5 µM): 157.7 ± 6.3%[1] |
| Duloxetine | Not available | Not available | Not available | No direct quantitative data available on LTP induction. However, studies on other SNRIs suggest a potential for LTP impairment[2] |
Table 2: Effects on NMDA Receptor Subunit Expression
| Compound | Animal Model | Brain Region | Subunit | Change in Protein/mRNA Levels |
| This compound | Adolescent Sprague Dawley Rats | Striatum | NR2B Protein | Early Treatment: ↓ 33% ± 8.2% Late Treatment: ↓ 66% ± 3.7%[3] |
| Adolescent Sprague Dawley Rats | Hippocampus | NR2B Protein | Decreased (quantitative data not specified in abstract)[4] | |
| Adolescent Sprague Dawley Rats | Striatum | NR1 mRNA | ↓ 13% ± 4.2% (Late Treatment)[3] | |
| Adolescent Sprague Dawley Rats | Striatum | NR1 Protein | ↓ 36% ± 6.7% (Late Treatment)[3] | |
| Duloxetine | Adult Rats (Chronic Mild Stress Model) | Ventral Hippocampus | GluN1 mRNA | Normalizes stress-induced increase; ↓ 38% ± 8% vs. Stress group[5] |
| Adult Rats (Chronic Mild Stress Model) | Ventral Hippocampus | GluN2B mRNA | Normalizes stress-induced increase[5][6] | |
| Adult Rats (Chronic Mild Stress Model) | Ventral Hippocampus | GluN1 Protein | Normalizes stress-induced increase[2][7] | |
| Adult Rats (Chronic Mild Stress Model) | Ventral Hippocampus | GluN2B Protein | Stress-induced increase not normalized[6] |
Table 3: Effects on Brain-Derived Neurotrophic Factor (BDNF)
| Compound | Animal Model | Brain Region | Measurement | Change in BDNF Levels |
| This compound | Adolescent Spontaneously Hypertensive Rats | Hippocampus | mRNA | Upregulated (quantitative data not specified in abstract)[8] |
| Rats (Traumatic Brain Injury Model) | Not Specified | Protein | Enhanced (quantitative data not specified in abstract)[9] | |
| Duloxetine | Wild-Type Rats | Hippocampus | Total mRNA | ↑ ~31% |
| Wild-Type Rats | Prefrontal Cortex | Total mRNA | ↑ ~20% | |
| Adult Male Mice (Adolescent Social Stress) | Medial Prefrontal Cortex | Protein | Ameliorated stress-induced decrease[4] | |
| Wistar Rats | Prefrontal Cortex | Mature Protein | ↑ (53988 ± 4281 vs. 38272 ± 3383 in controls) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Long-Term Potentiation (LTP) Recording in Hippocampal Slices
-
Slice Preparation:
-
Animals (e.g., Sprague-Dawley rats) are anesthetized and decapitated.
-
The brain is rapidly removed and submerged in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 4 MgSO4, 26 NaHCO3, 15 D-glucose, 2 CaCl2, saturated with 95% O2/5% CO2.
-
The hippocampus is dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface-type chamber at 32°C, perfused with aCSF.
-
-
Electrophysiological Recording:
-
A bipolar stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region.
-
Field excitatory postsynaptic potentials (fEPSPs) are evoked using a baseline stimulation protocol (e.g., 0.05 Hz).
-
After establishing a stable baseline for 10-15 minutes, LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) which consists of multiple trains of high-frequency bursts.
-
Post-induction fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of potentiation. The fEPSP slope is measured and expressed as a percentage of the pre-induction baseline.
-
Western Blot Analysis of NMDA Receptor Subunits
-
Tissue Preparation and Protein Extraction:
-
Animals are euthanized, and specific brain regions (e.g., hippocampus, prefrontal cortex) are rapidly dissected and homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the NMDA receptor subunits of interest (e.g., anti-GluN1, anti-GluN2B).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin) is used for normalization.
-
Real-Time Quantitative PCR (RT-qPCR) for BDNF mRNA
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from dissected brain tissue using a commercial RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR Amplification:
-
The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based detection method.
-
The reaction mixture contains the synthesized cDNA, forward and reverse primers specific for the BDNF gene, and a qPCR master mix.
-
The thermal cycling protocol typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
The fluorescence signal from the SYBR Green dye, which intercalates with double-stranded DNA, is measured at the end of each extension step.
-
The relative expression of BDNF mRNA is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of duloxetine's effect on synaptic plasticity.
Caption: Putative signaling pathway of this compound's effect on synaptic plasticity.
Caption: General experimental workflow for in vitro LTP recordings.
Discussion and Interpretation
The compiled data suggest that while both this compound and duloxetine influence synaptic plasticity, their mechanisms and ultimate effects on processes like LTP may differ.
This compound's ability to restore LTP in a preclinical model of ADHD, coupled with its antagonistic action at the NMDA receptor and its influence on BDNF, points to a multifaceted role in modulating synaptic gain. The reduction in NR2B subunit expression with chronic treatment could represent a homeostatic adaptation to its direct NMDA receptor blockade or altered norepinephrine levels.
Duloxetine's robust upregulation of BDNF is a key finding, as BDNF is a critical mediator of synaptic plasticity and neuronal survival. Its ability to normalize stress-induced changes in NMDA receptor expression further underscores its role in synaptic homeostasis, particularly under pathological conditions. The lack of direct evidence for LTP enhancement, and the potential for impairment as suggested by studies on other SNRIs, warrants further investigation to fully elucidate its impact on this fundamental form of synaptic plasticity.
For drug development professionals, these findings highlight distinct therapeutic potentials. This compound's profile may be particularly relevant for conditions characterized by deficient LTP, such as certain cognitive disorders. Duloxetine's strong neurotrophic and homeostatic effects on the glutamatergic system may be more broadly applicable to stress-related and mood disorders where synaptic resilience is compromised.
Conclusion
This comparative guide provides a snapshot of the current understanding of how this compound and duloxetine impact synaptic plasticity. The presented data and protocols offer a foundation for researchers to design further studies aimed at dissecting the nuanced effects of these compounds. Future research should focus on direct, head-to-head comparisons of these drugs on a wider array of synaptic plasticity measures, including both LTP and long-term depression (LTD), across different brain regions and in various preclinical models of neuropsychiatric disorders. Such studies will be invaluable for refining our understanding of their therapeutic mechanisms and for guiding the development of novel treatments targeting synaptic dysfunction.
References
- 1. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Effects of Duloxetine Treatment on Cognitive Flexibility and BDNF Expression in the mPFC of Adult Male Mice Exposed to Social Stress during Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological study of the effects of the reuptake inhibitor duloxetine on serotonergic responses in the aging hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular electrophysiological effects of chronic fluoxetine and duloxetine administration on serotonergic responses in the aging hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term duloxetine treatment normalizes altered brain-derived neurotrophic factor expression in serotonin transporter knockout rats through the modulation of specific neurotrophin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of fluoxetine and duloxetine in the dorsal raphe nucleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal plasticity and antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Long-term fluoxetine treatment induces input-specific LTP and LTD impairment and structural plasticity in the CA1 hippocampal subfield [frontiersin.org]
A Meta-Analytical Comparison of (+)-Tomoxetine (Atomoxetine) for the Treatment of Attention-Deficit/Hyperactivity Disorder
This guide provides a meta-analytical overview of clinical trials investigating the efficacy and safety of (+)-Tomoxetine, commonly known as atomoxetine (B1665822), for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against other therapeutic alternatives, supported by experimental data from peer-reviewed meta-analyses and clinical trials.
Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor approved for ADHD treatment in children, adolescents, and adults.[1] Unlike traditional stimulant medications, it is a non-stimulant, which provides a key therapeutic alternative, particularly for patients with concerns about abuse potential or specific comorbidities.[2][3]
Mechanism of Action
The therapeutic effects of atomoxetine in ADHD are attributed to its selective inhibition of the presynaptic norepinephrine transporter (NET).[1][4] This action blocks the reuptake of norepinephrine, leading to increased concentrations of this neurotransmitter in the synaptic cleft, particularly within the prefrontal cortex (PFC).[1][4] The PFC is a brain region crucial for regulating attention, behavior, and executive function. By enhancing noradrenergic signaling, atomoxetine is thought to improve the core symptoms of ADHD. Furthermore, by inhibiting NET, atomoxetine also indirectly increases dopamine (B1211576) levels in the PFC.[1][4]
Comparative Efficacy: A Meta-Analysis Summary
Meta-analyses of randomized controlled trials (RCTs) have established the efficacy of atomoxetine in treating ADHD symptoms across different age groups compared to both placebo and active comparators like psychostimulants.
Atomoxetine vs. Placebo
Atomoxetine consistently demonstrates superiority over placebo in reducing the core symptoms of ADHD. In a meta-analysis of 42 studies involving 8,398 children, the standardized mean gain (SMG) for atomoxetine was 1.18, which was statistically significantly greater than the 0.85 seen with placebo.[5] Similarly, integrated analyses of trials in adults have shown that patients on atomoxetine achieve significantly greater mean reductions in ADHD symptoms compared to those on placebo.[6] Short-term studies (10-16 weeks) found a mean reduction of -12.2 on the Conners' Adult ADHD Rating Scale (CAARS) for atomoxetine versus -8.1 for placebo.[6] This effect was sustained in longer-term analyses.[6]
| Comparison Group | Population | Key Efficacy Metric | Atomoxetine Result | Placebo Result | Citation |
| Placebo | Children (5-18 years) | Standardized Mean Gain (SMG) | 1.18 | 0.85 | [5] |
| Placebo | Adults | Mean CAARS Score Reduction (Short-Term) | -12.2 | -8.1 | [6] |
| Placebo | Adults | Mean CAARS Score Reduction (Long-Term, 6 mo.) | -13.2 | -9.7 | [6] |
| Placebo | Adults | Clinician-Reported SMD | -0.51 | N/A | [7] |
| Placebo | Adults | Patient-Reported SMD | -0.38 | N/A | [7] |
Atomoxetine vs. Psychostimulants
When compared to psychostimulants (e.g., methylphenidate, amphetamines), the results are more nuanced. Multiple meta-analyses conclude that atomoxetine and methylphenidate have comparable overall efficacy and acceptability in treating ADHD in children and adolescents.[2][8][9] However, subgroup analyses reveal that extended-release formulations of methylphenidate (OROS-MPH) may be more effective than atomoxetine, while immediate-release methylphenidate shows no superiority.[8][9] One meta-analysis of nine trials found no significant overall difference in efficacy between methylphenidate and atomoxetine (Standardized Mean Difference [SMD] = 0.09).[9] However, a sub-analysis showed a significant difference favoring OROS-methylphenidate (SMD = 0.32).[9]
| Comparison Group | Population | Key Efficacy Metric | Finding | Citation |
| Psychostimulants (Overall) | Children & Adolescents | Standardized Mean Difference (SMD) | No significant difference (SMD = 0.09) | [9] |
| OROS-Methylphenidate | Children & Adolescents | Standardized Mean Difference (SMD) | Favored OROS-MPH (SMD = 0.32) | [9] |
| Immediate-Release Methylphenidate | Children & Adolescents | Standardized Mean Difference (SMD) | No significant difference (SMD = -0.04) | [9] |
| Mixed Amphetamine Salts (XR) | Children & Adolescents | SKAMP Scores | Favored MAS XR | [10] |
| Active Medication Controls | Children (5-18 years) | Standardized Mean Gain (SMG) | Comparable (Atomoxetine: 1.55 vs. Control: 1.56) | [5] |
Experimental Protocols
The data summarized above are derived from numerous double-blind, randomized, placebo-controlled trials with consistent methodologies.
Representative Placebo-Controlled Trial Protocol
-
Objective : To evaluate the efficacy and safety of atomoxetine in adults with DSM-IV-defined ADHD.[11]
-
Study Design : A multi-center, randomized, double-blind, placebo-controlled, parallel-design study lasting 10 weeks.[11]
-
Participants : Adult patients aged 18 years or older meeting DSM-IV criteria for ADHD. Key exclusion criteria often include a history of psychosis, bipolar disorder, or substance abuse within a specified recent period.[12][13]
-
Intervention :
-
Screening Phase : Initial assessment for eligibility.
-
Washout Period : Discontinuation of any psychotropic medications.
-
Randomization : Patients are randomly assigned to receive either atomoxetine or a matching placebo.
-
Titration Phase : Atomoxetine is typically initiated at a lower dose and titrated up to a target therapeutic dose (e.g., 60-120 mg/day) over several weeks.[14]
-
Maintenance Phase : Patients continue on their stable dose for the remainder of the trial.
-
-
Primary Outcome Measures : The primary efficacy endpoint is typically the change from baseline to endpoint in the total score of an investigator-rated ADHD scale, such as the Conners' Adult ADHD Rating Scale-Investigator Rated: Screening Version (CAARS-Inv:SV) or the ADHD Rating Scale (ADHD-RS-IV) for pediatric trials.[6][11]
-
Secondary Outcome Measures : These often include patient-rated scales, Clinical Global Impression of Severity (CGI-S) scores, and safety assessments (adverse events, vital signs, weight).[11][14]
Safety and Tolerability Profile
Atomoxetine is generally well-tolerated.[1] However, it is associated with a higher rate of certain adverse events compared to placebo.
-
Common Adverse Events : Frequently reported side effects in adults include dry mouth, insomnia, nausea, decreased appetite, dizziness, and sweating.[14] In children, common events include abdominal pain, decreased appetite, and vomiting.[15][16]
-
Cardiovascular Effects : Modest increases in heart rate and blood pressure can occur.[7][14]
-
Discontinuation Rates : The rate of discontinuation due to adverse events is higher with atomoxetine than with placebo. One meta-analysis in adults reported an odds ratio of 2.57 for adverse event-induced discontinuation compared to placebo.[17] Another study reported discontinuation rates of 7.8%-9.3% for atomoxetine versus 2.4%-4.3% for placebo.[14] However, overall discontinuation rates (all-cause) were not significantly different between atomoxetine and methylphenidate in a separate meta-analysis.[9]
| Adverse Event Profile | Atomoxetine | Placebo | Stimulants (General) | Citation |
| Discontinuation (Adverse Events) | Higher than placebo (OR=2.57 in adults) | Lower | Similar to Atomoxetine | [9][17] |
| Common Side Effects | Nausea, dry mouth, decreased appetite, insomnia | Lower incidence | Insomnia, decreased appetite, irritability | [2][7][14] |
| Abuse Potential | Low / Negligible | None | Present (Controlled Substance) | [2][10] |
| Cardiovascular | Modest increase in BP and heart rate | No significant effect | Can increase BP and heart rate | [7][14] |
Comparative Summary and Logical Relationships
Atomoxetine's position in ADHD therapy is defined by its unique characteristics relative to stimulants. While stimulants are often considered first-line treatment due to robust efficacy, atomoxetine offers a valuable alternative.[10]
Conclusion
Meta-analyses of extensive clinical trial data confirm that atomoxetine is an effective and generally well-tolerated treatment for ADHD in both pediatric and adult populations, demonstrating significant symptom reduction compared to placebo.[5][6][18] Its overall efficacy is comparable to that of psychostimulants, although some evidence suggests that extended-release stimulant formulations may offer superior symptom control.[9] The primary advantages of atomoxetine lie in its non-stimulant profile, which confers a low risk of abuse and diversion, making it a first-line option for patients with a history of substance use disorders.[3] Furthermore, it is often preferred for patients with comorbid anxiety or tic disorders.[3] The decision to use atomoxetine versus a stimulant should be guided by individual patient characteristics, including comorbidities, risk of substance misuse, and treatment response history.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. A review of the efficacy of atomoxetine in the treatment of attention-deficit hyperactivity disorder in children and adult patients with common comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterispharma.com [sterispharma.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. bmj.com [bmj.com]
- 8. Comparative efficacy of methylphenidate and atomoxetine in the treatment of attention deficit hyperactivity disorder in children and adolescents: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and acceptability of methylphenidate and atomoxetine in treatment of attention deficit hyperactivity disorder in children and adolescents: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atomoxetine versus stimulants for treatment of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of atomoxetine in adult attention-deficit/hyperactivity disorder: a drug-placebo response curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Spotlight on Atomoxetine in Adults with Attention-Deficit Hyperactivity Disorder | springermedicine.com [springermedicine.com]
- 15. An open-label trial of tomoxetine in pediatric attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Atomoxetine for attention deficit hyperactivity disorder in the adulthood: a meta-analysis and meta-regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Tomoxetine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (+)-Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to minimize risks to personnel and prevent the release of this active pharmaceutical ingredient into the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.
Key Safety and Handling Data
Before initiating any disposal procedures, it is crucial to be aware of the fundamental safety and handling properties of this compound hydrochloride. The following table summarizes key data points derived from safety data sheets (SDS).
| Property | Value |
| Physical State | Solid.[1] |
| Appearance | White to Yellow Solid.[1] |
| Hazard Class | Acute toxicity, oral (Category 4); Serious eye damage/eye irritation (Category 1); Specific target organ toxicity, single exposure (Category 3); Specific target organ toxicity, repeated exposure (Category 2).[2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases.[4] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] To maintain product quality, keep refrigerated.[4] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in strict accordance with local, regional, national, and international regulations.[2][5][6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6][7][8] The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration.[5]
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste at the point of generation is the first and most critical step.
-
Classify the Waste : All materials contaminated with this compound, including unused product, solutions, grossly contaminated personal protective equipment (PPE), and spill cleanup materials, must be classified as hazardous pharmaceutical waste.[1][9]
-
Segregate Waste Streams : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must never be mixed.[10]
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, appropriate PPE is mandatory to prevent exposure.
-
Gloves : Wear chemical-impermeable gloves.[5]
-
Eye Protection : Use safety glasses or goggles.[1]
-
Lab Coat/Gown : A disposable gown or lab coat should be worn.[1]
-
Respiratory Protection : If there is a risk of dust formation or aerosol generation, wear an approved respirator.[2][11]
Step 3: Containerization and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Use Designated Containers : Place this compound waste in a designated, compatible, and properly sealed hazardous waste container.[5][10] The container must be kept closed except when adding waste.[10]
-
Labeling : Immediately label the waste container with a hazardous waste tag that clearly identifies the contents, including the full chemical name "this compound hydrochloride," and any known hazards.[1]
Step 4: Storage and Collection
Accumulated waste must be stored safely pending collection by a licensed disposal vendor.
-
Designated Storage Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[1]
-
Arrange for Pickup : Once the container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS department.[1]
Step 5: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure : Evacuate personnel from the immediate area and prevent entry.[5]
-
Wear Appropriate PPE : Don the appropriate PPE as described in Step 2.
-
Contain and Clean : For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your institution's EHS department.
Step 6: Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste.
-
Contaminated packaging should be handled in the same way as the substance itself.[5][6]
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be managed according to institutional guidelines.[5]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols: Degradation Data
While formal experimental protocols for the disposal-oriented degradation of this compound are not standard practice in a research setting (as disposal is typically outsourced), studies on its stability have identified degradation pathways under stress conditions. These are for analytical purposes and not recommended as a means of on-site disposal. For instance, studies have shown that this compound degrades in the presence of strong oxidizing agents (like 3% H₂O₂) and under alkaline conditions (0.1 M NaOH in methanol) when refluxed.[] Such procedures generate new, potentially hazardous chemical species and should not be performed for bulk disposal. The most appropriate and compliant method of disposal remains collection by a certified hazardous waste management company.
References
- 1. benchchem.com [benchchem.com]
- 2. camberpharma.com [camberpharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. benchchem.com [benchchem.com]
- 11. szabo-scandic.com [szabo-scandic.com]
Personal protective equipment for handling (+)-Tomoxetine
This guide provides crucial safety protocols and logistical information for the handling and disposal of (+)-Tomoxetine (also known as Atomoxetine hydrochloride) in a laboratory setting. Adherence to these procedural steps is vital for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that requires careful handling. Key hazards identified from safety data sheets include:
-
Acute Toxicity: Toxic if swallowed and fatal if inhaled as a dust or mist.[1][2][3]
-
Serious Eye Damage: Causes severe eye damage upon contact.[1][2][3]
-
Target Organ Toxicity: May cause drowsiness or dizziness with a single exposure and may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[1][2][3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3]
-
Skin Irritation: May cause skin irritation.[4] In an aqueous medium, it can be corrosive to the skin.[2]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential when working with this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory hood, ventilated enclosure, or glove box is strongly recommended to minimize inhalation risk.[2][4][5]
-
Emergency Equipment: Ensure a safety shower and an eyewash station are readily accessible and operational before beginning any work.[6]
-
Avoid Dust: Implement procedures to avoid the formation of dust and aerosols.[4][6][7]
2. Personal Protective Equipment (PPE): Proper PPE is the primary barrier against exposure. The following equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6][7] If there is a potential for splashing, a face shield should also be worn.[5]
-
Hand Protection: Wear suitable chemical-impermeable gloves tested according to standards such as EN 374.[4][7] Gloves must be inspected for integrity before each use. Always wash hands thoroughly after removing gloves.[7][8]
-
Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[6][9]
-
Respiratory Protection: If engineering controls are insufficient to control airborne dust or if occupational exposure limits are likely to be exceeded, a NIOSH-approved respirator must be used.[5][7][8]
3. Safe Handling Practices:
-
Avoid all direct contact with the substance.[2]
-
Weigh the compound in a ventilated enclosure to control dust.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1][4]
-
After handling, wash hands and any exposed skin thoroughly.[4][8]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
The recommended storage temperature is often refrigerated at 2–8 °C.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for this compound hydrochloride.
| Parameter | Value | Reference |
| Occupational Exposure Limit (Lilly LEG) | 38 µg/m³ (8-hr TWA) / 25 µg/m³ (12-hr TWA) | [5] |
| UN Number (Transport) | 2811 (Toxic solid, organic, n.o.s.) | [2] |
| Melting Point | 166 - 168 °C | [9] |
| Boiling Point | 389 °C at 760 mmHg | [6] |
| Molecular Formula | C₁₇H₂₁NO · HCl | [9] |
| Molecular Weight | 291.82 g/mol | [9] |
Emergency Procedures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek emergency medical help.[7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[8]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[2][7]
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection. Avoid generating dust. Take up the material mechanically (e.g., with a HEPA-filtered vacuum) or by carefully wetting it and mopping.[8] Place the spilled material into a suitable, closed container for disposal.[4][7]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste material in properly labeled, sealed containers.[7]
-
Environmental Protection: Do not allow the substance to enter drains, sewers, or waterways, as it is very toxic to aquatic life.[2][7]
-
Disposal Method: Dispose of contents and containers in accordance with all applicable local, regional, and national regulations through a licensed hazardous waste disposal company.[2][10] Do not dispose of in household trash.
Procedural Workflow Diagram
The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. ehs.lilly.com [ehs.lilly.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. camberpharma.com [camberpharma.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
